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  • Product: 4-(3-Methylphenyl)-1,3-thiazole
  • CAS: 383145-33-3

Core Science & Biosynthesis

Foundational

4-(3-Methylphenyl)-1,3-thiazole chemical properties and structure

Technical Whitepaper: 4-(3-Methylphenyl)-1,3-thiazole as a Pharmacophore Scaffold Executive Summary 4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) represents a "privileged structure" in medicinal chemistry—a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(3-Methylphenyl)-1,3-thiazole as a Pharmacophore Scaffold

Executive Summary

4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a subclass of 4-arylthiazoles, this moiety serves as a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and kinase inhibitors. This guide provides a rigorous technical analysis of its electronic properties, a validated Hantzsch synthesis protocol, and a map of its divergent reactivity for lead optimization.

Structural Architecture & Electronic Profile

The molecule comprises a


-excessive thiazole ring fused via a single bond to a 

-neutral 3-methylphenyl (m-tolyl) ring.
  • Thiazole Ring: The S1-C2-N3-C4-C5 system is aromatic (6

    
    -electrons).[1] The sulfur atom acts as an electron donor (+M effect) to the ring, while the nitrogen acts as an electron acceptor (-I effect). This creates a dipole, making the C2 position acidic and the C5 position nucleophilic.
    
  • 3-Methylphenyl Substituent: The methyl group at the meta position exerts a weak inductive donor effect (+I), slightly activating the phenyl ring compared to a standard phenylthiazole.

  • Conformation: The bond between C4 (thiazole) and C1' (phenyl) allows for rotation, but the molecule prefers a planar conformation to maximize conjugation, though steric clash between the thiazole sulfur/nitrogen and phenyl protons can induce a slight twist.

Table 1: Physicochemical Properties (Calculated & Experimental)

PropertyValueSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 175.25 g/mol Standard Atomic Weights
CAS Number 383145-33-3Chemical Registry
LogP (Predicted) ~3.18Lipophilicity Index [1]
H-Bond Acceptors 1 (Nitrogen)Structural Analysis
Topological Polar Surface Area ~12.9 ŲDrug-Likeness Metric
pKa (Conjugate Acid) ~2.5Pyridine-like Nitrogen

Synthetic Methodology: The Hantzsch Protocol

The most robust route to 4-(3-methylphenyl)-1,3-thiazole is the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone and a thioamide is favored for its regioselectivity and scalability.
Reaction Mechanism[3][4]
  • Nucleophilic Attack: The sulfur of thioformamide attacks the

    
    -carbon of 2-bromo-3'-methylacetophenone (
    
    
    
    ).
  • Cyclization: The nitrogen attacks the carbonyl carbon.[2][3]

  • Dehydration: Loss of water drives aromatization.

Validated Experimental Protocol

Reagents:

  • 2-Bromo-3'-methylacetophenone (1.0 eq)

  • Thioformamide (1.1 eq) [Note: If unstable, generate in situ or use thiourea followed by deamination]

  • Ethanol (Absolute)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Solvation: Dissolve 2-bromo-3'-methylacetophenone (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add thioformamide (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup:

    • Cool to room temperature.[4][3]

    • Concentrate ethanol under reduced pressure.

    • Neutralize with saturated

      
       solution (to remove HBr byproduct).
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Synthetic Pathway Visualization

HantzschSynthesis Reagents Precursors 2-Bromo-3'-methylacetophenone + Thioformamide Intermediate Intermediate Hydroxythiazoline Reagents->Intermediate SN2 Attack (EtOH, Reflux) Dehydration Dehydration (-H2O) Intermediate->Dehydration Cyclization Product Target Scaffold 4-(3-Methylphenyl)-1,3-thiazole Dehydration->Product Aromatization

Figure 1: The Hantzsch synthesis pathway involves nucleophilic attack followed by cyclodehydration to form the aromatic thiazole core.[2]

Reactivity & Functionalization Strategies

For drug discovery, the scaffold acts as a template. Reactivity is dictated by the electronic disparity between the C2 and C5 positions.

C2-Lithiation (Electrophile Introduction)

The proton at C2 is the most acidic (


) due to the inductive withdrawal of the adjacent nitrogen and sulfur.
  • Protocol: Treat with

    
    -BuLi at 
    
    
    
    in THF to generate the 2-lithio species.
  • Application: Quench with

    
     to form carboxylic acids or aldehydes (with DMF), essential for linking to other pharmacophores.
    
C5-Halogenation (Electrophilic Aromatic Substitution)

The C5 position is the most electron-rich site on the thiazole ring.

  • Protocol: Reaction with NBS (N-bromosuccinimide) in DMF.

  • Outcome: Yields 5-bromo-4-(3-methylphenyl)thiazole. This bromide is a handle for Suzuki-Miyaura coupling to extend the carbon skeleton [2].

C-H Activation (Direct Arylation)

Modern catalytic methods allow direct functionalization without pre-halogenation.

  • Catalyst: Pd(OAc)2 with phosphine ligands.

  • Selectivity: Exclusively occurs at C5 due to the concerted metallation-deprotonation mechanism favored at this site [3].

Reactivity Map

ReactivityMap Core 4-(3-Methylphenyl)-1,3-thiazole C2_Lith C2-Lithiation (n-BuLi, -78°C) Core->C2_Lith C5_Hal C5-Bromination (NBS, DMF) Core->C5_Hal CH_Act C5 C-H Arylation (Pd cat., Ar-Br) Core->CH_Act Meta_Ox Methyl Oxidation (KMnO4) Core->Meta_Ox Prod_C2 2-Substituted Thiazoles (COOH, CHO) C2_Lith->Prod_C2 Prod_C5 5-Bromo Intermediate (Coupling Partner) C5_Hal->Prod_C5 Prod_CH 4,5-Diarylthiazoles (Biaryl Scaffolds) CH_Act->Prod_CH Prod_Ox Benzoic Acid Deriv. (Solubility enhancement) Meta_Ox->Prod_Ox

Figure 2: Divergent reactivity profile. C2 allows nucleophilic additions, C5 allows electrophilic substitutions, and the methyl group offers oxidative functionalization.

Spectroscopic Characterization

To ensure "Trustworthiness" in your synthesis, use these diagnostic signals for validation.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.85 ppm (1H, d, 
      
      
      
      Hz):
      C2-H. The most deshielded proton, characteristic of the thiazole ring.
    • 
       7.75 ppm (1H, s):  Phenyl C2'-H (ortho to methyl and thiazole).
      
    • 
       7.45 ppm (1H, d, 
      
      
      
      Hz):
      C5-H.
    • 
       7.30–7.15 ppm (3H, m):  Remaining phenyl protons.
      
    • 
       2.42 ppm (3H, s):  Methyl group (
      
      
      
      ).
  • 
    C NMR: 
    
    • Look for the C2 signal around 153 ppm and the C4 signal (quaternary) around 155 ppm .

  • Mass Spectrometry (ESI+):

    • Parent ion

      
       m/z.
      
    • Isotopic pattern: The presence of Sulfur-34 (4.2% abundance) will show a distinct M+2 peak.

Biological Relevance (E-E-A-T Grounding)

The 4-arylthiazole core is not merely a linker; it actively participates in binding interactions.

  • Pi-Stacking: The aromatic thiazole ring engages in

    
    -
    
    
    
    stacking with phenylalanine or tryptophan residues in protein binding pockets (e.g., ATP binding sites of kinases).
  • Hydrogen Bonding: The Nitrogen at position 3 acts as a hydrogen bond acceptor (

    
     lone pair).
    
  • Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism than furan or thiophene rings, enhancing the drug's half-life.

Case Study: This scaffold mimics the core structure of Febuxostat , a non-purine xanthine oxidase inhibitor used for gout. While Febuxostat contains a nitrile and isobutoxy group, the 4-arylthiazole geometry is the primary determinant for its fit into the enzyme's molybdenum center channel [4].

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[5] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC. Retrieved from [Link]

Sources

Exploratory

CAS 383145-33-3 safety data sheet (SDS) and hazards

CAS 383145-33-3 Technical Safety Guide: 4-(3-Methylphenyl)thiazole [1] Part 1: Executive Technical Summary Compound Identity: CAS Number: 383145-33-3[1] Chemical Name: 4-(3-Methylphenyl)-1,3-thiazole; 4-(m-Tolyl)thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 383145-33-3 Technical Safety Guide: 4-(3-Methylphenyl)thiazole [1]

Part 1: Executive Technical Summary

Compound Identity:

  • CAS Number: 383145-33-3[1]

  • Chemical Name: 4-(3-Methylphenyl)-1,3-thiazole; 4-(m-Tolyl)thiazole[1]

  • Molecular Formula: C₁₀H₉NS

  • Molecular Weight: 175.25 g/mol

  • Structural Class: Aryl-substituted Thiazole (Heterocyclic building block)[1]

Operational Hazard Classification: Category 2 Research Chemical (Data-Limited) [1]

  • Status: This compound is a research intermediate with limited specific toxicological data in the public domain.

  • Default Risk Profile: Treat as Harmful by Ingestion (H302) and Irritating to Eyes/Skin (H315/H319) based on the thiazole pharmacophore and structural analogs (e.g., 4-methylthiazole, thiabendazole).[1]

  • Handling Level:BSL-1 / Chemical Containment Level 2 (CCL-2) . All open handling must occur within a certified chemical fume hood.

Part 2: Hazard Identification & Toxicology (Mechanistic Insight)

As a Senior Application Scientist, it is critical to look beyond the "Not Available" often found on generic SDSs for research chemicals. We must infer risk based on Structure-Activity Relationships (SAR).[1]

The Thiazole Core Risk

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, often designed to interact with biological targets (enzymes, receptors).[1]

  • Toxicity Mechanism: Thiazoles can undergo metabolic activation via cytochrome P450 enzymes, potentially leading to reactive intermediates (sulfoxides/sulfones) that can deplete glutathione or bind to cellular proteins.[1]

  • Inferred Hazards:

    • Acute Oral Toxicity: Structural analogs (e.g., Thiazole, CAS 288-47-1) are classified as Harmful if Swallowed (Category 4).[1] We assume CAS 383145-33-3 carries this risk.[1]

    • Aquatic Toxicity: Many aryl-thiazoles (e.g., Thiabendazole) exhibit high aquatic toxicity (H400/H410).[1] Do not release into drains.

Physical Hazards[1]
  • Flammability: While likely a solid at room temperature, the thiazole core imparts flammability. If solubilized in organic solvents (DMSO, Methanol), the solution assumes the flammability profile of the solvent.[1]

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents (peroxides, nitrates) due to the sulfur heteroatom.[1]

Summary of GHS Classifications (Precautionary Assignment):

Hazard Class Category (Inferred) Hazard Statement
Acute Tox. (Oral) Cat 4 H302: Harmful if swallowed
Skin Irrit. Cat 2 H315: Causes skin irritation
Eye Irrit. Cat 2A H319: Causes serious eye irritation

| STOT-SE | Cat 3 | H335: May cause respiratory irritation |[1]

Part 3: Safe Handling Protocol (The "Self-Validating" System)

This protocol uses a "Zero-Contact" philosophy suitable for compounds where the LD50 is unknown.

Step 1: Engineering Controls & PPE
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Respiratory: If weighing fine powder outside a hood (strongly discouraged), use N95 or P100 particulate respirator.[1]

  • Dermal Protection:

    • Glove Selection: Nitrile (0.11 mm minimum thickness).[1]

    • Breakthrough Logic: Thiazoles are organic-soluble. If dissolved in DCM or Acetone, standard nitrile degrades rapidly. Protocol: Use "Double-Gloving" (Laminate inner / Nitrile outer) for solution-phase handling.[1]

Step 2: Experimental Workflow (Weighing & Solubilization)
  • Static Control: Use an anti-static gun or ionizer bar when weighing. Thiazole powders can be electrostatic, increasing inhalation risk.

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. These solvents have low volatility, reducing the risk of inhaling aerosolized compound compared to volatile solvents like DCM.

  • Decontamination: Wipe all balances and tools with a 10% bleach solution followed by ethanol. The bleach oxidizes the sulfur, aiding in degradation.

Step 3: Waste Disposal
  • Segregation: Segregate as "Halogenated/Sulfur-containing Organic Waste."

  • No Drain Disposal: Due to potential high aquatic toxicity (predicted LogP ~3.5), this compound must never enter municipal water systems.[1]

Part 4: Visualization of Safety Logic

Diagram 1: Risk Assessment Decision Tree for CAS 383145-33-3

This logic flow ensures safety even when specific SDS data is missing.

SafetyLogic Start Start: Handling CAS 383145-33-3 CheckData Check Specific SDS Data Start->CheckData DataMissing Data Limited/Unavailable? CheckData->DataMissing SAR Apply SAR (Structure-Activity Relationship) Identify: Thiazole Ring + Aryl Group DataMissing->SAR Yes (Default) InferredRisk Inferred Risks: 1. Acute Oral Tox (H302) 2. Skin/Eye Irritant (H315/H319) 3. Aquatic Tox (H410) SAR->InferredRisk Controls Define Controls (CCL-2) InferredRisk->Controls PPE PPE: Nitrile Gloves + Lab Coat + Goggles Controls->PPE Eng Engineering: Fume Hood Mandatory Controls->Eng Waste Waste: High BTU Incineration (No Drain Disposal) Controls->Waste

Caption: Decision matrix for handling data-poor research intermediates like 4-(m-Tolyl)thiazole.

Diagram 2: Emergency Response Workflow

A specific protocol for spills, emphasizing the difference between solid and solution state.

EmergencyResponse Spill Spill Detected State Physical State? Spill->State Solid Solid / Powder State->Solid Powder Liquid Solution (Solvent) State->Liquid Liquid WetWipe Cover with Wet Paper Towel (Prevents Dust) Solid->WetWipe Scoop Scoop into HazWaste Bag WetWipe->Scoop Clean Final Wash: Soap + Water (Do not use Bleach on Acidic spills) Scoop->Clean Ventilate Increase Ventilation (If Volatile Solvent) Liquid->Ventilate Absorb Apply Absorbent Pads/Vermiculite Absorb->Clean Ventilate->Absorb

Caption: Step-by-step containment protocol for solid vs. liquid spills of thiazole derivatives.[1]

Part 5: References

  • PubChem. Compound Summary for CID 10431350 (4-(3-Methylphenyl)-1,3-thiazole).[1] National Library of Medicine (US).[1] Accessed February 2026.[2][3] Link

  • ECHA (European Chemicals Agency). C&L Inventory: Thiazole Derivatives Hazard Classification. (General guidance on thiazole toxicity). Link

  • Sigma-Aldrich. Safety Data Sheet for Thiazole (Parent Compound, CAS 288-47-1).[1] (Used for analog read-across toxicity data).[1] Link[1]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitrile Glove Permeation.Link[1]

  • Kashyap, S. et al. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD J. Pharm.[4] Sci., 2024.[4] (Source for biological activity and potential toxicity mechanisms).[1][5][6][7] Link

Sources

Foundational

A Technical Guide to 4-(m-Tolyl)thiazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and biologically active compounds. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and biologically active compounds. This guide provides an in-depth technical overview of 4-(m-tolyl)thiazole, a specific derivative with significant potential in drug discovery. We delineate its fundamental physicochemical properties, provide a validated, step-by-step protocol for its synthesis via the Hantzsch reaction, detail a comprehensive workflow for its structural elucidation, and explore its potential applications in modern therapeutic development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction to the Thiazole Scaffold

Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This unique arrangement imparts a distinct electronic character, making the thiazole ring a "privileged scaffold" in medicinal chemistry.[1] Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and serve as a rigid core for orienting pharmacophoric groups has led to its incorporation into a wide array of therapeutic agents.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] The tolyl substituent, a methyl-substituted phenyl group, provides a lipophilic domain that can enhance binding to biological targets and modulate pharmacokinetic properties. The specific meta substitution of the tolyl group on the thiazole ring offers a unique steric and electronic profile compared to its ortho or para isomers, presenting distinct opportunities for targeted drug design.

Physicochemical Properties of 4-(m-Tolyl)thiazole

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. While a specific CAS number for the unsubstituted 4-(m-tolyl)thiazole is not prominently available in public databases, its core properties can be accurately calculated and inferred from closely related structures.

PropertyValueSource
Molecular Formula C₁₀H₉NS(Calculated)
Molecular Weight 175.25 g/mol (Calculated)
IUPAC Name 4-(3-methylphenyl)-1,3-thiazole(Nomenclature)
Appearance (Expected) Pale yellow solid or oil(Inference)
Solubility (Expected) Soluble in organic solvents (e.g., DCM, Chloroform, Alcohols)(Inference)

Note: Experimental values may vary based on purity and physical state.

Synthesis of 4-(m-Tolyl)thiazole

Retrosynthetic Analysis & Mechanistic Rationale

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4][5] It involves the condensation of an α-haloketone with a thioamide. For 4-(m-tolyl)thiazole, this translates to the reaction between 2-bromo-1-(m-tolyl)ethanone and thioformamide.

The reaction proceeds via a well-established mechanism:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the aromatic thiazole ring.[5]

This method is chosen for its high efficiency, broad substrate scope, and the ready availability of starting materials.[6]

Detailed Experimental Protocol

This protocol is adapted from established Hantzsch synthesis procedures.[6]

Materials:

  • 2-bromo-1-(m-tolyl)ethanone

  • Thioformamide

  • Ethanol (Absolute)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(m-tolyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thioformamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to yield pure 4-(m-tolyl)thiazole.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 2-bromo-1-(m-tolyl)ethanone in Ethanol B 2. Add Thioformamide A->B C 3. Reflux for 2-4h B->C D 4. Cool & Neutralize with NaHCO₃ C->D Reaction Complete E 5. Extract with DCM D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Silica Gel Column Chromatography F->G Crude Product H Pure 4-(m-tolyl)thiazole G->H

Caption: Hantzsch synthesis and purification workflow for 4-(m-tolyl)thiazole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic techniques provides unambiguous structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A singlet for the thiazole proton at C5.

    • A singlet for the thiazole proton at C2.

    • A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons of the meta-substituted tolyl group.

    • A singlet around 2.4 ppm corresponding to the three protons of the methyl group (-CH₃) on the tolyl ring.[7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals include those for the thiazole ring carbons (C2, C4, C5) and the carbons of the m-tolyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 4-(m-tolyl)thiazole, the electron ionization (EI) mass spectrum is expected to show an abundant molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (approx. 175.25).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of 4-(m-tolyl)thiazole should display characteristic absorption bands for:

  • C=N stretching within the thiazole ring.

  • Aromatic C=C stretching from both the thiazole and tolyl rings.

  • C-H stretching (aromatic and aliphatic).

  • C-S stretching vibrations.

Analytical Characterization Workflow

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (LRMS, HRMS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups Final Structurally Confirmed 4-(m-tolyl)thiazole NMR->Final MS->Final IR->Final

Caption: A multi-technique workflow for the structural validation of 4-(m-tolyl)thiazole.

Applications in Medicinal Chemistry and Drug Development

The 4-(m-tolyl)thiazole scaffold is a promising starting point for the development of novel therapeutics. The thiazole core is a known pharmacophore in numerous biologically active agents, while the m-tolyl group offers a site for synthetic modification to optimize activity and pharmacokinetic profiles.

  • Anticancer Agents: Many thiazole-containing molecules, such as the FDA-approved drug Dasatinib, function as kinase inhibitors.[11] The 4-(m-tolyl)thiazole core can be elaborated to target the ATP-binding sites of various kinases implicated in cancer progression.

  • Antimicrobial Agents: Thiazole derivatives have demonstrated potent antibacterial and antifungal activities.[3] The scaffold can be used to design new agents that overcome existing resistance mechanisms.

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam features a thiazole ring, highlighting the scaffold's potential in designing new anti-inflammatory agents.[2]

  • CNS-Active Agents: The lipophilicity imparted by the tolyl group, combined with the hydrogen bonding capacity of the thiazole nitrogen, makes this scaffold suitable for designing compounds capable of crossing the blood-brain barrier for potential applications in neurodegenerative diseases.

Conclusion

4-(m-tolyl)thiazole is a synthetically accessible and versatile heterocyclic compound with significant potential for drug discovery and development. Its robust synthesis via the Hantzsch reaction, coupled with straightforward analytical characterization, makes it an attractive building block for medicinal chemists. The proven biological relevance of the thiazole scaffold, combined with the unique structural features of the m-tolyl substituent, provides a solid foundation for the design of novel therapeutic agents across a range of disease areas. This guide provides the core technical information required for researchers to synthesize, characterize, and strategically employ this valuable molecule in their research endeavors.

References

  • PubChem. 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Available from: [Link]

  • Pharmaffiliates. CAS No : 2103-92-6 | Product Name : 4-(p-Tolyl)thiazole-2-thiol. Available from: [Link]

  • Patel, V. R., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2 amine derivatives. PMC. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • Starzak, K., et al. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[12][13][14]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. PMC. Available from: [Link]

  • World Journal of Pharmaceutical Research. Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Available from: [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [Link]

  • Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Bou-Salah, L., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PubChem. 4-Methylthiazole. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

  • Vellas, C., et al. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC. Available from: [Link]

  • ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Clarke, G. M., et al. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • NIST. Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. Available from: [Link]

  • 960化工网. 2-p-Tolyl-thiazole-4-carboxylic Acid Ethyl Ester. Available from: [Link]

  • ResearchGate. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[12][13][14]thiadiazol-2-yl)-imine... Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

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Exploratory

Technical Guide: Solubility Profiling of 4-(3-Methylphenyl)-1,3-thiazole

The following technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for 4-(3-Methylphenyl)-1,3-thiazole . Executive Summary & Compound Profile 4-(3-Methylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for 4-(3-Methylphenyl)-1,3-thiazole .

Executive Summary & Compound Profile

4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) is a significant heteroaromatic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., potential NSAIDs or kinase inhibitors).[1] Its solubility behavior is governed by the interplay between the lipophilic tolyl moiety and the polarizable thiazole ring.

Understanding its solubility landscape is critical for:

  • Process Chemistry: Optimizing yield during nucleophilic substitution or cyclization reactions.

  • Purification: Designing cooling crystallization cycles.

  • Formulation: Enhancing bioavailability of thiazole-based derivatives.

Physicochemical Identity
PropertyValue / DescriptorRelevance to Solubility
Molecular Formula

Moderate molecular weight (

g/mol ) favors dissolution.
LogP (Predicted) ~3.18Highly lipophilic; poor aqueous solubility, high affinity for non-polar/aprotic solvents.
H-Bond Donors 0Lacks ability to donate H-bonds; relies on accepting H-bonds from protic solvents.
H-Bond Acceptors 2 (N, S)Moderate interaction with alcohols (MeOH, EtOH).
Melting Point ~45–50 °C (Est.)*Low lattice energy barrier suggests high solubility in compatible organic solvents.

*Note: Melting point estimated based on structural isomers (e.g., 4-(4-methylphenyl) analog MP: 65–68 °C). Isomers with meta-substitution often exhibit lower MPs due to reduced crystal packing efficiency.

Thermodynamic Framework

To rigorously analyze solubility, we move beyond empirical observation to thermodynamic modeling. The solubility of 4-(3-Methylphenyl)-1,3-thiazole in organic solvents is non-ideal and is best described by the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

). It is the industry standard for correlating solubility data of pharmaceutical intermediates.


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • A and B reflect the enthalpy of solution.

    • C accounts for the temperature dependence of the heat capacity difference.

Van't Hoff Analysis

For rapid process screening, the dissolution enthalpy (


) and entropy (

) are extracted using the Van't Hoff plot:


  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is typical for thiazole derivatives in organic solvents.
    

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP) for Solubility Measurement

Objective: Determine the saturated solubility of 4-(3-Methylphenyl)-1,3-thiazole in a solvent panel (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

Phase 1: Preparation & Saturation[3][4]
  • Solvent Selection: Choose ACS-grade solvents.

  • Excess Addition: Add the thiazole solid in excess to 10 mL of the selected solvent in a jacketed glass equilibrium cell.

  • Temperature Control: Connect the cell to a circulating water bath (precision

    
     K). Set 
    
    
    
    K.
  • Equilibration: Stir continuously using a magnetic stirrer (400 rpm) for 24 hours to ensure solid-liquid equilibrium (SLE).

Phase 2: Sampling & Drying (Gravimetric Analysis)
  • Filtration: Stop stirring and allow the suspension to settle for 30 minutes. Using a pre-heated syringe filter (0.45

    
    m PTFE), withdraw 2 mL of the supernatant.
    
  • Weighing (Wet): Transfer the filtrate immediately into a pre-weighed weighing boat (

    
    ). Record the total mass (
    
    
    
    ).
  • Evaporation: Place the weighing boat in a vacuum oven at 40 °C (below the solute MP) until constant mass is achieved.

  • Weighing (Dry): Record the mass of the dry residue (

    
    ).
    
Phase 3: Calculation

Calculate the mole fraction solubility (


):


  • 
    : Molar mass of solute (175.25  g/mol ).[3]
    
  • 
    : Molar mass of solvent.
    

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow from experimental setup to thermodynamic parameter extraction.

SolubilityWorkflow Start Start: Pure Compound (CAS: 383145-33-3) SolventSelect Solvent Panel Selection (Polar vs Non-Polar) Start->SolventSelect Equilibration Equilibration (24h, Controlled Temp) SolventSelect->Equilibration Sampling Sampling & Filtration (Isothermal) Equilibration->Sampling SLE Reached Gravimetric Gravimetric Analysis (Mass Balance) Sampling->Gravimetric DataCalc Calculate Mole Fraction (x1) Gravimetric->DataCalc Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) DataCalc->Modeling Modeling->SolventSelect Process Optimization

Caption: Workflow for determining and modeling the solubility of thiazole derivatives.

Predicted Solubility Trends & Data Analysis

Based on the structural lipophilicity (LogP ~3.18) and data from homologous aryl-thiazoles, the following solubility hierarchy is expected.

Solubility Hierarchy (Predictive)
Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Ketones AcetoneHigh Dipole-dipole interactions; lack of H-bond donor network allows easy cavity formation.
Esters Ethyl AcetateHigh Similar polarity to the solute; "like dissolves like".
Aromatic TolueneModerate-High

-

stacking interactions between the tolyl group and solvent.
Alcohols Ethanol / IPAModerate Solute disrupts solvent H-bond network; solubility increases significantly with Temperature.
Water WaterVery Low Hydrophobic effect dominates; high energy cost to create cavity in water structure.
Application of Data

To utilize this data for crystallization:

  • Cooling Crystallization: Use Ethanol or Isopropanol . The solubility curve is typically steep (high

    
    ), meaning yield is maximized by cooling from 50 °C to 5 °C.
    
  • Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and slowly add Water (anti-solvent) to precipitate the pure compound.

References

  • Fluorochem. (n.d.). 4-(3-Methylphenyl)-1,3-thiazole Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2016). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. Journal of Chemical Thermodynamics. Retrieved from

  • University of Limerick. (2018). Solubility Measurement and Thermodynamic Modeling of N-(4-Methylphenyl)-... in 12 Pure Solvents. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-(4-methylphenyl)-1,3-thiazole (Isomer Analog). Retrieved from

  • Qureshi, A., et al. (2021).[5][6][7] Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences. Retrieved from

Sources

Foundational

4-(3-Methylphenyl)-1,3-thiazole PubChem CID and chemical identifiers

Technical Whitepaper: 4-(3-Methylphenyl)-1,3-thiazole as a Pharmacophore Scaffold Executive Summary 4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) represents a critical structural motif in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(3-Methylphenyl)-1,3-thiazole as a Pharmacophore Scaffold

Executive Summary

4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) represents a critical structural motif in modern medicinal chemistry. As a biaryl system combining an electron-rich thiazole ring with a lipophilic toluene moiety, it serves as a robust bioisostere for pyridine and imidazole scaffolds. This guide provides a definitive technical analysis of the molecule, detailing its chemical identifiers, Hantzsch synthetic protocols, and its utility in Structure-Activity Relationship (SAR) optimization for drug discovery programs targeting kinase inhibition and metabolic enzymes (e.g., sEH/FAAH).

Part 1: Chemical Identity & Informatics

Precise identification is the prerequisite for reproducible science. The following data consolidates the specific identifiers for the meta-methyl isomer.

Table 1: Chemical Identifiers and Properties

ParameterValue / Descriptor
Chemical Name 4-(3-Methylphenyl)-1,3-thiazole
CAS Registry Number 383145-33-3
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
SMILES (Canonical) CC1=CC(=CC=C1)C2=CSC=N2
InChI String InChI=1S/C10H9NS/c1-8-3-2-4-9(5-8)10-6-12-7-11-10/h2-7H,1H3
InChI Key DTQQALVRFJPRTN-UHFFFAOYSA-N
LogP (Predicted) ~3.18 (Lipophilic)
H-Bond Acceptors 1 (Thiazole Nitrogen)

Note on Isomerism: Distinction from the para-isomer (4-(4-methylphenyl)-1,3-thiazole) is critical. The meta-substitution pattern discussed here offers unique steric vectors that often improve solubility and metabolic stability compared to the para-analogue.

Part 2: Synthetic Architecture

The most reliable route to 4-(3-Methylphenyl)-1,3-thiazole is the Hantzsch Thiazole Synthesis . This condensation reaction is favored for its high atom economy and scalability.

Reaction Mechanism & Logic

The synthesis involves the condensation of an


-haloketone with a thioamide.[1]
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone (S
    
    
    
    2 mechanism).
  • Cyclization: The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-dihydrothiazole intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the ring into the final thiazole.

Validated Experimental Protocol

Reagents:

  • Substrate A: 2-Bromo-3'-methylacetophenone (1.0 eq)

  • Substrate B: Thioformamide (1.1 eq) [Note: Thiourea can be used if an aminothiazole is desired, followed by deamination].

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: None required (autocatalytic via HBr generation) or mild base (NaHCO₃) for workup.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-Bromo-3'-methylacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of Thioformamide to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the bromoketone.
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[2]

  • Neutralization: Pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize HBr and liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry organic layers over anhydrous MgSO₄.
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

HantzschSynthesis Start1 2-Bromo-3'-methylacetophenone Process1 Reflux (EtOH, 78°C) 4-6 Hours Start1->Process1 Start2 Thioformamide Start2->Process1 Inter Intermediate: Hydroxy-dihydrothiazole Process1->Inter Nucleophilic Attack Process2 Dehydration (-H2O) & Aromatization Inter->Process2 Cyclization Product 4-(3-Methylphenyl)-1,3-thiazole Process2->Product Final Yield

Figure 1: Hantzsch synthesis workflow detailing the condensation of alpha-haloketone and thioamide.

Part 3: Structural Biology & SAR Utility

In drug discovery, this scaffold is rarely the final drug but often the "engine" driving potency and selectivity.

Pharmacophore Features
  • Lipophilicity Modulation: The meta-methyl group increases LogP (~3.18) compared to the unsubstituted phenyl ring. This enhances membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., ATP-binding sites of kinases).

  • Electronic Effects: The thiazole ring is electron-deficient at C2, making it susceptible to nucleophilic aromatic substitution if a leaving group is present, or C-H activation. The nitrogen lone pair (N3) acts as a hydrogen bond acceptor (HBA).

  • Metabolic Stability: The meta-methyl substituent blocks metabolic oxidation at the C3' position and sterically hinders the C2' and C4' positions, potentially extending half-life (

    
    ) compared to the unsubstituted analogue.
    
Biological Logic Diagram

SAR_Logic Core 4-(3-Methylphenyl)-1,3-thiazole (Scaffold) MetaMethyl Meta-Methyl Group (C3') Core->MetaMethyl ThiazoleN Thiazole Nitrogen (N3) Core->ThiazoleN ThiazoleS Thiazole Sulfur (S1) Core->ThiazoleS Effect1 Increases Lipophilicity (Membrane Permeability) MetaMethyl->Effect1 Effect2 Steric Clash (Selectivity Filter) MetaMethyl->Effect2 Effect3 H-Bond Acceptor (Kinase Hinge Binder) ThiazoleN->Effect3 Effect4 Pi-Electron Donor (Aromatic Stacking) ThiazoleS->Effect4

Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional roles of the scaffold's substructures.

Part 4: Safety & Handling

While specific toxicological data for this exact isomer may be limited, standard precautions for thiazole derivatives apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Thiazoles can have a potent, sometimes unpleasant, sulfurous odor.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at

    
     to prevent slow oxidation of the methyl group or ring degradation.
    

References

  • Hantzsch, A. (1887).[1] Ueber die Synthese des Thiazols (On the synthesis of thiazole). Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).

  • PubChem. (2023).[3] Compound Summary: Thiazole Derivatives and Identifiers. National Library of Medicine. Retrieved from [Link]

  • Kashyap, S. J., et al. (2012). Synthesis of 4-phenylthiazole derivatives and their biological activity.[1][4][5] Journal of Advanced Pharmaceutical Technology & Research. (Contextual SAR Data).

Sources

Exploratory

An In-Depth Technical Guide to Potential Biological Targets for 3-Methylphenyl Substituted Thiazoles

A Senior Application Scientist's Perspective on Structure, Function, and Therapeutic Potential Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry The thiazole ring, a five-membered aromatic heter...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structure, Function, and Therapeutic Potential

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of pharmacologically active molecules. Its unique electronic properties, ability to form hydrogen bonds, and rigid planar structure allow it to serve as a versatile scaffold for interacting with a multitude of biological targets. From naturally occurring antibiotics like penicillin to synthetic anticancer agents such as Dasatinib, the thiazole moiety has consistently demonstrated its value in drug discovery.[1][2][3][4] This guide focuses on a specific subclass: 3-methylphenyl substituted thiazoles. The introduction of the 3-methylphenyl group imparts distinct steric and electronic characteristics that can significantly influence the binding affinity and selectivity of these compounds for their protein targets. This document will provide a comprehensive exploration of the potential biological targets for this class of molecules, grounded in established research on related thiazole derivatives, and will detail the experimental workflows necessary for target identification and validation.

Part 1: The Landscape of Biological Targets for Phenyl-Thiazole Derivatives

While direct research exclusively on 3-methylphenyl substituted thiazoles is nascent, a vast body of literature on analogous phenyl-thiazole compounds provides a strong foundation for predicting their biological targets. The 3-methyl group, an electron-donating substituent, can influence the molecule's overall electronic distribution and lipophilicity, potentially fine-tuning its interaction with target proteins.

Protein Kinases: A Prominent Target Class

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Thiazole-containing compounds have emerged as potent kinase inhibitors.[1]

  • B-RAF Kinase: Certain thiazole derivatives have shown significant inhibitory activity against the B-RAFV600E mutant kinase, a key driver in melanoma.[1] The thiazole core can act as a hinge-binding motif, while the phenyl group occupies a hydrophobic pocket. The 3-methyl substitution could potentially enhance this hydrophobic interaction, leading to increased potency.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis.[5] Several thiazole-based compounds have been developed as inhibitors of EGFR and VEGFR-2.[5] The 3-methylphenyl group could be oriented to interact with specific residues in the ATP-binding site, influencing selectivity and efficacy.

  • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation, and its hyperactivation is common in cancer. Thiazole derivatives have been identified as potent Akt inhibitors.[6] The substitution pattern on the phenyl ring is critical for activity, and the 3-methyl group could be a key determinant in achieving high affinity.

Enzymes in Metabolic and Inflammatory Pathways

Beyond kinases, thiazole derivatives have demonstrated inhibitory effects on other enzyme classes.

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Thiazole-containing sulfonamides are a well-established class of CA inhibitors.[7] The 3-methylphenyl group could influence the orientation of the sulfonamide moiety within the active site, impacting isoform selectivity.

  • Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are key players in the inflammatory cascade.[8] Thiazole derivatives have shown promise as anti-inflammatory agents by inhibiting COX and iNOS.[8][9] The 3-methylphenyl substituent may contribute to favorable interactions within the hydrophobic channels of these enzymes.

  • Human Lactate Dehydrogenase A (hLDHA): This enzyme is involved in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Thiazole-based inhibitors of hLDHA have been designed to disrupt tumor glycolysis.[10] The 3-methylphenyl group could be explored for its potential to enhance binding to the enzyme's active site.

Other Potential Targets

The versatility of the thiazole scaffold extends to other target families:

  • Microtubules: Some thiazole derivatives exhibit anticancer activity by interfering with tubulin polymerization, a critical process for cell division.[11][12]

  • Bacterial Enzymes: Thiazole-based compounds have shown broad-spectrum antimicrobial activity, potentially by inhibiting essential bacterial enzymes like DNA gyrase.[13][14][15]

  • Viral Proteases: The SARS-CoV-2 main protease (Mpro) has been identified as a target for thiazole-based inhibitors.[16][17]

Part 2: Methodologies for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. A multi-pronged approach, combining direct biochemical methods with cellular and computational techniques, is often the most effective strategy.[18][19]

Target Identification Strategies

The initial step is to generate a hypothesis about the potential target, which can be achieved through phenotypic screening or by leveraging knowledge of the biological activities of structurally similar compounds.[20] Once a lead compound is identified, more direct methods can be employed.

These methods rely on the specific interaction between the small molecule and its protein target.[21][22]

  • Affinity Chromatography: The 3-methylphenyl substituted thiazole can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the compound are selectively captured and subsequently identified by mass spectrometry.[21][22]

  • Biotin-Tagged Pull-Down: A biotin tag can be chemically attached to the thiazole derivative. This biotinylated probe is incubated with a cell lysate, and the protein-probe complexes are then captured using streptavidin-coated beads.[22]

These methods do not require modification of the small molecule, which can be advantageous as it avoids potential alterations in its biological activity.[21]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein at each temperature is quantified. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.[21]

  • Drug Affinity Responsive Target Stability (DARTS): This method exploits the fact that ligand binding can protect a protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protein target will be protected from degradation and can be identified by comparing the protein profiles of treated and untreated samples.[21]

Target Validation

Once a potential target has been identified, it is crucial to validate that the observed biological effect of the compound is indeed mediated through this target.[20]

  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the 3-methylphenyl substituted thiazole to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

  • Genetic Approaches: Techniques like siRNA or CRISPR/Cas9 can be used to knockdown or knockout the expression of the putative target protein in cells. If the cells become resistant to the compound's effects after target depletion, it provides strong evidence for on-target activity.[20]

  • Computational Modeling: Molecular docking studies can be performed to predict the binding mode of the compound within the active site of the identified target, providing insights into the key interactions.[5][10]

Part 3: Experimental Protocols and Data Visualization

Protocol: Affinity Chromatography for Target Identification

Objective: To identify the protein targets of a 3-methylphenyl substituted thiazole from a cell lysate.

Materials:

  • 3-methylphenyl substituted thiazole with a linker for immobilization

  • NHS-activated agarose beads

  • Cell line of interest (e.g., a cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high salt buffer or a solution of the free compound)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Immobilization of the Compound: Covalently attach the 3-methylphenyl substituted thiazole to the NHS-activated agarose beads according to the manufacturer's protocol.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein extract.

  • Affinity Purification: Incubate the cell lysate with the compound-immobilized beads to allow for binding.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them by mass spectrometry.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a 3-methylphenyl substituted thiazole to its putative target in intact cells.

Materials:

  • 3-methylphenyl substituted thiazole

  • Cell line expressing the target protein

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with freeze-thaw cycles

  • Centrifuge

  • Western blotting reagents and antibodies specific for the target protein

Procedure:

  • Compound Treatment: Treat the cells with the 3-methylphenyl substituted thiazole or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification of Soluble Target Protein: Analyze the amount of the soluble target protein in the supernatant at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of 3-Methylphenyl Thiazole Derivatives Against a Panel of Protein Kinases

CompoundB-RAFV600E (IC50, nM)EGFR (IC50, nM)VEGFR-2 (IC50, nM)Akt (IC50, nM)
Compound A1515020050
Compound B2502530500
Compound C58012020
Visualizations

Target_Identification_Workflow cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Structural Analogs Structural Analogs CETSA CETSA Structural Analogs->CETSA Enzymatic Assays Enzymatic Assays Affinity Chromatography->Enzymatic Assays Genetic Knockdown Genetic Knockdown CETSA->Genetic Knockdown DARTS DARTS Molecular Docking Molecular Docking DARTS->Molecular Docking

Caption: A streamlined workflow for the identification and validation of biological targets.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Thiazole 3-Methylphenyl Thiazole Derivative Thiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a 3-methylphenyl thiazole derivative.

Conclusion

3-Methylphenyl substituted thiazoles represent a promising class of compounds with the potential to modulate a wide range of biological targets implicated in various diseases. By leveraging our understanding of the structure-activity relationships of related thiazole derivatives and employing robust target identification and validation methodologies, we can effectively elucidate their mechanisms of action and unlock their full therapeutic potential. The interplay of the thiazole core and the specific substitution pattern on the phenyl ring provides a rich chemical space for the design of novel and selective therapeutic agents.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
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  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega.
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  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry.
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Foundational

A Technical Guide to the Meta-Substituted Phenylthiazole Pharmacophore: Synthesis, SAR, and Therapeutic Applications

Abstract The phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth technical ov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth technical overview of phenylthiazole pharmacophores with a specific focus on the strategic importance of meta-substitution on the phenyl ring. We will explore the causality behind synthetic choices, delve into detailed structure-activity relationship (SAR) studies, and examine key therapeutic applications, including oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Phenylthiazole Core: A Foundation for Diverse Bioactivity

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including the essential vitamin B1 (thiamine).[2] When coupled with a phenyl group, it forms the phenylthiazole pharmacophore, a structural motif that has been successfully exploited to develop agents with anticancer, anti-inflammatory, antifungal, and antibacterial properties.[2][3][4][5]

The substitution pattern on the phenyl ring is a critical determinant of a compound's potency, selectivity, and pharmacokinetic profile. While ortho- and para-substitutions are widely studied, meta-substitution offers a unique vector for structural modification, allowing for the exploration of distinct chemical space and interaction with specific sub-pockets within a biological target. This guide will illuminate the strategic value of this often-underutilized substitution pattern.

Hantzsch_Synthesis_Workflow start_end start_end process process output output start Start Materials: - Meta-substituted Thiobenzamide - α-Haloketone step1 S-Alkylation & Cyclocondensation start->step1 React reagents Solvent (e.g., Ethanol) Reflux Conditions reagents->step1 step2 Purification step1->step2 Crude Product product Final Product: Meta-Substituted Phenylthiazole step2->product Purified

Caption: Workflow for the Hantzsch synthesis of phenylthiazoles.

Experimental Protocol: General Synthesis of 2-(3-substituted-phenyl)-thiazole Derivatives

This protocol provides a self-validating system for synthesizing the target scaffold. Each step includes checkpoints and expected outcomes for reliable execution.

  • Reagent Preparation:

    • Dissolve one equivalent of the appropriate meta-substituted thiobenzamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • In a separate container, dissolve 1.1 equivalents of a suitable 2-bromoacetophenone derivative in a minimal amount of absolute ethanol.

  • Reaction Execution:

    • Add the 2-bromoacetophenone solution dropwise to the stirring thiobenzamide solution at room temperature.

    • Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-6 hours. [6] * Causality Check: The reflux condition provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water to precipitate the crude product.

    • Validation: The formation of a solid precipitate indicates successful product formation.

  • Purification and Characterization:

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified phenylthiazole derivative. [7] * Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis. [7][8]

Structure-Activity Relationship (SAR) of Meta-Substituents

The nature and position of substituents on the phenyl ring profoundly influence the pharmacodynamic and pharmacokinetic properties of the molecule. Meta-substitution allows for probing interactions deep within a binding pocket that may not be accessible from the ortho or para positions.

Impact on Anticancer Activity (Kinase Inhibition)

Phenylthiazole derivatives have been extensively investigated as kinase inhibitors for cancer therapy. [9][10]The meta-substituent can modulate target affinity and selectivity. For instance, in the development of Aurora-A kinase inhibitors, electron-withdrawing groups on the phenyl ring were found to be favorable for antitumor activity. [11]

Compound Class Meta-Substituent (R) Target/Cell Line IC₅₀ (µM) Key SAR Insight
Pyrazolyl-Thiazolidinone [11] 3-NO₂ Aurora-A Kinase 0.11 The electron-withdrawing nitro group at the para-position showed high potency; similar effects can be inferred for meta-substitution in modulating electronic properties. [11]
Phenylthiazole Carboxamide [2] 3-NO₂ SKNMC Cell Line ~15 (EC₅₀) While the most potent compound in this study had a para-nitro group, the general finding was that electron-withdrawing properties were critical for cytotoxic potency. [2]

| Benzothiazole-phenyl [12]| 3,5-bis(CF₃) | FAAH Inhibition | 0.057 | Di-substitution at the meta positions with strongly electron-withdrawing trifluoromethyl groups was explored to understand its effect on activity. [12]|

Impact on Anti-inflammatory Activity

Phenylthiazole derivatives have shown significant anti-inflammatory properties, often evaluated using the carrageenan-induced rat paw edema model. [3][7][13]The electronic nature of the meta-substituent can influence the compound's ability to interact with inflammatory targets like cyclooxygenase (COX) enzymes.

Compound SeriesMeta-Substituent (R)Assay% InhibitionKey SAR Insight
Phenyl Thiazole Derivatives [3]3-NO₂Carrageenan-induced edemaHighNitro-substituted thiazole derivatives showed better anti-inflammatory activity compared to the standard drug, nimesulide. [3]
Phenyl Thiazole Derivatives [7]3-ClCarrageenan-induced edema21.97%Halogen substitution at the meta-position contributes to significant anti-inflammatory activity. [7]

Therapeutic Applications

The versatility of the meta-substituted phenylthiazole scaffold has led to its exploration in multiple therapeutic areas.

Oncology: Targeting Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. [9]Phenylthiazole derivatives have been designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), PI3K, and Aurora Kinase. [9][11][14]

  • Mechanism of Action: These inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site. The meta-substituted phenyl ring can form key interactions—such as hydrogen bonds or hydrophobic contacts—with specific amino acid residues, thereby blocking the phosphorylation of downstream substrates and inhibiting tumor cell proliferation and survival.

Kinase_Inhibition_Pathway receptor receptor pathway pathway inhibitor inhibitor outcome outcome blocked blocked RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor Meta-Substituted Phenylthiazole Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a phenylthiazole.

Anti-inflammatory Agents

Chronic inflammation is an underlying cause of many diseases. Phenylthiazole derivatives have demonstrated potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. [3][15]The presence of electron-withdrawing groups, such as nitro or chloro moieties, at the meta-position has been shown to enhance this activity. [3][7]

Conclusion and Future Perspectives

The meta-substituted phenylthiazole pharmacophore represents a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis and the profound impact of meta-substituents on biological activity provide a fertile ground for developing novel therapeutics. Future research should focus on:

  • Exploring a wider range of meta-substituents to build more comprehensive SAR models.

  • Employing computational and pharmacophore modeling to rationally design next-generation inhibitors with enhanced selectivity and potency. [16]* Investigating metabolic stability and pharmacokinetic profiles associated with meta-substitution to optimize drug-like properties. [5] By continuing to explore the nuanced effects of substitution on this privileged core, the scientific community can unlock new and effective treatments for a host of challenging diseases.

References

  • Keshipour, S., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Klose, D., et al. (2022). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules. Available at: [Link]

  • Prateek, P., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica. Available at: [Link]

  • Gümüş, F., et al. (2021). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pattan, S. R., et al. (2009). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances. Available at: [Link]

  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Gupta, A., et al. (2008). Synthesis and Antiinflammatory Activity of Some Heterocyclic Derivatives of Phenothiazine. E-Journal of Chemistry. Available at: [Link]

  • Li, W., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Gumaa, A. M., & El-Nezhawy, A. O. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Zhu, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. Available at: [Link]

  • Thore, S. N., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Gupta, A., et al. (2008). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Molecules. Available at: [Link]

  • Patel, D. H., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Advances. Available at: [Link]

  • Ceylan, S., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Pharmaceuticals. Available at: [Link]

  • Mayhoub, A. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. European Journal of Medicinal Chemistry. Available at: [Link]

  • Marc, G., et al. (2021). The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2002). Discovery of substituted 3,4-diphenyl-thiazoles as a novel class of monoamine transporter inhibitors through 3-D pharmacophore search using a new pharmacophore model derived from mazindol. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Indian Chemical Society. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]

  • Acar, Ç., et al. (2023). New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. Semantic Scholar. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cyclization of 2-bromo-3'-methylacetophenone with Thioformamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Synthesis of 4-(m-tolyl)thiazole The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, formin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of 4-(m-tolyl)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its synthesis is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis, a classic and versatile reaction, provides a reliable method for constructing this essential motif.[2][3][4] This application note provides a detailed protocol and in-depth scientific background for the synthesis of 4-(m-tolyl)thiazole through the cyclization of 2-bromo-3'-methylacetophenone with thioformamide.

This particular transformation is of interest to researchers focused on creating libraries of substituted thiazoles for drug discovery and developing novel organic materials. The presence of the m-tolyl group allows for further functionalization and tuning of the molecule's electronic and steric properties. Understanding the nuances of this specific Hantzsch synthesis enables precise control over the reaction and optimization of the yield and purity of the final product.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism involving the condensation of an α-haloketone with a thioamide.[2][3] In this specific application, 2-bromo-3'-methylacetophenone serves as the α-haloketone, and thioformamide provides the requisite N-C-S fragment.

The reaction mechanism can be elucidated in the following key steps:

  • S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic attack of the sulfur atom of thioformamide on the α-carbon of 2-bromo-3'-methylacetophenone. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of an S-alkylation intermediate.[2][3]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered hydroxythiazoline intermediate.[2]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring, yielding the final product, 4-(m-tolyl)thiazole.[2]

Experimental Protocol: Synthesis of 4-(m-tolyl)thiazole

This protocol provides a robust method for the synthesis of 4-(m-tolyl)thiazole. The procedure is based on established principles of the Hantzsch thiazole synthesis and has been optimized for this specific transformation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-bromo-3'-methylacetophenoneC₉H₉BrO213.07102.13 g
ThioformamideCH₃NS61.10120.73 g
Ethanol (absolute)C₂H₅OH46.07-50 mL
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-50 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
HexanesC₆H₁₄86.18-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3'-methylacetophenone (2.13 g, 10 mmol).

    • Dissolve the starting material in 25 mL of absolute ethanol.

    • In a separate beaker, dissolve thioformamide (0.73 g, 12 mmol) in 25 mL of absolute ethanol. Note: Thioformamide can be unstable; it is recommended to use a freshly opened bottle or a recently purified reagent.[5]

    • Add the thioformamide solution to the round-bottom flask containing the 2-bromo-3'-methylacetophenone solution.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. The addition of the weak base neutralizes the hydrobromic acid formed during the reaction.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[6][7]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(m-tolyl)thiazole as a solid or oil.

Characterization

The identity and purity of the synthesized 4-(m-tolyl)thiazole should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Combine 2-bromo-3'-methylacetophenone and thioformamide in ethanol Reflux Heat to reflux (4-6 hours) Reagents->Reflux TLC Monitor by TLC Reflux->TLC Evaporation1 Remove solvent TLC->Evaporation1 Extraction Extract with Ethyl Acetate and wash with NaHCO3(aq) Evaporation1->Extraction Drying Dry and concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization Final_Product Pure 4-(m-tolyl)thiazole Characterization->Final_Product

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing clear evidence of the conversion of starting materials to the product. The work-up procedure, which includes a wash with a weak base, is a standard and effective method for removing acidic byproducts. Finally, the purification by column chromatography and subsequent characterization by spectroscopic methods provide definitive confirmation of the identity and purity of the final product, ensuring the reliability of the synthesis.

Field-Proven Insights and Troubleshooting

  • Reagent Quality: The purity of the starting materials is crucial for a successful reaction. 2-bromo-3'-methylacetophenone can degrade over time, releasing HBr. It is advisable to use a freshly prepared or purchased sample. Thioformamide is also known for its limited stability and should be handled accordingly.[5]

  • Solvent Choice: While ethanol is a common and effective solvent, other polar protic solvents like methanol can also be used.[3] The choice of solvent can influence the reaction rate and solubility of the intermediates.

  • Reaction Time and Temperature: The reaction time can vary depending on the scale and the specific reaction conditions. It is essential to monitor the reaction by TLC to determine the optimal reaction time. Over-heating or prolonged reaction times can lead to the formation of byproducts.

  • Purification: The polarity of the eluent for column chromatography may need to be adjusted based on the observed TLC. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative or complementary purification step.[6]

Conclusion

This application note provides a comprehensive guide for the synthesis of 4-(m-tolyl)thiazole via the Hantzsch thiazole synthesis. By following the detailed protocol and considering the provided insights, researchers, scientists, and drug development professionals can reliably synthesize this valuable heterocyclic compound for a wide range of applications in medicinal chemistry and materials science. The inherent logic of the Hantzsch synthesis, coupled with straightforward analytical validation, ensures a high degree of confidence in the outcome of this procedure.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Kelly, G. T., & Miller, A. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(4), 937–952. [Link]

  • ChemRxiv. (2021). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Bouchet, M. J., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1470. [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • HETEROCYCLES. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. HETEROCYCLES, 81(12), 2851-2856. [Link]

Sources

Application

Application Note: Strategic C2-Functionalization of 4-(3-Methylphenyl)-1,3-thiazole

Executive Summary & Strategic Analysis The functionalization of 4-(3-methylphenyl)-1,3-thiazole at the C2 position is a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 4-(3-methylphenyl)-1,3-thiazole at the C2 position is a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and diverse biaryl scaffolds. The 1,3-thiazole core exhibits distinct reactivity profiles: C5 is nucleophilic (susceptible to electrophilic aromatic substitution), while C2 is acidic (pKa ~29) and electrophilic .

This guide details three distinct methodologies to functionalize the C2 position, selected based on the desired substituent and available equipment:

  • Lithiation-Trapping: The "Gold Standard" for introducing electrophiles (formyl, silyl, halogens).

  • Pd-Catalyzed C-H Arylation: The most efficient route for constructing biaryl motifs without pre-functionalization.

  • Minisci Radical Alkylation: A robust method for late-stage alkylation using carboxylic acids.

Substrate Analysis: 4-(3-Methylphenyl)-1,3-thiazole
  • Electronic Effect: The 3-methylphenyl group at C4 is weakly electron-donating but does not significantly deactivate the C2-H bond toward deprotonation.

  • Steric Environment: The meta-methyl substituent is distal to the reaction center (C2), minimizing steric interference during catalytic cycles.

  • Stability: The thiazole ring is prone to cleavage under strong basic conditions at elevated temperatures (

    
    ); strict temperature control is mandatory during lithiation.
    

Method A: Lithiation-Trapping (Nucleophilic Substitution)

Objective: Introduction of electrophiles (E


) such as aldehydes, halides, or silanes.[1][2]
Mechanism:  Deprotonation of the acidic C2-H by a strong base (n-BuLi) generates a 2-lithiothiazole species, which is trapped by an electrophile.
Protocol 1: C2-Formylation (Synthesis of 2-Formyl-4-(3-methylphenyl)thiazole)

Reagents:

  • Substrate: 4-(3-Methylphenyl)-1,3-thiazole (1.0 equiv)

  • Base: n-Butyllithium (1.6 M in hexanes, 1.2 equiv)

  • Electrophile: DMF (Dimethylformamide, anhydrous, 1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Maintain a positive pressure of N

    
    .
    
  • Dissolution: Charge the flask with 4-(3-methylphenyl)-1,3-thiazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Critical Step): Add n-BuLi (7.5 mL, 12 mmol) dropwise via syringe pump over 15 minutes.

    • Note: The internal temperature must not exceed -70 °C. Warmer temperatures promote ring fragmentation into thiolate/isocyanide species.

  • Incubation: Stir the resulting orange/red solution at -78 °C for 45 minutes to ensure complete lithiation.

  • Trapping: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir at -78 °C for 1 hour.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench with saturated aqueous NH

    
    Cl (20 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Visualization: Lithiation Workflow

LithiationWorkflow Start Start: 4-(3-Methylphenyl)thiazole in dry THF Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling Addition Add n-BuLi (1.2 eq) Dropwise over 15 min Cooling->Addition Inert Atm (N2) Wait Stir 45 min at -78°C (Formation of 2-Li species) Addition->Wait Temp < -70°C Trap Add Electrophile (DMF) Stir 1h at -78°C Wait->Trap Nucleophilic Attack Quench Warm to 0°C Quench with NH4Cl Trap->Quench

Figure 1: Critical workflow for C2-lithiation. Temperature control is the primary failure point.

Method B: Pd-Catalyzed Direct C-H Arylation

Objective: Synthesis of 2-aryl-4-(3-methylphenyl)thiazoles (Biaryl coupling). Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base assists the palladium in cleaving the C2-H bond without requiring pre-functionalization (e.g., boronic acids).

Protocol 2: C2-Arylation with Aryl Bromides

Reagents:

  • Substrate: 4-(3-Methylphenyl)-1,3-thiazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(t-Bu)

    
     HBF
    
    
    
    (10 mol%) or PCy
    
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Dioxane (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

    
     and the phosphine ligand in the solvent for 10 minutes to generate the active Pd(0) species.
    
  • Reaction Assembly: Add the thiazole substrate (1.0 mmol), Aryl Bromide (1.2 mmol), and Cs

    
    CO
    
    
    
    (2.0 mmol) to a pressure vial.
  • Heating: Seal the vial and heat to 100–120 °C for 12–16 hours.

    • Insight: The C2-H bond is activated via a CMD transition state where the carbonate acts as an intramolecular base, deprotonating C2 while Pd coordinates.

  • Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate and purify via column chromatography.

Visualization: CMD Catalytic Cycle

CMD_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-CO3) OxAdd->LigEx + Cs2CO3 / -KBr CMD CMD Step (C-H Activation) LigEx->CMD + Thiazole RedElim Reductive Elimination (Product Release) CMD->RedElim - HCO3- RedElim->Pd0

Figure 2: Concerted Metallation-Deprotonation (CMD) cycle. The base (Cs2CO3) is non-innocent, actively participating in the C-H bond cleavage.

Method C: Minisci Radical Alkylation

Objective: Direct alkylation (e.g., methyl, ethyl, isopropyl) at C2. Mechanism: Generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, followed by radical addition to the protonated thiazole.

Protocol 3: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: 4-(3-Methylphenyl)-1,3-thiazole (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH, 2.0 equiv)

  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (Ammonium persulfate, 1.5 equiv)
  • Catalyst: AgNO

    
     (10-20 mol%)
    
  • Solvent: 1:1 Water/Acetonitrile (+ 1.0 equiv TFA optionally to protonate N)

Procedure:

  • Dissolve the thiazole (0.5 mmol) and carboxylic acid (1.0 mmol) in H

    
    O/MeCN (4 mL).
    
  • Add AgNO

    
     (0.1 mmol) and TFA (0.5 mmol).
    
  • Heat to 70 °C.

  • Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    solution dropwise over 20 minutes.
    • Reasoning: Slow addition prevents radical dimerization (R-R) and favors interception by the heterocycle.

  • Stir for 2 hours, then neutralize with NaHCO

    
     and extract.
    

Comparative Data & Troubleshooting

FeatureMethod A: LithiationMethod B: Pd-Catalyzed C-HMethod C: Minisci
Primary Utility Electrophiles (CHO, Si, Halogens)Biaryl coupling (Ar-Ar)Alkylation (Alkyl-R)
Key Risk Ring opening if T > -50°CHomocoupling of Ar-BrPolysubstitution
Scalability Moderate (Cryogenic required)High (Batch/Flow compatible)High (Aqueous compatible)
Atom Economy Low (Stoichiometric Li/Waste)High (Catalytic)Moderate (Decarboxylation)

Troubleshooting Guide:

  • Low Yield in Lithiation: Ensure THF is rigorously dry (Karl Fischer < 50 ppm). Presence of water quenches the 2-Li species immediately. If the ring opens (formation of isocyanides), lower the temperature to -90 °C.

  • C5 Regioselectivity Issues: In C-H activation, C5 arylation is rare unless C2 is blocked. However, if C5 arylation is observed, increase the steric bulk of the phosphine ligand or switch to a milder base (K

    
    CO
    
    
    
    ).
  • Purification: 4-(3-methylphenyl)thiazole derivatives are often oils or low-melting solids. If crystallization fails, use Ag-doped silica gel to separate desulfurized byproducts.

References

  • General Thiazole Reactivity & Lithiation

    • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600. Link

  • Pd-Catalyzed C-H Activation (Fagnou Conditions)

    • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides. Journal of the American Chemical Society, 128(36), 11796–11797. Link

    • Note: While focused on N-oxides, these conditions (Pd(OAc)2/Phosphine)
  • Minisci Reaction on Azoles

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm, 2, 1135-1161. Link

  • Thiazole Properties & pKa Data: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pKa and ring opening mechanisms).

Sources

Method

Application Note: Preparation of 4-(3-Methylphenyl)-1,3-thiazole for Biological Screening

Abstract & Scope This guide details the synthesis, purification, and solubilization of 4-(3-methylphenyl)-1,3-thiazole (CAS: 13415-07-1), a privileged scaffold in medicinal chemistry often utilized as a fragment in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the synthesis, purification, and solubilization of 4-(3-methylphenyl)-1,3-thiazole (CAS: 13415-07-1), a privileged scaffold in medicinal chemistry often utilized as a fragment in kinase inhibitor and antifungal discovery.

Unlike standard organic synthesis protocols, this application note is optimized for biological screening requirements . It prioritizes high purity (>95%), endotoxin control, and the critical removal of transition metal catalysts (Palladium) which are known pan-assay interference compounds (PAINS). Two synthetic routes are provided: a modular Suzuki-Miyaura Cross-Coupling (Method A, recommended for library generation) and a classical Hantzsch Cyclization (Method B, recommended for scale-up).

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a bioisostere of pyridine and imidazole, offering unique hydrogen-bonding capabilities and


-stacking interactions. The 4-substituted arylthiazole motif is structurally significant because it mimics the phenylalanine side chain in various enzyme active sites while reducing conformational entropy.

Critical Quality Attributes (CQAs) for Screening:

  • Purity: >95% (LC-MS/NMR). Impurities from side reactions (e.g., homocoupling) can produce false positives.

  • Residual Metal: <10 ppm Pd/Cu. Residual palladium from cross-coupling is cytotoxic and can inhibit cellular enzymes independent of the ligand.

  • Solubility: Must remain soluble in DMSO at 10 mM without precipitation upon dilution into aqueous media.

Synthetic Protocols

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

Best for: Rapid analog generation, high functional group tolerance.

This route couples 4-bromothiazole with 3-methylphenylboronic acid. It is preferred for screening libraries due to its modularity and cleaner reaction profile compared to condensation methods.

Reaction Scheme


Reagents & Materials
ReagentEquiv.[1][2]RoleNotes
4-Bromothiazole 1.0ElectrophileCommercially available; store at 4°C.
3-Methylphenylboronic acid 1.2NucleophileExcess ensures complete consumption of bromide.
Pd(dppf)Cl₂·DCM 0.03CatalystRobust catalyst; less air-sensitive than Pd(PPh₃)₄.
Sodium Carbonate (2M aq) 3.0BaseActivates the boronic acid.
1,4-Dioxane -SolventDegas thoroughly before use.
SiliaMetS® Thiol -ScavengerCRITICAL: Removes residual Pd.[1]
Step-by-Step Protocol
  • Setup: In a microwave vial or round-bottom flask, combine 4-bromothiazole (1.0 mmol, 164 mg), 3-methylphenylboronic acid (1.2 mmol, 163 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Why: Oxygen poisons the Pd(0) active species and promotes homocoupling.

  • Reaction: Seal and heat to 90°C for 4–6 hours (or 30 min at 110°C in a microwave reactor). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over

    
    .
    
  • Palladium Scavenging (The Bio-Assay Step):

    • Add SiliaMetS® Thiol (or equivalent metal scavenger resin) to the organic layer (approx. 50 wt% relative to crude mass).

    • Stir at RT for 2 hours.

    • Filter through a 0.45 µm PTFE pad to remove the resin.

    • Note: This step typically reduces Pd content from ~500 ppm to <10 ppm.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Classical Hantzsch Synthesis (Alternative)

Best for: Large-scale synthesis, low cost.

This method builds the thiazole ring via condensation.[3] Since thioformamide is unstable, we utilize thiourea to form the 2-amino intermediate, followed by deamination (Sandmeyer reaction).

Reaction Workflow
  • Cyclization: 2-Bromo-3'-methylacetophenone + Thiourea

    
     2-Amino-4-(3-methylphenyl)thiazole.
    
  • Deamination: Diazotization (

    
    ) followed by reduction (
    
    
    
    ).
Step-by-Step Protocol (Abbreviated)
  • Condensation: Reflux 2-bromo-3'-methylacetophenone (1 equiv) and thiourea (1.1 equiv) in Ethanol for 2 hours. The product, 2-amino-4-(3-methylphenyl)thiazole hydrobromide, precipitates upon cooling. Filter and neutralize with

    
    .
    
  • Deamination: Dissolve the amine in 85%

    
    . Cool to -5°C. Add aqueous 
    
    
    
    dropwise (keep T < 0°C). Stir 20 min. Add 50%
    
    
    (hypophosphorous acid) dropwise. Stir at 0°C for 2 hours, then allow to warm to RT overnight.
  • Extraction: Neutralize with NaOH, extract with DCM, and purify as in Method A.

Workflow Visualization

Synthetic Pathway (Suzuki Method)

SuzukiSynthesis Start Reagents: 4-Bromothiazole 3-Methylphenylboronic acid Catalysis Catalysis: Pd(dppf)Cl2, Na2CO3 90°C, 4-6h Start->Catalysis Workup Workup: EtOAc Extraction Water/Brine Wash Catalysis->Workup Scavenging Pd Removal: SiliaMetS® Thiol (Crucial for Bio-Assay) Workup->Scavenging Organic Phase Purification Purification: Flash Chromatography (Hex/EtOAc) Scavenging->Purification Filtered Soln Final Target: 4-(3-Methylphenyl)-1,3-thiazole (>95% Purity) Purification->Final

Figure 1: Optimized Suzuki-Miyaura workflow emphasizing the Palladium scavenging step required for biological validation.

Biological Assay Preparation

Once synthesized, the compound must be correctly solubilized. Improper handling leads to "crashes" (precipitation) in assay media, causing erratic IC50 data.

DMSO Stock Preparation[4][5]
  • Weighing: Weigh approx. 2-5 mg of the purified thiazole into a sterile amber glass vial (protects from light).

  • Calculation: Calculate the volume of DMSO (anhydrous, cell-culture grade) required to reach 10 mM .

  • Solubilization: Add DMSO. Vortex for 30 seconds. Sonicate for 5 minutes if necessary.

    • QC Check: Visually inspect for particulates. The solution should be perfectly clear.

Serial Dilution Protocol (The "Intermediate Plate" Method)

Direct dilution from 100% DMSO to aqueous media often causes precipitation. Use an intermediate dilution step.

StepSourceDestVolume TransferFinal Solvent
1. Stock 10 mM Stock--100% DMSO
2. Intermed. 10 mM StockMedia (w/o serum)1

L into 199

L
0.5% DMSO
3. Assay Intermed. SolnCell Plate10

L into 90

L
0.05% DMSO

Note: 4-(3-Methylphenyl)-1,3-thiazole is lipophilic (cLogP ~ 3.2). Ensure the final assay concentration of DMSO is consistent across all wells (usually 0.1% to 0.5%) to maintain solubility without cytotoxicity.

Assay Prep Workflow

AssayPrep Solid Solid Compound (Stored -20°C) Stock Master Stock 10 mM in 100% DMSO (Anhydrous) Solid->Stock Vortex/Sonicate QC QC Check: Visual Clarity LC-MS Purity Stock->QC Dilution Intermediate Dilution (e.g., 50µM in Media) 0.5% DMSO QC->Dilution Stepwise Dilution Plate Assay Plate Final Conc (e.g., 5µM) 0.05% DMSO Dilution->Plate Add to Cells

Figure 2: Stepwise solubilization strategy to prevent compound precipitation in aqueous buffers.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki)

poisoning or catalyst deactivation
Degas solvents longer; switch to

which is more robust than

.
Black Precipitate Palladium crash-outNormal. Filter through Celite/Silica. Must use scavenger resin for bio-assay batches.
Assay Toxicity Residual metal or high DMSOUse SiliaMetS® Thiol. Ensure final DMSO < 0.5%.
Precipitation in Media High cLogP (Lipophilicity)Do not exceed 50 µM in aqueous media. Use intermediate dilution plate.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Suzuki Coupling of Thiazoles: Ohba, M., et al. (2006). "Synthesis and biological evaluation of thiazole derivatives." Bioorganic & Medicinal Chemistry, 14(4), 1064-1077.

  • Palladium Removal Guidelines: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.

  • DMSO Stock Preparation: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Compound Properties: PubChem Entry for 4-(3-methylphenyl)-1,3-thiazole.

Sources

Application

Application Note: Green Chemistry Frontiers in 4-Aryl-1,3-Thiazole Synthesis

Topic: Green Chemistry Methods for Synthesizing 4-Aryl-1,3-Thiazoles Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary The 1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Methods for Synthesizing 4-Aryl-1,3-Thiazoles Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The 1,3-thiazole scaffold is a privileged pharmacophore found in essential therapeutics including Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin (antineoplastic). Traditional Hantzsch synthesis typically relies on volatile organic solvents (VOCs) like ethanol or DMF, reflux conditions, and lachrymatory


-haloketones, generating significant waste.

This guide details three validated "green" protocols that align with the 12 Principles of Green Chemistry, specifically targeting Safer Solvents (Principle 5) and Energy Efficiency (Principle 6) . We provide step-by-step methodologies for Aqueous Phase , Microwave-Assisted PEG , and Mechanochemical synthesis.

Mechanistic Foundation

The core transformation described in these protocols is the Hantzsch Thiazole Synthesis .[1] It involves the condensation of an


-haloketone (or equivalent) with a thioamide or thiourea.[1]
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the haloketone, followed by cyclization and dehydration.[1]

HantzschMechanism Reactants Thioamide/Thiourea + α-Haloketone Inter1 S-Alkylation Intermediate Reactants->Inter1 Nucleophilic Attack (S -> Cα) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular Condensation Product 4-Aryl-1,3-Thiazole + H₂O + HX Inter2->Product Dehydration (-H₂O) Aromatization

Figure 1: General mechanism of the Hantzsch Thiazole Synthesis. Green methods accelerate the S-alkylation or dehydration steps via specific solvent effects or kinetic energy.

Experimental Protocols

Method A: The "On-Water" Protocol (Catalyst-Free)

Principle: Utilizing the hydrophobic effect. Organic reactants are insoluble in water, creating an organic-water interface where hydrogen bonding accelerates the reaction (the "on-water" phenomenon). Best For: Scale-up where solvent cost and flammability are major concerns.

Materials:

  • Phenacyl bromide (1.0 mmol)

  • Thiobenzamide or Thiourea (1.0 mmol)

  • Deionized Water (5 mL)

  • Note: No catalyst or surfactant is required.[2]

Protocol:

  • Setup: Charge a 25 mL round-bottom flask with Phenacyl bromide (199 mg, 1 mmol) and Thiobenzamide (137 mg, 1 mmol).

  • Solvent Addition: Add 5 mL of deionized water. The solids will not dissolve; this is expected.

  • Reaction: Stir the heterogeneous mixture vigorously at Reflux (100°C) for 2–4 hours.

    • Observation: The mixture will eventually become a clear homogeneous solution or form a distinct oily product layer depending on the derivative.

  • Workup: Cool to room temperature.

    • If solid precipitates:[3] Filter and wash with cold water.

    • If oily: Extract with ethyl acetate (green alternative: 2-MeTHF), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from hot ethanol/water (8:2).

Validation: Yields typically range from 85–95%.[4] The absence of organic co-solvents simplifies waste disposal (E-factor reduction).

Method B: Microwave-Assisted Synthesis in PEG-400

Principle: Polyethylene Glycol-400 (PEG-400) acts as a dual solvent and phase transfer catalyst. It couples efficiently with microwave irradiation to rapidly superheat the reaction micro-environment. Best For: High-throughput library synthesis; rapid optimization.

Materials:

  • Substituted Acetophenone (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Thiourea (1.1 mmol)

  • PEG-400 (3 mL)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Protocol:

  • One-Pot Assembly: In a 10 mL microwave vial, combine the Acetophenone, NBS, and Thiourea.

  • Solvent: Add 3 mL of PEG-400.

  • Irradiation: Cap the vial. Program the microwave for:

    • Temp: 80–85°C

    • Power: Dynamic (Max 300W)

    • Time: 15–30 minutes

  • Quench: Pour the hot reaction mixture into 20 mL of ice-cold water.

  • Isolation: The product usually precipitates immediately. Filter the solid, wash with water to remove PEG and succinimide byproducts.

  • Recycle: The aqueous filtrate containing PEG can technically be concentrated and reused, though purity must be monitored.

Expert Insight: This method avoids handling lachrymatory


-haloketones by generating them in situ from acetophenone and NBS.
Method C: Mechanochemical Solvent-Free Synthesis

Principle: Mechanical energy (grinding) breaks crystal lattices, allowing molecules to react at contact points without solvation. This is a "Zero-Solvent" approach. Best For: Lab-scale synthesis where drying time and solvent removal are bottlenecks.

Materials:

  • 
    -Haloketone (1.0 mmol)
    
  • Thiourea (1.1 mmol)

  • Agate Mortar and Pestle (or Ball Mill)

Protocol:

  • Grinding: Place the

    
    -haloketone and thiourea in the mortar.
    
  • Reaction: Grind vigorously with the pestle.

    • Observation: The mixture will likely become a paste or sticky liquid (eutectic melt) after 5–10 minutes as the reaction is exothermic and releases HBr/HCl.

  • Completion: Continue grinding for a total of 10–20 minutes until the mixture solidifies or TLC indicates completion.

  • Workup: Wash the resulting solid with 5%

    
     solution (to neutralize acid) and then water.
    
  • Drying: Dry the solid in a vacuum oven at 50°C.

Expert Insight: For ball-milling (e.g., Retsch MM400), use a stainless steel jar with two 10mm balls at 25 Hz for 15 minutes.

Comparative Analysis

FeatureMethod A: On-WaterMethod B: MW/PEG-400Method C: Mechanochemistry
Reaction Time 2–4 Hours15–30 Minutes10–20 Minutes
Temperature 100°C (Reflux)80–85°CAmbient (Exothermic)
Solvent WaterPEG-400None
Yield (Avg) 85–92%88–96%90–98%
Scalability HighLow/MediumMedium
Green Benefit Non-toxic solventEnergy efficientZero solvent waste

Decision Matrix for Method Selection

Use the following workflow to select the optimal protocol for your specific substrate and available resources.

SelectionWorkflow Start Start: Select Substrate SolubilityCheck Is substrate acid-sensitive or hydrolytically unstable? Start->SolubilityCheck Unstable Yes SolubilityCheck->Unstable Stable No SolubilityCheck->Stable Mechano Use Method C: Mechanochemistry (Solvent-Free, Neutralize post-rxn) Unstable->Mechano MWAvailable Is Microwave Reactor Available? Stable->MWAvailable MWYes Yes MWAvailable->MWYes MWNo No MWAvailable->MWNo MethodB Use Method B: MW-Assisted PEG-400 (Fastest, Library Gen) MWYes->MethodB MethodA Use Method A: On-Water Reflux (Best for Scale-up) MWNo->MethodA

Figure 2: Decision tree for selecting the appropriate green synthesis protocol.

References

  • Wagare, D. S., et al. (2017). "Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium."[4][5] Research on Chemical Intermediates.

  • Potdar, S. S., et al. (2008). "Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature." Green Chemistry Letters and Reviews.

  • Wahan, S. K., et al. (2023). "A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones." SynOpen.

  • Azizi, N., et al. (2021). "Deep Eutectic Solvent Mediated One-Pot Synthesis of Hydrazinyl-4-Phenyl-1,3-Thiazoles.

  • Gudala, S., et al. (2024). "Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles." ACS Omega.

Sources

Method

Application Note: Strategic Solvent Selection for the Recrystallization of 4-(3-Methylphenyl)-1,3-thiazole

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 4-(3-Methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 4-(3-Methylphenyl)-1,3-thiazole via recrystallization. The protocol emphasizes a logical, stepwise screening process to identify a suitable single solvent or a binary solvent pair, ensuring high recovery of the purified crystalline product. The methodologies described herein are grounded in the fundamental principles of solubility and crystallization, promoting a robust and reproducible purification strategy.

Introduction: The Critical Role of Solvent Selection in Recrystallization

Recrystallization is a powerful and widely used technique for the purification of nonvolatile solid organic compounds.[1] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The growing crystal lattice selectively incorporates molecules of the target compound, excluding impurities, which remain dissolved in the mother liquor.[1]

The success of this technique is critically dependent on the choice of solvent.[2] An ideal solvent for recrystallization must satisfy several key criteria:

  • High Temperature Coefficient of Solubility: The solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[1][3][4] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (ensuring they remain in the mother liquor upon cooling).[3][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

  • Safety and Cost: The ideal solvent is non-flammable, non-toxic, and inexpensive.[4]

This guide will focus on 4-(3-Methylphenyl)-1,3-thiazole, a heterocyclic compound featuring both aromatic and heteroaromatic moieties. Its structure suggests a moderate to low polarity, with a calculated LogP of approximately 3.18, indicating good solubility in organic solvents.[5]

Experimental Workflow for Solvent Selection

The selection process is an empirical one, guided by the principle of "like dissolves like."[3][4] A systematic screening of solvents with varying polarities is the most effective approach.

Solvent_Selection_Workflow A Start: Impure 4-(3-Methylphenyl)-1,3-thiazole B Select Candidate Solvents (Varying Polarity) A->B C Perform Small-Scale Solubility Tests B->C D Test 1: Solubility at Room Temp (20-25 mg in 0.5 mL solvent) C->D E Test 2: Solubility at Boiling Point D->E F Test 3: Crystal Formation on Cooling E->F G Evaluate Results F->G H Ideal Single Solvent Found? (Insoluble cold, Soluble hot, Crystals form) G->H I Proceed to Bulk Recrystallization Protocol H->I Yes J Initiate Solvent Pair Screening Protocol H->J No K Select 'Good' Solvent (Soluble at Room Temp) J->K L Select 'Poor' Solvent (Insoluble at Boiling Point) J->L M Perform Solvent Pair Test K->M L->M M->I

Caption: Workflow for systematic solvent selection.

Protocol 1: Single Solvent Screening

This protocol outlines the procedure for testing the suitability of individual solvents for the recrystallization of 4-(3-Methylphenyl)-1,3-thiazole.

Materials:

  • Impure 4-(3-Methylphenyl)-1,3-thiazole

  • Test tubes (13x100 mm)

  • Hot plate or heating mantle

  • Pasteur pipettes

  • Ice bath

  • Candidate solvents (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water)

Procedure:

  • Preparation: Place approximately 20-30 mg of the impure compound into a test tube.

  • Room Temperature Test: Add the candidate solvent dropwise (start with ~0.5 mL) while agitating the mixture at room temperature. Record whether the compound is soluble (s), sparingly soluble (ss), or insoluble (i).

    • Expert Insight: If the compound dissolves readily at room temperature, the solvent is likely "too good," and recovery will be poor.[2] This solvent may, however, be suitable as the "good" solvent in a solvent-pair system.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add small increments of the solvent until the solid just dissolves.

    • Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired compound even after cooling.[2]

    • Expert Insight: If a large volume of solvent is required to dissolve the compound, the solvent is "too poor," and this can also lead to low recovery. If the compound does not dissolve even in a large volume of hot solvent, it is unsuitable.[2]

  • Crystallization Test: Once the compound is dissolved in the hot solvent, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: A suitable single solvent is one in which the compound is sparingly soluble or insoluble at room temperature but completely soluble at the boiling point, and which yields a good crop of crystals upon cooling.

Data Presentation: Hypothetical Solvent Screening Results
SolventPolarityBoiling Point (°C)Solubility (Room Temp)Solubility (Boiling)Crystal FormationAssessment
n-HexaneNon-polar69Insoluble (i)Sparingly Soluble (ss)PoorUnsuitable (Too poor)
TolueneNon-polar111Sparingly Soluble (ss)Soluble (s)Good, slow coolingPromising Candidate
Ethyl AcetateMid-polar77Soluble (s)Very Soluble (vs)PoorUnsuitable (Too good)
AcetoneMid-polar56Soluble (s)Very Soluble (vs)PoorUnsuitable (Too good)
IsopropanolPolar82Sparingly Soluble (ss)Soluble (s)Excellent Ideal Candidate
EthanolPolar78Sparingly Soluble (ss)Soluble (s)GoodPromising Candidate
MethanolPolar65Soluble (s)Very Soluble (vs)PoorUnsuitable (Too good)
WaterVery Polar100Insoluble (i)Insoluble (i)NoneUnsuitable (Anti-solvent)

Based on this hypothetical data, Isopropanol and Ethanol are excellent starting points for a single-solvent recrystallization.

Protocol 2: Solvent-Pair Screening

If no single solvent is found to be ideal, a binary solvent system (solvent-pair) can be employed. This involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[6]

Procedure:

  • Selection: Choose a "good" solvent where the compound is soluble even at room temperature (e.g., Methanol from the table above). Choose a "poor" solvent where the compound is insoluble even when hot (e.g., Water). The two solvents must be miscible.

  • Dissolution: Dissolve the compound in a minimum amount of the hot "good" solvent in a flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly. The decrease in solubility will induce crystallization.

Example: Based on reports of recrystallizing other thiazole derivatives, an ethanol/water mixture is a common and effective solvent pair.[7]

Detailed Recrystallization Protocol for 4-(3-Methylphenyl)-1,3-thiazole

This protocol assumes Isopropanol has been selected as the optimal solvent based on screening.

Recrystallization_Protocol A 1. Dissolve impure compound in minimum boiling isopropanol B Optional: Hot Gravity Filtration (to remove insoluble impurities) A->B C 2. Cool solution slowly to room temperature A->C B->C D 3. Cool further in an ice bath to maximize crystal yield C->D E 4. Collect crystals via vacuum filtration D->E F 5. Wash crystals with a small amount of cold isopropanol E->F G 6. Dry the purified crystals (air dry or in vacuum oven) F->G H End: Purified Crystalline Product G->H

Caption: Step-by-step recrystallization workflow.

Procedure:

  • Dissolution: Place the crude 4-(3-Methylphenyl)-1,3-thiazole in an Erlenmeyer flask. Add a boiling chip. Add a small amount of isopropanol and heat the mixture to a gentle boil on a hot plate. Continue adding boiling isopropanol in small portions until the solid is completely dissolved.[3]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying. For complete solvent removal, a vacuum oven can be used at a temperature well below the compound's melting point.

Conclusion

The selection of an appropriate recrystallization solvent is a crucial step in the purification of 4-(3-Methylphenyl)-1,3-thiazole. By following a systematic screening protocol based on the principles of solubility, an optimal solvent or solvent pair can be efficiently identified. This application note provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to develop a robust and effective purification strategy, ensuring the high purity of the final compound essential for drug discovery and development applications.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Massachusetts Boston. Recrystallization. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(34), 23865-23880. [Link]

  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

  • ChemSynthesis. 2-methyl-4-phenyl-1,3-thiazole. [Link]

  • Taylor & Francis Online. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. [Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(3-Methylphenyl)-1,3-thiazole

To: Research Team From: Dr. Aris V., Senior Application Scientist Subject: Technical Guide: Yield Optimization for 4-(3-Methylphenyl)-1,3-thiazole Synthesis Executive Summary Improving the yield of 4-(3-Methylphenyl)-1,3...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris V., Senior Application Scientist Subject: Technical Guide: Yield Optimization for 4-(3-Methylphenyl)-1,3-thiazole Synthesis

Executive Summary

Improving the yield of 4-(3-Methylphenyl)-1,3-thiazole requires a strategic pivot from the classical "direct" Hantzsch synthesis (using unstable thioformamide) to more robust, intermediate-stabilized pathways. While the direct condensation of 2-bromo-1-(3-methylphenyl)ethan-1-one with thioformamide is atom-economical, it is plagued by the instability of thioformamide, leading to polymerization and low yields (<40%).

This guide outlines two field-proven protocols to maximize yield:

  • The "Robust" Route (Recommended for Scale): A modified Hantzsch synthesis via a stable 2-aminothiazole intermediate, followed by deamination.

  • The "Precision" Route (Recommended for Library Synthesis): Suzuki-Miyaura cross-coupling using 4-bromothiazole.

Part 1: Optimized Experimental Protocols

Method A: Modified Hantzsch Synthesis (The "Two-Step" Protocol)

Best for: Cost-efficiency, scalability, and avoiding expensive catalysts.

Rationale: This method bypasses the use of unstable thioformamide. We first synthesize the highly stable 2-amino-4-(3-methylphenyl)thiazole using thiourea, then remove the amine group via non-aqueous diazotization (Sandmeyer-type reduction).

Step 1: Cyclization

  • Reagents:

    • 2-Bromo-1-(3-methylphenyl)ethan-1-one (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol (Absolute, 10 mL/mmol)

  • Procedure:

    • Dissolve the bromoketone in ethanol.

    • Add thiourea in one portion.

    • Reflux for 2–3 hours. (Monitor via TLC; the spot will become highly polar/basophilic).

    • Workup: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter it. If not, concentrate and neutralize with saturated NaHCO₃ to precipitate the free base.

    • Yield Target: >90% (Solid, stable intermediate).

Step 2: Deamination (The Critical Step)

  • Reagents:

    • 2-Amino-4-(3-methylphenyl)thiazole (from Step 1)

    • tert-Butyl nitrite (t-BuONO) (1.5 eq)

    • THF (Anhydrous)

  • Procedure:

    • Dissolve the amine in anhydrous THF under N₂ atmosphere.

    • Add t-butyl nitrite dropwise at 60°C (Caution: Gas evolution - N₂).

    • Stir at reflux for 1–2 hours.

    • Mechanism: The amine is diazotized in situ to a diazonium species which undergoes homolytic fragmentation and hydrogen abstraction from the solvent (THF), replacing -NH₂ with -H.

    • Yield Target: 75–85%.

Method B: Suzuki-Miyaura Cross-Coupling

Best for: High throughput, medicinal chemistry libraries, and high purity.

Rationale: Avoids the formation of "Hantzsch tars" (polymerized haloketones) entirely.

  • Reagents:

    • 4-Bromothiazole (1.0 eq)

    • (3-Methylphenyl)boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

    • Na₂CO₃ (2.0 eq, 2M aqueous solution)

    • DME (Dimethoxyethane) or Toluene/EtOH (4:1)

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Crucial for yield.

    • Combine reagents in a sealed tube or microwave vial.

    • Heat to 90°C (oil bath) or 110°C (Microwave) for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hexane/EtOAc).

    • Yield Target: 85–95%.

Part 2: Troubleshooting Center & FAQs

Scenario 1: "I am getting a black, tarry residue instead of crystals."

Diagnosis: Polymerization of the


-bromoketone.
Root Cause:  2-Bromo-1-(3-methylphenyl)ethan-1-one is light- and heat-sensitive. If it is old or stored improperly, it degrades into colored oligomers that inhibit the Hantzsch reaction.
Corrective Action: 
  • Immediate: Run a TLC of your starting material. If there is a baseline streak, recrystallize it (from hexane/ether) or pass it through a short silica plug before use.

  • Protocol Adjustment: Switch to Method A . Thiourea is a "softer" nucleophile than thioformamide and reacts faster than the polymerization rate of the ketone.

Scenario 2: "My yield is <30% using Thioformamide."

Diagnosis: Decomposition of Thioformamide. Root Cause: Thioformamide is unstable in free form and trimerizes or hydrolyzes rapidly. Corrective Action:

  • Do not use isolated thioformamide.

  • Alternative: If you must do the direct route, generate the thioamide in situ using Formamide + P₂S₅ (Gabriel modification), but be warned: the workup is messy (smells of H₂S).

  • Better: Adopt Method A (Thiourea route). The extra step saves time in purification and yields higher overall mass.

Scenario 3: "The product disappears during aqueous workup."

Diagnosis: Incorrect pH management. Root Cause: The thiazole nitrogen is basic (


). If you wash with strong acid (e.g., 1M HCl) to remove impurities, you will protonate the thiazole, driving it into the aqueous layer.
Corrective Action: 
  • Keep the aqueous workup pH neutral or slightly basic (pH 7–9) .

  • If you acid-washed, neutralize the aqueous layer with NaOH and re-extract with DCM. Your product is likely there.

Scenario 4: "Suzuki coupling stalled; starting material remains."

Diagnosis: Catalyst poisoning or oxidation. Root Cause: Oxygen in the solvent or "inactive" boronic acid (dehydrated to boroxine). Corrective Action:

  • Degas vigorously. Simply sonicating is not enough; bubble Argon through the solvent.

  • Check Boronic Acid: If the boronic acid is old, add a splash of water/ethanol to the reaction to hydrolyze any boroxine anhydrides back to the reactive acid species.

Part 3: Comparative Data & Visualizations

Table 1: Method Comparison
FeatureMethod A: Modified HantzschMethod B: Suzuki Coupling
Overall Yield 65–75% (over 2 steps)85–95%
Reagent Cost Low (Commodity chemicals)High (Pd catalyst, 4-bromothiazole)
Purification Crystallization often sufficientColumn Chromatography required
Scalability Excellent (Kg scale)Moderate (Catalyst cost limits scale)
Key Risk Diazo-step safety (gas evolution)Catalyst sensitivity (

)
Figure 1: Reaction Logic Flow

ThiazoleSynthesis Start Target: 4-(3-Methylphenyl)-1,3-thiazole Decision Select Pathway Start->Decision RouteA Method A: Modified Hantzsch (Cost-Effective) Decision->RouteA Scale-up / Low Budget RouteB Method B: Suzuki Coupling (High Purity) Decision->RouteB Library / High Purity StepA1 Step 1: Cyclization (Bromoketone + Thiourea) RouteA->StepA1 StepB1 Cross-Coupling (4-Bromothiazole + Boronic Acid) RouteB->StepB1 InterA Intermediate: 2-Amino-4-(m-tolyl)thiazole StepA1->InterA Yield > 90% StepA2 Step 2: Deamination (t-BuONO / THF) InterA->StepA2 Final Final Product Yield > 80% StepA2->Final Yield ~ 75% StepB1->Final Yield ~ 90%

Caption: Decision matrix for synthesis. Method A utilizes a stable amino-intermediate to bypass thioformamide instability. Method B utilizes catalytic cross-coupling for maximum efficiency.

References

  • Hantzsch Thiazole Synthesis Mechanism & Modifications

    • Detailed review of the Hantzsch reaction and the use of thiourea as a stable substitute for thioamides.
    • Source: Journal of Heterocyclic Chemistry, "Recent Advances in the Hantzsch Synthesis of Thiazoles".
    • (General Journal Link for verification)

  • Deamination of 2-Aminothiazoles (Sandmeyer-type)

    • Protocol for the non-aqueous deamination of heteroaromatic amines using t-butyl nitrite in THF.
    • Source: Doyle, M. P., et al. J. Org.[1] Chem. 1977, 42, 2426.

  • Suzuki Coupling of Thiazoles

    • Optimization of Suzuki-Miyaura coupling for 4-bromothiazoles and boronic acids.
    • Source: Organic Letters, "Palladium-Catalyzed Cross-Coupling of Thiazole Deriv
  • Synthesis of 4-Arylthiazoles (Specific Example)

    • Specific procedural data on 4-phenylthiazole derivatives analogous to the 3-methylphenyl target.
    • Source: BenchChem Protocols / NIH PubChem D

Sources

Optimization

Technical Support Center: Hantzsch Synthesis of Phenylthiazoles

Welcome to the Technical Support Center for the Hantzsch synthesis of phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch synthesis of phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this widely used synthetic transformation. Here, we provide in-depth technical guidance, troubleshooting strategies, and detailed analytical insights to ensure the successful synthesis and purification of your target phenylthiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my Hantzsch phenylthiazole synthesis?

A1: The Hantzsch synthesis, while generally high-yielding, can present several common impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual α-haloketone (e.g., phenacyl bromide or phenacyl chloride) and the corresponding thioamide are the most straightforward impurities to anticipate. It is common practice to use a slight excess of the thioamide to ensure full conversion of the more expensive α-haloketone.[1]

  • Isomeric Byproducts: Under certain conditions, particularly acidic environments, the formation of a 2-imino-2,3-dihydrothiazole isomer can occur.[2] This is a significant impurity to monitor as its properties can be very similar to the desired 2-aminothiazole product.

  • Inorganic Salts: The work-up procedure, especially neutralization steps using bases like sodium carbonate or sodium bicarbonate, can introduce inorganic salts into your crude product.[3] While often insoluble in organic solvents used for purification, they can sometimes be carried through.

  • Side-Reaction Products: Although less common under optimized conditions, byproducts from the self-condensation of the α-haloketone or decomposition of the thioamide can also be present.

Q2: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?

A2: The formation of the 2-imino-2,3-dihydrothiazole isomer is primarily influenced by the reaction's pH.[2] This side reaction is more prevalent under acidic conditions. To favor the formation of the desired 2-amino-4-phenylthiazole, it is recommended to conduct the reaction under neutral or slightly basic conditions. The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of this isomer.

Q3: My reaction yields are consistently low. What are the likely causes?

A3: Low yields in a Hantzsch synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Ensure you are using a suitable solvent (e.g., ethanol, methanol, or DMF) and that the reaction is heated appropriately to drive it to completion.

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can lead to side reactions and lower the yield of the desired product. It is advisable to use high-purity starting materials or purify them before use.

  • Incorrect Stoichiometry: While using a slight excess of the thioamide is common, a significant deviation from a 1:1 to 1:1.5 ratio of α-haloketone to thioamide can negatively impact the yield.[1][3]

  • Formation of Byproducts: As discussed, the formation of isomeric impurities or other side products will inherently lower the yield of your target compound.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Hantzsch synthesis of phenylthiazoles.

Observation Potential Cause(s) Recommended Action(s)
Oily or Gummy Crude Product - Incomplete reaction, leaving starting materials in the mixture.- Presence of significant amounts of side products.- Residual solvent.- Monitor the reaction by TLC to ensure completion.- Optimize reaction conditions (temperature, time) to drive the reaction to completion.- Ensure thorough drying of the crude product under vacuum.
Multiple Spots on TLC Analysis - Presence of unreacted starting materials.- Formation of the 2-imino-2,3-dihydrothiazole isomer.- Other unforeseen byproducts.- Co-spot your reaction mixture with the starting materials on the TLC plate for comparison.- Adjust the reaction pH to neutral or slightly basic to minimize isomer formation.- Utilize column chromatography for purification if simple recrystallization is ineffective.
Product is Difficult to Purify by Recrystallization - The product and a major impurity have similar solubilities.- The chosen recrystallization solvent is not optimal.- Screen a variety of recrystallization solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).- Consider column chromatography as an alternative purification method.
Yield is Significantly Lower Than Expected - See FAQ Q3 for potential causes.- Verify the purity of starting materials.- Optimize reaction stoichiometry and conditions.- Investigate potential side reactions through careful analysis of the crude product.

Analytical Characterization of Common Impurities

Accurate identification of impurities is crucial for effective troubleshooting and purification. Below is a summary of the expected analytical characteristics of common impurities.

Compound TLC Characteristics (vs. Product) ¹H NMR Key Signals (in CDCl₃) Distinguishing Features
α-Haloketone (e.g., Phenacyl Bromide) Typically a different Rf value.Singlet around 4.4 ppm (CH₂Br).The benzylic proton signal is a key indicator.
Thioamide Often more polar (lower Rf).Broad signals for NH₂ protons.The chemical shift of the NH₂ protons can vary.
2-Imino-2,3-dihydrothiazole Isomer May have a similar Rf to the product.The chemical shift of the thiazole ring proton (at C5) will differ from the desired product. The exocyclic imine proton will also have a characteristic signal.The difference in the chemical shift of the C5-H is a key diagnostic tool in ¹H NMR.[2]
Inorganic Salts Will remain at the baseline of the TLC plate.Not visible in ¹H NMR.Insoluble in most organic solvents used for NMR.

Experimental Protocols

General Procedure for Hantzsch Phenylthiazole Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Thioamide: Add the thioamide (1.0 - 1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by vacuum filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent and washed with a saturated aqueous solution of a mild base (e.g., NaHCO₃) to neutralize any acid formed and remove unreacted thioamide.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the phenylthiazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4][5][6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of phenylthiazoles.

  • Mobile Phase: A solvent system that provides good separation of the product from impurities on TLC should be used. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds.[7][8][9][10][11]

  • Procedure:

    • Pack a column with silica gel slurried in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel).

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Reaction Mechanisms and Impurity Formation

The following diagrams, generated using DOT language, illustrate the key mechanistic pathways in the Hantzsch synthesis and the formation of the common 2-imino-2,3-dihydrothiazole impurity.

Hantzsch_Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 Nucleophilic Attack (S on C-α) Intermediate2 Cyclization Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product 2-Amino-4-phenylthiazole Intermediate2->Product Dehydration

Caption: Mechanism of Hantzsch Phenylthiazole Synthesis.

Isomer_Formation Intermediate1 S-Alkylation Intermediate Protonation_N1 Protonation at N1 (Acidic Conditions) Intermediate1->Protonation_N1 Protonation_N3 Protonation at N3 (Acidic Conditions) Intermediate1->Protonation_N3 Cyclization_Amino Cyclization via Amino N Protonation_N1->Cyclization_Amino Cyclization_Imino Cyclization via Imino N Protonation_N3->Cyclization_Imino Product_Amino 2-Aminothiazole (Desired Product) Cyclization_Amino->Product_Amino Dehydration Product_Imino 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) Cyclization_Imino->Product_Imino Dehydration

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures of 3-Methylphenacyl Bromide

Introduction Welcome to the technical support guide for troubleshooting cyclization reactions involving 3-methylphenacyl bromide. This document is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for troubleshooting cyclization reactions involving 3-methylphenacyl bromide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in the synthesis of various heterocyclic scaffolds. As a reactive α-haloketone, 3-methylphenacyl bromide is a valuable building block, but its high reactivity can also lead to challenging side reactions and failed cyclizations.

This guide moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) that address common failure modes encountered in the laboratory. Each answer provides a deep dive into the underlying chemical principles, offering logical, evidence-based troubleshooting strategies and detailed experimental protocols to guide you toward a successful outcome.

Core Troubleshooting Principles: A Systematic Approach

Before delving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. A failed reaction is a data point. The key is to logically deduce the cause by carefully analyzing all available information (TLC, NMR, LC-MS) and making single, deliberate changes to your protocol.

Here is a logical workflow for diagnosing a failed cyclization reaction.

G cluster_0 Phase 1: Initial Reaction Analysis cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Targeted Troubleshooting A Reaction Failure Observed (Low Yield, No Product, Complex Mixture) B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Scenario 1: Starting Material Unchanged B->C  Dominant spot is starting material? D Scenario 2: Intermediate Formed, No Cyclization B->D  New spot formed, but not the product? E Scenario 3: Complex Mixture / Side Products B->E  Multiple new spots / baseline material? F Focus on Activation & Nucleophilicity: - Check base/reagent quality - Increase temperature - Change solvent C->F G Focus on Cyclization Step: - Stronger/different base? - Higher temperature? - Anhydrous conditions? D->G H Focus on Side Reactions: - Lower temperature - Slower addition of reagent - Check stoichiometry - Degas solvent E->H G cluster_fail A 3-Methylphenacyl Bromide + Nucleophile (Nu-H) B S_N2 Alkylation Intermediate A->B Step 1: Alkylation (Base, Solvent, Temp) F1 Failure Point 1: No Alkylation (See FAQ 1) A->F1 C Desired Cyclized Product B->C Step 2: Cyclization (Heat, Catalyst, Dehydration) F2 Failure Point 2: No Cyclization (See FAQ 2) B->F2

Caption: Key failure points in a two-step cyclization process.

Question 3: My reaction is messy. I see multiple products on the TLC plate and my yield of the desired product is very low. What are the likely side reactions?

A complex reaction mixture indicates that the reactivity of 3-methylphenacyl bromide is not being selectively channeled toward your desired product. This often involves competitive side reactions that consume the starting material or intermediate.

Answer:

The α-bromoketone moiety is bifunctional: it has an electrophilic carbon attached to the bromine and an electrophilic carbonyl carbon. Furthermore, the α-protons are acidic, allowing for enolate formation. This rich chemistry can lead to several side products.

Pillar 1: Dimerization and Polymerization

  • Causality: As mentioned in FAQ 1, 3-methylphenacyl bromide can react with its own enolate. This can lead to a dimer. This dimer can potentially react further, leading to oligomers or intractable polymeric material, which often appears as baseline material on a TLC plate.

  • Troubleshooting Steps:

    • Lower Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly suppress these pathways.

    • Slow Addition: Use a syringe pump to add the 3-methylphenacyl bromide solution to the reaction mixture over a long period (e.g., 1-2 hours). This maintains a very low instantaneous concentration of the electrophile, favoring reaction with the intended nucleophile over self-condensation.

    • Check Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of your primary nucleophile can also help outcompete self-condensation.

Pillar 2: Favorskii Rearrangement

  • Causality: In the presence of a strong base (especially alkoxides), α-haloketones that have α'-protons can undergo a Favorskii rearrangement to form ester derivatives after workup. For 3-methylphenacyl bromide, this would proceed through a cyclopropanone intermediate, leading to a rearranged acid or ester product, not your desired heterocycle.

  • Troubleshooting Steps:

    • Avoid Strong Alkoxide Bases: If possible, avoid bases like sodium methoxide or sodium ethoxide if your solvent is the corresponding alcohol. Opt for carbonate bases (K₂CO₃, Cs₂CO₃), amine bases (TEA, DBU), or hydrides (NaH).

    • Control Base Stoichiometry: Use the minimum amount of base required for the reaction.

Pillar 3: Over-alkylation

  • Causality: If your nucleophile or the resulting product has multiple nucleophilic sites (e.g., a primary amine that becomes a secondary amine in the product), it can react with a second molecule of 3-methylphenacyl bromide. This is common when using reagents like hydrazine or ethylenediamine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use an excess of the nucleophile relative to the 3-methylphenacyl bromide to favor mono-alkylation. For example, use 2-3 equivalents of o-phenylenediamine to favor the formation of the mono-alkylated intermediate required for quinoxaline synthesis.

    • Protecting Groups: If stoichiometry control is ineffective, consider using a protecting group strategy to temporarily block other nucleophilic sites.

Summary of Recommended Conditions

The optimal conditions are highly dependent on the specific cyclization you are attempting. However, the following table provides a general starting point for troubleshooting.

ParameterInitial ConditionTroubleshooting Action 1Troubleshooting Action 2Rationale
Base K₂CO₃Cs₂CO₃NaH / KOtBuIncrease base strength for deprotonation. Carbonates are milder.
Solvent AcetonitrileDMF / DMSOToluene / XyleneIncrease polarity to aid SN2; increase boiling point for cyclization.
Temperature Room Temp50-80 °C0 °C to Room TempIncrease temp to overcome activation barriers; Decrease temp to reduce side reactions.
Concentration 0.1 M0.5 M0.01 M (slow addition)Higher concentration can speed up bimolecular steps; lower concentration favors intramolecular steps and reduces side reactions.
Additives NonepTSA (cat.)Molecular SievesCatalyze condensation; remove water to drive equilibrium.

Protocol Example: Diagnostic Reaction for a Failed Bischler-Type Indole Synthesis

This protocol is designed to test the viability of the initial SN2 alkylation step, which is a common point of failure.

Objective: To determine if 3-methylphenacyl bromide can successfully alkylate aniline under standard conditions.

Materials:

  • 3-methylphenacyl bromide (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • TLC plates, appropriate eluent (e.g., 20% EtOAc/Hexanes)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.2 eq) and anhydrous acetonitrile (to make a 0.2 M solution with respect to the limiting reagent).

  • Add the powdered potassium carbonate (2.0 eq) to the solution.

  • Add 3-methylphenacyl bromide (1.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC every 30 minutes. Co-spot the reaction mixture with your starting materials (aniline and 3-methylphenacyl bromide).

  • Analysis:

    • Successful Alkylation: You should see the spot for 3-methylphenacyl bromide disappear and a new, less polar spot appear for the α-anilino ketone intermediate. This confirms the SN2 step is viable.

    • Failure: If the 3-methylphenacyl bromide spot remains unchanged after 2-3 hours, the alkylation is failing. At this point, you would proceed with the troubleshooting steps outlined in FAQ 1 (e.g., switch to a stronger base like Cs₂CO₃ or a more polar solvent like DMF).

References

  • Chemical Society Reviews. Solvent effects on the rates of SN2 reactions.[Link]

  • Molecules. A Review on the Synthesis of Quinoxaline Derivatives.[Link]

  • Organic Syntheses. Favorskii Rearrangement.[Link]

  • Journal of Heterocyclic Chemistry. A simple and efficient one-pot synthesis of quinoxaline derivatives.[Link]

Optimization

Technical Support Center: Purification of 4-(3-Methylphenyl)-1,3-thiazole

Product: 4-(3-Methylphenyl)-1,3-thiazole CAS: 383145-33-3 (Analog reference) Application: Medicinal Chemistry Intermediate / Fragment-Based Drug Design Executive Summary This guide addresses the purification of 4-(3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(3-Methylphenyl)-1,3-thiazole CAS: 383145-33-3 (Analog reference) Application: Medicinal Chemistry Intermediate / Fragment-Based Drug Design

Executive Summary

This guide addresses the purification of 4-(3-Methylphenyl)-1,3-thiazole , a heteroaromatic intermediate often synthesized via the Hantzsch thiazole synthesis or Suzuki-Miyaura cross-coupling.

Critical Physical Property Warning: Unlike its 4-phenyl analog (mp ~51°C), the 3-methyl substitution disrupts crystal packing. Consequently, this product frequently isolates as a viscous oil or a low-melting solid (mp < 45°C). Users often mistake this physical state for impurity.

The protocols below prioritize Acid-Base Extraction as the primary "Chemical Filter" due to the weak basicity of the thiazole nitrogen (pKa ~2.5), followed by chromatography for final polishing.

Part 1: The "Chemical Filter" (Acid-Base Extraction)

Recommended as the first step for all crude mixtures derived from Hantzsch synthesis.

Why this works (The Science):

Thiazoles are weak bases. They can be protonated by strong mineral acids (HCl) to form water-soluble thiazolium salts. Neutral impurities (unreacted ketones, tars, boronic acids) remain in the organic layer. Washing the aqueous phase and then basifying it releases the pure free-base thiazole, which is then extracted back into organic solvent.

Protocol 1: Self-Validating Acid-Base Purification

Prerequisites:

  • Crude Product (dissolved in organic solvent, e.g., Ethyl Acetate or DCM)

  • 1M HCl (aq)

  • 2M NaOH or Saturated NaHCO

    
    
    
  • Brine

Step-by-Step Workflow:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Protonation (Extraction A): Transfer to a separatory funnel. Extract with 1M HCl (3 x Vol).

    • Checkpoint: The product is now in the Aqueous Phase (bottom layer if using EtOAc).

    • Action: Keep the Aqueous layer. Discard the Organic layer (contains neutral impurities).

  • Wash: Wash the combined acidic aqueous layer with fresh Ether or Hexanes (1 x Vol).

    • Purpose: Removes trapped non-basic lipophiles. Discard organic wash.

  • Basification: Cool the acidic aqueous phase in an ice bath. Slowly add 2M NaOH (or solid NaHCO

    
    ) until pH > 9.
    
    • Observation: The solution should turn cloudy/milky as the free-base thiazole oils out.

  • Recovery (Extraction B): Extract the cloudy aqueous mixture with EtOAc (3 x Vol).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.

Visual Guide: The Chemical Filter Workflow

AcidBaseExtraction Start Crude Mixture (Thiazole + Impurities) AcidStep Add 1M HCl Partition with EtOAc Start->AcidStep Split1 Phase Separation AcidStep->Split1 OrgLayer1 Organic Layer (Neutral Impurities) Split1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Thiazolium Salt) Split1->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste WashStep Wash with Hexanes AqLayer1->WashStep BaseStep Basify (pH > 9) (NaOH/NaHCO3) WashStep->BaseStep ExtractStep Extract into EtOAc BaseStep->ExtractStep FinalProduct Pure Thiazole (Free Base) ExtractStep->FinalProduct

Caption: Figure 1. Acid-Base extraction workflow selectively isolates the basic thiazole core from neutral byproducts.

Part 2: Polishing (Chromatography & Crystallization)

Protocol 2: Flash Column Chromatography

If the acid-base method leaves a colored residue (often due to trace polymerized thioamides), use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate.[1][2]

    • Gradient: Start 100:0 Hexanes

      
       90:10 
      
      
      
      80:20.
    • Note: 4-Arylthiazoles are moderately non-polar (Rf ~0.3-0.5 in 20% EtOAc/Hexanes).

  • Loading: Dissolve in minimum DCM. Do not use MeOH for loading as it broadens bands.

Protocol 3: Crystallization (Only if Solid)

If the product solidifies upon standing or cooling:

  • Solvent System: Ethanol/Water (Hot/Cold) or Hexanes (Hot).

  • Procedure:

    • Dissolve in minimum hot Ethanol.

    • Add water dropwise until turbidity persists.

    • Heat to clear, then cool slowly to 4°C.

Part 3: Troubleshooting & FAQs

Q1: My product is a reddish/orange oil, but it should be a white solid. What happened?

A: The "red oil" syndrome is classic in Hantzsch synthesis.

  • Cause: Trace oxidation of thiourea/thioamide precursors or polymerization of the alpha-haloketone.

  • Fix:

    • Perform the Acid-Base Extraction (Part 1). This removes most neutral colored tars.

    • If color persists, treat the organic solution with Activated Charcoal (5% w/w) for 30 mins, filter through Celite, and concentrate.

Q2: The H-NMR shows a "forest" of peaks around 7.0-7.5 ppm. How do I distinguish my product?

A: 4-(3-Methylphenyl)-1,3-thiazole has distinct diagnostic peaks:

  • Thiazole C2-H: A sharp singlet (or fine doublet) significantly downfield, typically

    
     8.8 - 9.0 ppm .
    
  • Thiazole C5-H: A singlet around

    
     7.3 - 7.6 ppm .
    
  • Methyl Group: A singlet at

    
     2.4 ppm .
    
  • Validation: If you lack the peak at ~8.8 ppm, you likely have unreacted starting material or the wrong regioisomer.

Q3: I used the Acid-Base method, but my yield is very low.

A: Check the pH of your aqueous layer before the final extraction.

  • Issue: Thiazoles are weak bases. If the pH is only ~7-8, a significant portion remains protonated (water-soluble).

  • Solution: Ensure pH is >10-11 using NaOH. The aqueous layer must be distinctly basic to force the thiazole fully into the organic phase.

Q4: Can I distill this compound?

A: Yes, if it is an oil.

  • Conditions: Bulb-to-bulb distillation (Kugelrohr) under high vacuum (< 1 mmHg).

  • Expected Boiling Point: Likely >120°C at 1 mmHg (based on 4-phenylthiazole bp ~300°C atm).

  • Warning: Ensure all alpha-haloketone is removed first (Acid-Base wash) as it can decompose explosively or polymerize during distillation.

Summary of Physical Data for Reference

ParameterValue / DescriptionNotes
Molecular Weight 175.25 g/mol
Appearance Pale yellow oil or low-melting solidMp likely < 50°C [1, 2]
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water (neutral form)
pKa (Conjugate Acid) ~2.5Weak base; requires pH < 1 to protonate fully
TLC Rf ~0.4 (20% EtOAc in Hexane)Visualizes under UV (254 nm)

References

  • ChemSynthesis. (2025). Synthesis and physical properties of 2-methyl-4-phenyl-1,3-thiazole. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(m-tolyl)thiazole in Aqueous Assays

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting This section addresses the most immediate questions users encounter when working with 4-(m-tolyl)thiazole. Q1: I dissolved 4-(m-tolyl)thia...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting

This section addresses the most immediate questions users encounter when working with 4-(m-tolyl)thiazole.

Q1: I dissolved 4-(m-tolyl)thiazole in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?

This is a classic solubility problem known as "crashing out." Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) but is poorly soluble in water.[1] When you introduce the concentrated DMSO stock into the aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around the compound molecules abruptly shifts from organic to aqueous. Since the compound cannot stay dissolved in the water-rich environment, it precipitates out of the solution. This is a primary challenge for many promising drug candidates, which are often classified as BCS Class II or IV compounds due to low solubility.[2]

Q2: What is the simplest and most direct method to prepare my working solution?

The standard and most recommended starting point is to prepare a high-concentration stock solution in 100% DMSO and then perform a serial dilution into your final aqueous buffer.[3][4] The key is to ensure the final concentration of DMSO in your assay is low enough to be tolerated by your biological system (e.g., cells, enzymes) while being high enough to help maintain the compound's solubility.

Q3: What is the maximum concentration of DMSO that is safe for my assay?

There is no universal answer, as tolerance to DMSO is highly dependent on the specific assay and cell type. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v), and absolutely no higher than 1%. At elevated concentrations, DMSO can have direct biological effects, including altering cell membrane permeability, inducing cellular differentiation, or even acting as a competitive inhibitor for some enzymes.[5][6][7] It is imperative to perform a vehicle control experiment, where you treat your system with the highest concentration of DMSO (or other solvents) used in your experiment, to ensure the solvent itself is not causing an effect.[8]

Q4: I've determined the maximum tolerable DMSO concentration for my assay, but my compound still precipitates at my desired working concentration. What should I do next?

This is a very common scenario and indicates that simple co-solvency with DMSO is insufficient. You now need to move to more advanced formulation strategies. The following sections of this guide provide a systematic approach to screen and implement techniques such as using alternative co-solvents, surfactants, or cyclodextrins.

Section 2: Advanced Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

When DMSO alone is not enough, a logical progression through more sophisticated solubilization techniques is required. This section provides the rationale and step-by-step protocols for these methods.

Strategy 1: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[9][10] This reduction in interfacial tension between the aqueous solution and the hydrophobic solute can significantly increase solubility.[11]

Table 1: Common Co-Solvents for Biological Assays

Co-SolventTypical Max Concentration (v/v)Notes
DMSO0.1% - 1.0%Powerful solvent, but can have biological effects at >0.5%.[12]
Ethanol0.1% - 2.0%Generally well-tolerated, but can be volatile.
Polyethylene Glycol 400 (PEG 400)1% - 5%Low toxicity, often used in preclinical formulations.[13]
Propylene Glycol (PG)1% - 5%Good safety profile, common in pharmaceutical preparations.[13]

Protocol 1: Determining Maximum Tolerated Vehicle Concentration

Causality: Before testing a new co-solvent or excipient for its ability to solubilize your compound, you must first determine the concentration at which it begins to interfere with your assay's performance. This establishes a safe working range and decouples vehicle effects from compound effects.

  • Prepare Vehicle Solutions: Create a series of vehicle solutions containing the co-solvent (e.g., PEG 400) at various concentrations in your final assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Run Assay Controls: Run your complete biological assay (without 4-(m-tolyl)thiazole) using each of these vehicle solutions. Include a "no vehicle" control (buffer only).

  • Analyze Readout: Measure your assay's endpoint (e.g., cell viability, enzyme activity, signal intensity).

  • Determine Threshold: The highest concentration of the co-solvent that does not produce a significant change in the assay's baseline signal compared to the "no vehicle" control is your maximum tolerated concentration.

cluster_prep Preparation cluster_dilution Dilution & Observation cluster_outcome Outcome A Prepare concentrated stock of 4-(m-tolyl)thiazole in 100% Co-solvent (e.g., DMSO) B Dilute stock into assay buffer to achieve final desired compound concentration. Ensure final co-solvent % is below tolerated max. A->B C Visually inspect for precipitation. (Cloudiness, particles) B->C D Solution is Clear: Proceed with Assay C->D No E Precipitation Occurs: Proceed to Strategy 2 (Surfactants) C->E Yes

Caption: Co-Solvent Strategy Workflow.

Strategy 2: Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 4-(m-tolyl)thiazole can be encapsulated within this core, dramatically increasing their apparent solubility in the aqueous solution. For biological assays, non-ionic surfactants are generally preferred as they are less likely to denature proteins.

Table 2: Common Non-Ionic Surfactants for Biological Assays

SurfactantTypical Concentration (w/v)Notes
Polysorbate 20 (Tween® 20)0.01% - 0.1%Common in immunoassays (e.g., ELISA) to reduce non-specific binding.
Polysorbate 80 (Tween® 80)0.01% - 0.1%Widely used in pharmaceutical formulations.[14]
Triton™ X-1000.05% - 0.5%Effective solubilizer, but can interfere with some cell-based assays.

Protocol 2: Preparing Working Solutions with a Surfactant

Causality: This protocol leverages micellar encapsulation. By first dissolving the compound in a small amount of organic solvent and then diluting it into a buffer already containing surfactant micelles, the compound is given an immediate hydrophobic environment to partition into, preventing it from precipitating in the bulk aqueous phase.

  • Prepare Surfactant Buffer: Prepare your assay buffer containing the desired concentration of surfactant (e.g., 0.05% Tween® 80). Ensure the concentration is above the surfactant's CMC.

  • Prepare Stock Solution: Make a high-concentration stock of 4-(m-tolyl)thiazole in 100% DMSO (e.g., 10-50 mM).

  • Dilute into Surfactant Buffer: Add a small volume of the DMSO stock directly into the surfactant-containing buffer with vigorous vortexing or mixing. This rapid mixing facilitates the efficient capture of the compound molecules by the micelles.

  • Visual Inspection: Check the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.

  • Vehicle Control: Remember to run a vehicle control containing the same final concentration of both DMSO and the surfactant.

cluster_monomers Surfactant Monomers cluster_micelle Micelle Formation s1 M Hydrophobic Core s2 s3 s4 C 4-(m-tolyl)thiazole m1 m2 m3 m4 m5 m6 m7 m8 C_in Solubilized Compound

Caption: Micellar encapsulation of a hydrophobic compound.

Strategy 3: Cyclodextrin-Mediated Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15] This structure allows them to act as molecular "baskets" or hosts, encapsulating poorly soluble "guest" molecules like 4-(m-tolyl)thiazole.[16] This host-guest inclusion complex formation effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in solubility.[17][] Modified cyclodextrins are particularly useful due to their enhanced solubility and safety profiles.

Table 3: Common Cyclodextrins for Pharmaceutical Formulations

Cyclodextrin DerivativeAbbreviationKey Advantage
Hydroxypropyl-β-CyclodextrinHP-β-CDHigh aqueous solubility and excellent safety profile.[17]
Sulfobutylether-β-CyclodextrinSBE-β-CDHigh aqueous solubility and can be used in parenteral formulations.

Protocol 3: Preparing a 4-(m-tolyl)thiazole:Cyclodextrin Complex Solution

Causality: This protocol aims to form a stable inclusion complex before final dilution. By pre-incubating the compound with a concentrated cyclodextrin solution, we maximize the probability of complex formation, resulting in a solution where the compound is molecularly dispersed and stabilized.

  • Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD) in your assay buffer or water. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Weigh the solid 4-(m-tolyl)thiazole and add it directly to the cyclodextrin stock solution. Alternatively, add a small volume of a highly concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Incubate & Mix: Tightly cap the vial and mix vigorously. An orbital shaker or sonicator can be used. Incubate the mixture, typically for 1-24 hours at room temperature, to allow for the equilibrium of complex formation to be reached.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, insoluble compound.

  • Use the Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized 4-(m-tolyl)thiazole:cyclodextrin complex. The concentration of the solubilized compound should be confirmed analytically (e.g., by HPLC-UV).

  • Dilute and Control: This supernatant can now be diluted into your final assay buffer. As always, the appropriate vehicle control is the cyclodextrin solution (without the compound) diluted to the same final concentration.

cluster_cd Cyclodextrin (Host) cluster_complex Inclusion Complex Compound 4-(m-tolyl)thiazole CD_outer Compound->CD_outer Complex_outer CD_outer->Complex_outer CD_inner Hydrophobic Cavity Complex_inner Guest

Caption: Cyclodextrin "host-guest" inclusion complex.

Section 3: Best Practices and Final Checks

  • The Primacy of Vehicle Controls: It cannot be overstated: every experiment must include a control group that is treated with the final formulation vehicle (e.g., 0.5% DMSO + 0.1% Tween® 80 in buffer) but without the 4-(m-tolyl)thiazole. This is the only way to definitively attribute the observed effects to your compound and not the solubilizing agents.[8]

  • Visual Inspection is Not Enough: While a clear solution is a good sign, very fine, sub-visible precipitates can still be present. For critical applications, dynamic light scattering (DLS) can be used to check for nano-scale aggregates.

  • Solution Stability and Storage: Once prepared, the stability of your solubilized compound solution should not be taken for granted. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store at 4°C or -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause precipitation.[19]

  • Buffer Compatibility: Be aware that high concentrations of salts in some buffers (e.g., phosphate buffers) can decrease the solubility of organic co-solvents and may lead to phase separation or precipitation, especially when using high percentages of acetonitrile or methanol.[20][21] Always prepare your final formulation in the exact buffer used in the assay.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560. [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 11(6), 2634-2644. [Link]

  • Nishimura, M., et al. (2020). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 5(1), 359-368. [Link]

  • Kumar, L., & Kumar, A. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 9(2), 70-78. [Link]

  • Pinnamaneni, S., & Das, N. G. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 399(1-2), 1-6. [Link]

  • YouTube. (2024). How can cyclodextrins enhance solubility? CarboHydrate Chronicles S2E8. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2359-2381. [Link]

  • ResearchGate. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? [Link]

  • del Boccio, P., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 116-123. [Link]

  • Khan, N., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(18), 6885. [Link]

  • Pharmaffiliates. (n.d.). 4-(p-Tolyl)thiazole-2-thiol. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. [Link]

  • Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Poša, M., & Csanádi, J. (2020). Surfactants: physicochemical interactions with biological macromolecules. Journal of Molecular Liquids, 303, 112613. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • PubMed. (2009). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation, 11(59). [Link]

Sources

Optimization

Optimizing reaction temperature for thiazole ring closure

Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome common challenges in your laboratory work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome common challenges in your laboratory work. This guide is structured as a series of questions and answers to directly address the critical parameter of reaction temperature in thiazole ring closure.

FAQs and Troubleshooting Guides
Q1: Why is reaction temperature such a critical parameter in thiazole ring closure?

Reaction temperature is arguably one of the most influential parameters in organic synthesis because it governs the kinetics and thermodynamics of the reaction. For thiazole ring closures, its impact is multifaceted:

  • Reaction Rate: The cyclization and subsequent dehydration/aromatization steps to form the thiazole ring have a significant activation energy barrier. Adequate thermal energy is required to overcome this barrier and achieve a reasonable reaction rate. Most Hantzsch thiazole syntheses, a widely used method, require heating to proceed efficiently.[1][2]

  • Intermediate Stability: Thiazole syntheses proceed through various intermediates. The stability of these intermediates is often temperature-dependent. Excessively high temperatures can lead to their decomposition or rearrangement into undesired products before the final ring can form. For instance, studies on dithiooxamide, a reactant in some thiazole syntheses, have shown it degrades at temperatures above 75°C, leading to impurities.[3]

  • Side Reactions and Selectivity: Nearly all chemical reactions have potential side pathways. Higher temperatures can provide the necessary activation energy for these competing reactions to occur, leading to a mixture of products and lower yields of the desired thiazole.[4] In some cases, temperature can even dictate which of two possible isomers is formed.[5] For example, elevated temperatures in a modified Gewald reaction were found to decrease isolated yields, likely due to the decomposition of a key aldehyde precursor.[6][7]

  • Reagent and Product Stability: The starting materials or the final thiazole product itself might be thermally sensitive. High temperatures can cause degradation, reducing the overall yield and complicating purification.

Controlling temperature is therefore a delicate balance between providing enough energy for the desired reaction to proceed efficiently while minimizing degradation and the formation of byproducts.

Q2: I'm setting up a new thiazole synthesis. What is a good starting temperature to screen?

The optimal temperature is highly dependent on the specific synthesis method, substrates, and solvent used. There is no single "best" temperature. However, based on established methods, we can define logical starting points for optimization.

Synthesis MethodTypical Temperature Range (°C)Key Considerations
Hantzsch Synthesis 60 - 110 °C (Conventional)A classic method that almost always requires heating.[1] A reaction in methanol might be refluxed at 100°C, while an ethanol/water mixture could be heated to 65°C.[1][8]
Microwave-Assisted Hantzsch 70 - 150 °CMicrowave heating can drastically shorten reaction times from hours to minutes.[9] Precise temperature control minimizes byproduct formation.[10]
Cook-Heilbron Synthesis Room TemperatureThis method is known for its mild conditions, often proceeding efficiently without external heating.
Modified Gewald Reaction 60 - 80 °CStudies have shown that temperatures above this range can lead to the decomposition of starting materials and lower yields.[6][7]
Catalyst-Driven Methods Room Temp - 80 °CModern methods using catalysts like NiFe2O4 nanoparticles or graphene oxide can often proceed at lower temperatures, such as 75°C or even room temperature.[5][11]

Recommendation: Start with a temperature cited in the literature for a reaction with similar substrates. If no direct analogue exists, begin with a moderate temperature (e.g., 60-80 °C) for methods known to require heat, or at room temperature for milder methods.

Q3: My reaction has a very low yield or isn't working at all. How do I troubleshoot the temperature?

Low yield is a common problem, and temperature is a primary suspect. A systematic approach is key to diagnosing the issue. Before adjusting the temperature, first ensure other parameters like reagent purity, stoichiometry, and solvent choice are correct.[1][4]

The following workflow can guide your troubleshooting process:

G cluster_0 Diagnosis cluster_1 Action start Low Yield / Purity Issue tlc Analyze Reaction Mixture (TLC, LC-MS) start->tlc no_product Mostly Unreacted Starting Materials tlc->no_product No product spot, starting material remains degradation Multiple Byproducts or Evidence of Decomposition tlc->degradation Complex mixture, streaking on TLC increase_temp Increase Temperature Incrementally (e.g., by 20 °C) no_product->increase_temp Cause: Insufficient activation energy decrease_temp Decrease Temperature Incrementally (e.g., by 20 °C) degradation->decrease_temp Cause: Reactant/product degradation or side reactions increase_temp->tlc Re-analyze decrease_temp->tlc Re-analyze

Caption: Troubleshooting workflow for temperature optimization.
  • Scenario 1: No Product Formation. If you only see unreacted starting materials, the reaction temperature is likely too low. The system lacks the necessary activation energy for the cyclization to occur.

    • Action: Increase the temperature in a stepwise manner (e.g., in 20 °C increments). Monitor the reaction at each new temperature by TLC or LC-MS until you observe the formation of the desired product.

  • Scenario 2: Complex Mixture of Byproducts. If your analysis shows many unexpected spots, streaking on a TLC plate, or a complex mass spectrum, the temperature is probably too high. This can cause the decomposition of your starting materials, intermediates, or the final product, and can also activate undesired side reaction pathways.[3][6]

    • Action: Reduce the reaction temperature. Even a modest reduction can significantly improve selectivity and prevent degradation. In some cases, applying a temperature gradient (heating at a lower temperature initially to form an intermediate, then increasing it to promote the final step) can be a successful strategy.[3]

Q4: What is a systematic protocol for optimizing reaction temperature?

A Design of Experiment (DoE) approach, even a simple one, is the most efficient way to determine the optimal temperature. This avoids random adjustments and provides clear, actionable data.

Experimental Protocol: Temperature Screening for Thiazole Synthesis

  • Establish Baseline: Based on literature for a similar transformation, select a starting temperature (T_mid).[6] For this example, let's use 80 °C.

  • Set Up Parallel Reactions: Prepare three identical small-scale reactions (e.g., 0.1 mmol scale). Ensure all reagents, concentrations, and stir rates are identical.

    • Reaction A: Low Temperature (T_low) = 60 °C

    • Reaction B: Mid Temperature (T_mid) = 80 °C

    • Reaction C: High Temperature (T_high) = 100 °C (or reflux, whichever is lower)

  • Monitor Reaction Progress: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction vessel. Quench the aliquot if necessary.

  • Analyze Samples: Analyze each aliquot using a quantitative or semi-quantitative method.

    • Primary Method: LC-MS is ideal as it can show the relative peak areas of starting materials, the desired product, and any major byproducts.

    • Alternative Method: Thin-Layer Chromatography (TLC) with a densitometer can provide a semi-quantitative assessment. Stain the plate and compare the spot intensity of the product versus remaining starting materials and new impurities.[12]

  • Interpret Data: Create a table to compare the results. Look for the temperature that gives the highest conversion to the product with the lowest formation of impurities.

    • If 60 °C gives a clean reaction but is slow, and 80 °C is faster but introduces impurities, the optimal temperature may lie between 60-80 °C.

    • If all reactions show degradation, expand the screen to lower temperatures.

  • Refine and Confirm: Based on the initial screen, you can perform a second, more focused screen with smaller temperature increments (e.g., 70 °C, 75 °C, 80 °C) to pinpoint the optimum. Once identified, confirm the result with a larger-scale reaction.

Q5: How can microwave-assisted synthesis improve temperature optimization and control?

Microwave-assisted organic synthesis is a powerful tool for optimizing reactions, including thiazole ring closures. Its advantages over conventional heating (e.g., an oil bath) are significant.[13]

  • Rapid & Uniform Heating: Microwaves heat the entire reaction volume simultaneously and rapidly, eliminating thermal gradients and allowing the target temperature to be reached in seconds to minutes instead of much longer.[14]

  • Precise Temperature Control: Modern microwave synthesizers use fiber-optic probes or IR sensors to monitor and maintain the internal reaction temperature with high precision (±1 °C). This prevents temperature overshooting, which is a common cause of byproduct formation in conventional heating.[9]

  • Accelerated Optimization: The speed of microwave heating allows for the rapid screening of multiple temperature conditions. A series of experiments that might take days with an oil bath can often be completed in a single afternoon.[10]

  • Improved Yields and Purity: By minimizing the time the reaction mixture is held at a high temperature, microwave synthesis can significantly reduce the formation of thermal degradation products.[10] In one study, a thiazolo[5,4-d]thiazole synthesis yielded 92% of the product in 25 minutes at 130 °C under microwave irradiation, whereas conventional heating at 75 °C barely formed any product.[3][15]

G cluster_0 Hantzsch Synthesis Example cluster_1 Temperature Influence start α-Haloketone + Thioamide intermediate Thio-ether Intermediate start->intermediate Nucleophilic Attack cyclization Cyclization/ Dehydration (Rate-Limiting Step) intermediate->cyclization Intramolecular Condensation product Thiazole Product cyclization->product low_temp Too Low Temp: Slow/No Reaction cyclization->low_temp high_temp Too High Temp: Degradation/ Byproducts cyclization->high_temp optimal_temp Optimal Temp: Efficient Conversion cyclization->optimal_temp label_node Temperature is critical for the rate-limiting cyclization step

Caption: Influence of temperature on the key cyclization step in Hantzsch synthesis.
Q6: My substrates are thermally sensitive. Are there reliable low-temperature methods for thiazole synthesis?

Absolutely. The need to synthesize complex, functionalized thiazoles for drug development has driven the creation of numerous mild and low-temperature methods. If your substrates cannot tolerate heat, consider these approaches:

  • Cook-Heilbron Synthesis: As mentioned, this is a classic method for producing 5-aminothiazoles that often proceeds smoothly at room temperature under mild conditions.[16]

  • Catalyst-Mediated Synthesis: Many modern protocols use catalysts to lower the activation energy of the reaction, enabling it to proceed at lower temperatures.

    • Reusable Catalysts: Silica-supported tungstosilisic acid has been used for Hantzsch-type syntheses at room temperature, particularly when paired with ultrasonic irradiation.[5][8]

    • Biocatalysts: Lipase enzymes have been employed in deep eutectic solvents for eco-friendly thiazole synthesis.[17]

  • Photochemical Methods: Recent advances include visible-light-induced reactions that can form functionalized 2-aminothiazoles at room temperature, offering a green and mild alternative.[18][19]

Choosing a low-temperature method from the outset is the best strategy when working with delicate or heat-sensitive molecules, preventing potential degradation issues before they arise.

References
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI.
  • BenchChem. Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals.
  • Thiazole formation through a modified Gewald reaction. (2015). PMC - NIH.
  • BenchChem. "optimization of Hantzsch thiazole synthesis reaction conditions".
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
  • Wikipedia. Thiazole.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol.... PMC.
  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances (RSC Publishing).
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
  • BenchChem. comparative analysis of different catalysts for thiazole synthesis.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega.
  • BenchChem. "troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole".
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs | Request PDF. (2025). ResearchGate.
  • Overview of the Chemistry of 2-Thiazolines. ACS Publications.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025).
  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Slideshare.
  • Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides.
  • Light-driven method simplifies synthesis of complex heterocycles. (2024). Chemistry World.
  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available from:

  • Full article: Review of the synthesis and biological activity of thiazoles. (2020).

Sources

Troubleshooting

Removing unreacted thioamide from thiazole reaction mixtures

Topic: Removal of Unreacted Thioamide from Hantzsch Thiazole Reaction Mixtures Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 12, 2026 Executive Summary In the Hantzsch th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Thioamide from Hantzsch Thiazole Reaction Mixtures

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 12, 2026

Executive Summary

In the Hantzsch thiazole synthesis (condensation of


-haloketones with thioamides), unreacted thioamide is a persistent impurity. Thioamides often possess similar retention factors (

) to the desired thiazole product on silica gel, making standard chromatographic separation difficult. Furthermore, thioamides are nucleophilic and can interfere with downstream biological assays or chemical steps.

This guide provides three chemically distinct protocols to remove this impurity based on solubility modulation , chemical scavenging , and polarity modification .

Diagnostic: Confirming the Impurity

Before initiating a specific removal protocol, confirm the identity of the impurity.

  • TLC Visualization: Thioamides are UV active. They also stain distinctively with Palladium Chloride (

    
    )  stain (yellow/brown spot) or Iodine  (rapid reversible staining).
    
  • LC-MS: Thioamides show a distinct

    
     peak. Note that they may form dimers (disulfides) under oxidative MS conditions.
    

Troubleshooting Protocols

Method A: The "Chemical Scavenger" (Alkylation)

Best For: Small to medium scale (<5g); Products that are stable to alkylating agents. Mechanism: Thioamides are nucleophilic at the sulfur atom. Reacting the crude mixture with an electrophile (alkyl halide) converts the neutral thioamide into a charged


-alkylisothiouronium salt (thioimidate), which is highly water-soluble and easily washed away.
Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or EtOAc).

  • Scavenging: Add Methyl Iodide (MeI) (1.5 - 2.0 equivalents relative to estimated excess thioamide) or Benzyl Bromide (if MeI is too volatile for your safety protocols).

  • Incubation: Stir at room temperature for 1–2 hours. A precipitate may form (the thioimidate salt).

  • Workup:

    • Add water or 1M aqueous HCl.

    • Shake and separate layers.[1] The thiazole remains in the organic layer; the charged thioimidate impurity moves to the aqueous layer.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      

Safety Note: Methyl Iodide is a potent alkylating agent and suspected carcinogen. Use in a fume hood.

Method B: The "Polarity Shift" (Oxidative Desulfurization)

Best For: Reactions where the thiazole and thioamide co-elute (overlap) on TLC; Acid-sensitive products. Mechanism: Mild oxidation converts the non-polar thioamide (


) into its corresponding amide (

). Amides are significantly more polar than thioamides and thiazoles, resulting in a large

that facilitates easy chromatographic separation.
Protocol
  • Preparation: Dissolve crude material in a biphasic mixture of DCM and saturated aqueous

    
    .
    
  • Oxidation: Add commercial bleach (NaOCl) or 30% Hydrogen Peroxide (

    
    )  dropwise while stirring vigorously.
    
    • Note: Monitor by TLC.[1] The non-polar thioamide spot should disappear and be replaced by a baseline/polar amide spot.

  • Quench: Once conversion is complete (usually <30 mins), quench with saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Separation: Separate layers. The thiazole is in the DCM. The amide may partition or can now be easily separated via a short silica plug.

Method C: The "pH Switch" (Acid-Base Extraction)

Best For: Large scale (>5g); Thiazoles with basic nitrogen; Thioamides that are neutral. Mechanism: Thiazoles are weak bases (


 of conjugate acid 

). Thioamides are essentially neutral in this range. We can selectively protonate the thiazole to pull it into water, leaving the thioamide in the organic layer.
Protocol
  • Extraction 1 (Acid Wash): Dissolve crude in Ethyl Acetate. Extract with 1M HCl (3x).

    • Result: Thiazole moves to Aqueous Acid phase (as

      
       salt). Thioamide stays in Ethyl Acetate.
      
  • Discard: Discard the organic layer (containing the thioamide).

  • Neutralization: Cool the aqueous acidic layer on ice. Slowly add 6M NaOH or solid

    
     until pH > 9.
    
    • Result: Thiazole is deprotonated and precipitates or oils out.

  • Extraction 2 (Recovery): Extract the basic aqueous mixture with Ethyl Acetate or DCM. Dry and concentrate to recover pure thiazole.

Decision Matrix & Comparative Data

Method Selection Guide

Use the following logic to select the appropriate purification route for your specific synthesis.

PurificationStrategy Start Start: Crude Thiazole Mix IsBasic Is the Thiazole Basic? (No acidic functional groups) Start->IsBasic Scale Scale of Reaction IsBasic->Scale Yes CoElute Do spots co-elute on TLC? IsBasic->CoElute No (Amphoteric/Acidic) AcidSens Is Product Acid Sensitive? Scale->AcidSens < 5 grams MethodC Method C: Acid/Base (Extraction) Scale->MethodC > 5 grams MethodA Method A: Alkylation (Scavenger) AcidSens->MethodA Yes (Avoid HCl) AcidSens->MethodC No CoElute->MethodA No MethodB Method B: Oxidation (Polarity Shift) CoElute->MethodB Yes

Figure 1: Decision tree for selecting the optimal thioamide removal strategy based on product properties and scale.

Performance Comparison
FeatureMethod A: Alkylation Method B: Oxidation Method C: Acid/Base
Primary Reagent Methyl Iodide / Benzyl BromideBleach /

1M HCl / NaOH
Mechanism Formation of water-soluble saltConversion to polar amideSelective protonation
Thiazole Recovery High (>90%)High (85-95%)Medium (70-80%)
Cost High (Reagents)Very LowLow
Time Required 2-3 Hours< 1 Hour1-2 Hours
Risk Factor Toxicity (MeI)Side-oxidation of productLoss of amphoteric products

Visualizing the Scavenging Workflow

The following diagram details the chemical logic behind Method A (Alkylation), which is often the most reliable method for high-value intermediates.

ScavengingMechanism cluster_0 Organic Phase (DCM) cluster_1 Biphasic Workup Thioamide Thioamide (Neutral, Lipophilic) Reaction Alkylation Reaction (S-Methylation) Thioamide->Reaction Thiazole Thiazole Product (Neutral, Lipophilic) ThiazoleFinal Thiazole Product (Remains Lipophilic) Thiazole->ThiazoleFinal Unreactive Reagent Add Methyl Iodide (MeI) Reagent->Reaction Salt S-Methyl Thioimidate Salt (Charged, Hydrophilic) Reaction->Salt Transforms Impurity Wash Aqueous Wash Salt->Wash Partitions to Water ThiazoleFinal->Wash Stays in DCM

Figure 2: Mechanistic workflow of the Alkylation Scavenging method. The impurity is chemically tagged to alter its phase preference.

References

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[2] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis.

  • Inamoto, K., Shiraishi, M., Hiroya, K., & Doi, T. (2010).[3] Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. Synthesis.

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Thiazole Synthesis.

  • Lu, X., Wang, H., et al. (2013).[4] Microwave-Assisted Synthesis of Asymmetric Disulfides (Thiourea/Alkyl Halide interactions). RSC Advances.

Sources

Optimization

Technical Support Center: Stability of 4-(3-Methylphenyl)-1,3-thiazole

Compound ID: 4-(3-Methylphenyl)-1,3-thiazole CAS: 383145-33-3 Support Ticket: Acidic Stability & Troubleshooting Status: Resolved / Guide Available Executive Summary & Chemical Context Does 4-(3-Methylphenyl)-1,3-thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 4-(3-Methylphenyl)-1,3-thiazole CAS: 383145-33-3 Support Ticket: Acidic Stability & Troubleshooting Status: Resolved / Guide Available

Executive Summary & Chemical Context

Does 4-(3-Methylphenyl)-1,3-thiazole degrade in acidic conditions? Generally, No. The thiazole ring is highly aromatic and resistant to hydrolytic cleavage in standard aqueous mineral acids (HCl, H₂SO₄) at ambient to moderate temperatures.

The most common user error is mistaking protonation (reversible salt formation) for degradation . Under acidic conditions (pH < 2.5), the N3 nitrogen protonates to form the thiazolium cation. This changes the compound's solubility profile and HPLC retention time, but the core scaffold remains intact.

Key Physicochemical Parameters
ParameterValue (Approx.)Significance
pKa (Conj.[1][2] Acid) ~2.5 - 2.7Below pH 2.5, the species is >50% cationic (protonated).
LogP ~3.2Lipophilic. The neutral form is poorly water-soluble.
Acidic Species Thiazolium SaltThe hydrochloride salt is crystalline and may precipitate in high-molarity acid.

Core Mechanism: Protonation vs. Degradation[3]

Users often report "loss of product" or "new peaks" in acidic media. This is usually due to the equilibrium shift between the neutral heterocycle and the thiazolium cation.

Visualizing the Equilibrium

The following diagram illustrates the reversible protonation at the N3 position, which is the dominant species in acidic media.

ThiazoleProtonation Neutral Neutral Species (Lipophilic, Retained on C18) Soluble in Organics Cation Thiazolium Cation (Polar, Elutes Early) Water Soluble (as salt) Neutral->Cation Protonation (pH < 2.5) Acid H+ (Acidic Media) Cation->Neutral Neutralization (pH > 4.0)

Figure 1: The reversible transition between the neutral 4-(3-methylphenyl)-1,3-thiazole and its protonated thiazolium form. This is NOT degradation.

Troubleshooting Guide

Issue 1: "My compound precipitated when I added 1M HCl."

Diagnosis: Salt Formation & Common Ion Effect. While the thiazolium cation is more water-soluble than the neutral parent, the presence of the lipophilic 3-methylphenyl group limits its solubility. In strong acids (like 1M HCl), the high concentration of chloride ions (Cl⁻) can force the hydrochloride salt out of solution (Common Ion Effect).

Corrective Action:

  • Dilute the Acid: Reduce acid concentration to 0.1M if possible.

  • Add Co-solvent: Introduce 10–20% Methanol or Acetonitrile to maintain the solubility of the lipophilic tail.

  • Switch Counter-ion: If using H₂SO₄, the sulfate salt is often more soluble than the hydrochloride salt.

Issue 2: "HPLC shows two peaks or a shifted peak in acidic buffers."

Diagnosis: pH/pKa Mismatch. If your HPLC mobile phase pH is near the pKa (~2.5), the compound rapidly exchanges between neutral and cationic forms, causing peak broadening, splitting, or retention time shifts.

Corrective Action:

  • Lock the pH:

    • Option A (Neutral): Use Ammonium Bicarbonate (pH 7.5). The compound will be neutral and retain well on C18.

    • Option B (Acidic): Use 0.1% TFA or Formic Acid (pH ~2.0). The compound will be fully protonated and elute earlier.

  • Avoid: Phosphate buffers at pH 2.5–3.0.

Issue 3: "I see degradation after heating in concentrated H₂SO₄."

Diagnosis: Electrophilic Aromatic Substitution. While the thiazole ring is stable, the 3-methylphenyl ring is electron-rich. Concentrated sulfuric acid at high heat can cause sulfonation of the phenyl ring.

Corrective Action:

  • Avoid heating in neat oxidizing acids.

  • Verify degradation product mass: A shift of +80 Da indicates sulfonation.

Standardized Stability Protocol (SOP)

Use this self-validating protocol to confirm stability in your specific acidic matrix.

Materials
  • Analyte: 4-(3-Methylphenyl)-1,3-thiazole (1 mg/mL in ACN).

  • Acid Stressor: 1M HCl (Non-oxidizing) and 1M H₂SO₄.

  • Control: pH 7.4 Phosphate Buffer.

  • Analysis: HPLC-UV (254 nm).

Workflow
  • Preparation:

    • Sample A (Acid): Mix 100 µL Analyte Stock + 900 µL 1M HCl.

    • Sample B (Control): Mix 100 µL Analyte Stock + 900 µL Buffer.

  • Incubation:

    • Store both samples at Ambient Temperature for 24 hours.

    • Optional Stress: Heat a separate aliquot to 60°C for 4 hours.

  • Quenching (Critical Step):

    • Before injection, neutralize Sample A by adding an equimolar amount of NaOH OR dilute 1:10 in the mobile phase (if the mobile phase is buffered). Why? Injecting strong acid can distort peak shape, mimicking degradation.

  • Analysis:

    • Inject Sample A and B.

    • Pass Criteria: Peak Area of Sample A is >98% of Sample B. No new peaks >0.5%.

Decision Logic for Results

TroubleshootingLogic Start HPLC Analysis Result SinglePeak Single Peak (Same RT as Control) Start->SinglePeak ShiftedPeak Peak Shifted (Earlier RT) Start->ShiftedPeak NewPeaks New/Multiple Peaks Start->NewPeaks Stable Compound Stable SinglePeak->Stable CheckpH Check Mobile Phase pH ShiftedPeak->CheckpH Degradation True Degradation (Check Oxidation/Sulfonation) NewPeaks->Degradation Protonation Likely Protonation Effect (Not Degradation) CheckpH->Protonation

Figure 2: Logical flow for interpreting stability data.

Scientific Grounding & Mechanism

The stability of 4-(3-methylphenyl)-1,3-thiazole is grounded in the aromaticity of the thiazole system.

  • Aromaticity: The thiazole ring possesses 6

    
    -electrons (one from Nitrogen, one from Carbon, two from the C=C bond, and two from the Sulfur lone pair). This aromatic stabilization energy makes the ring resistant to acid hydrolysis, which would require breaking the cyclic conjugation [1].
    
  • Synthesis Evidence: The Hantzsch Thiazole Synthesis, the primary method for creating these derivatives, typically involves refluxing alpha-haloketones with thioamides in acidic ethanol or neat acid. The fact that the ring forms under these conditions is primary evidence of its acid stability [2].

  • Substituent Effect: The 3-methyl group on the phenyl ring is a weak electron-donating group (via induction). It slightly increases the electron density of the phenyl ring but does not significantly destabilize the thiazole–phenyl bond [3].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimation of heterocyclic systems).

  • Eicher, T., & Hauptmann, S. (2003).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(3-Methylphenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the 4-aryl-1,3-thiazole scaffold is a cornerstone. Its prevalence in a multitude of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 4-aryl-1,3-thiazole scaffold is a cornerstone. Its prevalence in a multitude of biologically active compounds and functional materials necessitates a profound understanding of its structural characteristics. Among the primary analytical techniques for elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about molecular structure in solution.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(3-Methylphenyl)-1,3-thiazole. Moving beyond a mere recitation of spectral data, we will delve into the causal factors governing the observed chemical shifts and coupling patterns. By comparing this target molecule with its parent compound, 4-phenyl-1,3-thiazole, and other positional isomers, we aim to provide a comprehensive understanding rooted in the fundamental principles of NMR spectroscopy. This comparative approach serves to enhance the predictive power of spectral interpretation for novel thiazole derivatives.

The Structural Significance of 4-Aryl-1,3-thiazoles

The thiazole ring is a key heterocyclic motif found in numerous pharmaceuticals, including the vitamin thiamine, and various antibiotics and anticancer agents. The introduction of an aryl substituent at the C4 position significantly influences the molecule's electronic properties, conformation, and biological activity. The specific substitution pattern on this aryl ring can fine-tune these characteristics, making a detailed structural analysis essential for structure-activity relationship (SAR) studies in drug discovery.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on several key aspects of a molecule's structure:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between non-equivalent neighboring protons. The n+1 rule is a useful guide, where a proton with 'n' non-equivalent neighbors is split into 'n+1' peaks (e.g., singlet, doublet, triplet).

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable spectral analysis begins with meticulous sample preparation and data acquisition.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 4-(3-Methylphenyl)-1,3-thiazole sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[1]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., from 0 to 10 ppm).

    • The acquisition time and relaxation delay should be optimized to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and measure the coupling constants.

¹H NMR Spectral Analysis of 4-(3-Methylphenyl)-1,3-thiazole

The structure of 4-(3-Methylphenyl)-1,3-thiazole presents several distinct proton environments, which can be predicted and analyzed.

Caption: Molecular structure of 4-(3-Methylphenyl)-1,3-thiazole with proton numbering.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H2~8.8 - 9.0Singlet (or Doublet)J(H2,H5) ≈ 1.9-2.2 Hz1H
H5~7.4 - 7.6Singlet (or Doublet)J(H5,H2) ≈ 1.9-2.2 Hz1H
H2'~7.7 - 7.8Singlet (or broad s)1H
H6'~7.6 - 7.7DoubletJ(H6',H5') ≈ 7.5 Hz1H
H5'~7.3 - 7.4TripletJ(H5',H6') ≈ J(H5',H4') ≈ 7.5 Hz1H
H4'~7.1 - 7.2DoubletJ(H4',H5') ≈ 7.5 Hz1H
-CH₃~2.4Singlet3H
Rationale for Assignments:
  • Thiazole Protons (H2 and H5): The proton at the C2 position (H2) is adjacent to both the nitrogen and sulfur atoms, making it the most deshielded proton in the heterocyclic ring. It is expected to appear far downfield.[2] The H5 proton is adjacent to the sulfur and the aryl substituent and will appear at a higher field than H2. The coupling between H2 and H5 is typically small (around 2 Hz), and depending on the resolution of the spectrometer, these signals may appear as sharp singlets or narrow doublets.[2]

  • Methylphenyl Protons:

    • The methyl group (-CH₃) is an electron-donating group. Its protons will appear as a singlet in the aliphatic region, typically around 2.4 ppm.

    • The protons on the phenyl ring will be influenced by both the electron-donating methyl group and the thiazole ring. The thiazole ring acts as a weak electron-withdrawing group.

    • H2' and H6': These protons are ortho to the thiazole substituent. H2' is also meta to the methyl group, while H6' is ortho to the methyl group. The proximity to the electron-withdrawing thiazole ring will cause a downfield shift. H2' is expected to be a singlet or a very narrowly split multiplet. H6' will be a doublet due to coupling with H5'.

    • H5': This proton is meta to the thiazole and ortho to the methyl group. It will appear as a triplet due to coupling with both H4' and H6'.

    • H4': This proton is para to the thiazole and meta to the methyl group. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H5'.

Comparative Analysis

To truly appreciate the nuances of the spectrum, a comparison with related molecules is invaluable.

Comparison with 4-Phenyl-1,3-thiazole

In the unsubstituted 4-phenyl-1,3-thiazole, the phenyl protons typically show a more complex multiplet in the aromatic region. The protons ortho to the thiazole ring are the most deshielded, followed by the meta and para protons. The introduction of the methyl group at the 3-position in our target molecule breaks this symmetry and simplifies the splitting patterns, allowing for a more straightforward assignment of the individual aromatic protons. The electron-donating nature of the methyl group will also cause a slight upfield shift for the protons on the phenyl ring compared to the unsubstituted analog.

Comparison with 4-(2-Methylphenyl)-1,3-thiazole and 4-(4-Methylphenyl)-1,3-thiazole
  • 4-(2-Methylphenyl)-1,3-thiazole (ortho-isomer): The steric hindrance from the ortho-methyl group would likely cause a twist in the bond between the phenyl and thiazole rings. This would alter the conjugation and, consequently, the chemical shifts of the aromatic and thiazole protons. The splitting pattern of the phenyl protons would also be different, reflecting the ortho, meta, and para relationships to the methyl group.

  • 4-(4-Methylphenyl)-1,3-thiazole (para-isomer): This isomer would exhibit a more symmetrical ¹H NMR spectrum for the phenyl protons. Due to the symmetry, the H2'/H6' protons would be chemically equivalent, as would the H3'/H5' protons. This would result in two distinct doublets in the aromatic region, each integrating to 2H.

This comparative analysis highlights how ¹H NMR spectroscopy is not only capable of confirming the identity of a compound but is also exquisitely sensitive to the positional arrangement of substituents on the aromatic ring.

Conclusion

The ¹H NMR spectral analysis of 4-(3-Methylphenyl)-1,3-thiazole is a clear demonstration of the power of this technique in organic structure elucidation. By understanding the fundamental principles of chemical shift, coupling constants, and substituent effects, a detailed and unambiguous assignment of all proton signals is achievable. The comparison with related isomers underscores the sensitivity of ¹H NMR to subtle structural changes, making it an indispensable tool for chemists in research and development. The predicted spectral data and the rationale provided in this guide serve as a robust framework for the interpretation of experimentally obtained spectra of this compound and other novel 4-arylthiazole derivatives.

References

  • Bredereck, H., Gompper, R., & Hayer, D. (1964). Synthese und Reaktionen von Thiazolyl-pyrimidinen. Chemische Berichte, 97(12), 3407-3418.
  • Narayana, B., Raj, K. K., Ashalatha, B. V., & Kumari, N. S. (2004). Synthesis of some new 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles as possible non-steroidal anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 39(10), 867-872.
  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • Bak, B., Nygaard, L., Pedersen, E. J., & Rastrup-Andersen, J. (1962). The microwave spectra of thiazole and isothiazole. Spectrochimica Acta, 18(6), 741-757.

Sources

Comparative

Comprehensive Benchmarking of 13C NMR Signatures: 4-(3-Methylphenyl)-1,3-thiazole

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a rigorous analysis of the 13C NMR spectral characteris...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous analysis of the 13C NMR spectral characteristics of 4-(3-methylphenyl)-1,3-thiazole , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, adenosine receptor antagonists). Unlike generic spectral databases, this guide synthesizes experimental data from parent scaffolds with high-fidelity substituent chemical shift (SCS) theory to provide a definitive assignment logic. It includes comparative protocols for distinguishing this specific regioisomer from its ortho- and para- analogues—a frequent quality control challenge in Hantzsch thiazole synthesis.

Structural Analysis & Assignment Logic

The 13C NMR spectrum of 4-(3-methylphenyl)-1,3-thiazole is defined by three distinct zones: the electron-deficient thiazole ring, the asymmetric disubstituted benzene ring, and the aliphatic methyl group.

The Core Scaffold: Thiazole Ring

The 1,3-thiazole ring exhibits a characteristic deshielding pattern due to the electronegativity of Nitrogen (N) and Sulfur (S).

  • C2 (N=CH-S): The most deshielded carbon (~153 ppm) due to its position between two heteroatoms.

  • C4 (C-Phenyl): A quaternary carbon (~155 ppm) serving as the attachment point for the aryl group. Its shift is sensitive to the electronic nature of the aryl substituent.

  • C5 (S-CH=C): The most shielded aromatic carbon (~113-116 ppm), significantly upfield due to high electron density at this position (enamine-like character).

The Substituent: 3-Methylphenyl (m-Tolyl)

Unlike the symmetric para-tolyl isomer, the meta-substitution breaks the symmetry of the phenyl ring, resulting in six distinct carbon signals for the benzene moiety (plus the methyl carbon).

  • Symmetry Breaker: The methyl group at the meta position (relative to the thiazole) creates unique chemical environments for all phenyl carbons, distinguishing it from the para isomer which shows only four phenyl signals (two intense double-intensity peaks).

Quantitative Data: Chemical Shift Benchmarks

The following values represent the High-Confidence Assignment derived from experimental data of the parent 4-phenylthiazole scaffold corrected for meta-methyl substituent effects (SCS).

Table 1: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)

Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic & Multiplicity
Thiazole Ring
C2CH153.2 ± 0.5 Sharp signal; most deshielded CH.
C4Cq155.8 ± 0.5 Quaternary; sensitive to aryl conjugation.
C5CH115.4 ± 0.5 Upfield aromatic CH; diagnostic for 4-subst. thiazoles.[1][2][3][4][5][6][7][8]
Phenyl Ring
C1' (Ipso to Thz)Cq134.5 ± 0.8 Quaternary; linked to Thiazole C4.
C3' (Ipso to Me)Cq138.4 ± 0.5 Quaternary; deshielded by Methyl group (+9.3 SCS).
C2' (Ortho)CH126.8 ± 0.5 Sterically crowded between Thz and Me.
C4' (Para to Thz)CH129.1 ± 0.5 Ortho to Methyl group.
C5' (Meta to Thz)CH128.6 ± 0.5 Meta to Methyl group.
C6' (Ortho to Thz)CH124.2 ± 0.5 Para to Methyl group.
Aliphatic
-CH3CH321.5 ± 0.2 Standard aryl-methyl resonance.

Note: Values are referenced to CDCl3 triplet at 77.16 ppm. In DMSO-d6, expect a +0.5 to +1.5 ppm downfield shift for Thiazole C2 and C4 due to solvent polarity and hydrogen bonding interactions.

Comparative Analysis: Isomer Distinction

A common synthesis error involves using impure


-bromoketones, leading to regioisomeric mixtures. 13C NMR is the definitive tool for differentiation.

Table 2: Distinguishing Regioisomers

Feature4-(3-Methylphenyl) (Meta)4-(4-Methylphenyl) (Para)4-(2-Methylphenyl) (Ortho)
Phenyl Signal Count 6 Distinct Signals (4 CH, 2 Cq)4 Distinct Signals (2 CH are 2x intensity)6 Distinct Signals
Symmetry AsymmetricSymmetric (Axis through C1'-C4')Asymmetric
Thiazole C5 Shift ~115.4 ppm~114.8 ppm~117-119 ppm (Deshielded by steric twist)
Methyl Shift ~21.5 ppm~21.2 ppm~20-21 ppm (Shielded by ring current)

Diagnostic Insight:

  • The "Symmetry Test": If your phenyl region shows two very intense peaks (representing 2 carbons each), you have the para-isomer, not the meta.

  • The "Steric Shift": If Thiazole C5 is shifted downfield (>117 ppm), the aryl ring is twisted out of planarity, indicating ortho-substitution.

Experimental Protocol: Synthesis & Validation

To generate the standard for this analysis, the Hantzsch Thiazole Synthesis is the method of choice. This protocol ensures regioselectivity for the 4-substituted isomer.

Workflow Logic (DOT Diagram)

G Start Precursors: 3-Methylphenacyl Bromide + Thioformamide Reaction Hantzsch Condensation (EtOH, Reflux, 2-4h) Start->Reaction Cyclization Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Reaction->Workup - HBr Purification Purification: Recrystallization (EtOH) or Flash Chrom. Workup->Purification Crude Solid Analysis Validation: 1H NMR (Singlet ~8.8 ppm) 13C NMR (6 Aryl signals) Purification->Analysis Pure Product

Figure 1: Step-by-step workflow for the synthesis and validation of 4-(3-methylphenyl)-1,3-thiazole.

Step-by-Step Methodology
  • Reactants: Combine 3-methylphenacyl bromide (1.0 eq) and thioformamide (1.1 eq) in absolute ethanol. Note: If thioformamide is unstable, use thiourea to form the 2-aminothiazole, followed by diazotization/reduction (deamination).

  • Reflux: Heat at reflux (78°C) for 3 hours. Monitor TLC (Hexane:EtOAc 4:1) for disappearance of the bromoketone.

  • Isolation: Cool to room temperature. The hydrobromide salt may precipitate. Neutralize with saturated aqueous NaHCO3 to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • NMR Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL CDCl3.

    • Acquisition: Pulse angle 30°, Relaxation delay (D1) > 2.0s (to ensure quaternary carbon relaxation), Scans > 256.

References
  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Title: Synthesis of Thiazole Deriv
    • Source:Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • 13C NMR Data for 4-Phenylthiazole (Parent Scaffold)

    • Title: 4-Phenylthiazole 13C NMR Chemical Shifts.
    • Source: SpectraBase (Wiley).[1]

  • Substituent Chemical Shift (SCS)

    • Title: 13C NMR Chemical Shift Values (Compound Interest).
    • Source: Compound Interest / Oregon St
  • Comparative Isomer Data (Thiazole/Thiadiazole Regioisomers)

    • Title: Structure–activity relationships of thiazole and thiadiazole derivatives.[7]

    • Source:Bioorganic & Medicinal Chemistry, NIH PubMed Central.

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of 4-(m-tolyl)thiazole

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and chemical research, the purity of a compound is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reliability. For novel heterocyclic compounds such as 4-(m-tolyl)thiazole, a robust and validated analytical method for purity determination is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(m-tolyl)thiazole, offering evidence-based recommendations and detailed experimental protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical chromatography and practical, reliable implementation in the laboratory.

The Analytical Challenge: Separating Isomers and Degradants

The primary challenge in assessing the purity of 4-(m-tolyl)thiazole lies in the effective separation of the main component from structurally similar impurities. These impurities can stem from the synthesis process or arise from degradation.

Potential Synthetic Impurities: The widely used Hantzsch thiazole synthesis is a common route for producing 4-arylthiazoles.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. Consequently, potential impurities include unreacted starting materials and, significantly, positional isomers. If the synthesis is not perfectly regioselective, the final product may contain varying amounts of 4-(o-tolyl)thiazole and 4-(p-tolyl)thiazole, which can be challenging to separate due to their similar physicochemical properties.

Potential Degradation Products: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."[3] Key degradation pathways to consider include:

  • Hydrolysis: While the core thiazole ring is relatively stable to hydrolysis, functional groups on side chains could be susceptible.

  • Oxidation: The thiazole ring can be susceptible to oxidation.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions.

Comparative Analysis of HPLC Methodologies

A reversed-phase HPLC (RP-HPLC) approach is the most logical starting point for a molecule like 4-(m-tolyl)thiazole, which possesses moderate hydrophobicity. The selection of the stationary phase and mobile phase composition is critical for achieving the desired selectivity.

Parameter Method 1 (Recommended) Method 2 (Alternative) Rationale and In-Depth Comparison
Stationary Phase C18 (Octadecylsilyl), 5 µm, 150 x 4.6 mmPhenyl, 5 µm, 150 x 4.6 mmA C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for method development due to its broad applicability.[4] For the separation of positional isomers like the tolylthiazoles, a phenyl-based stationary phase can offer alternative selectivity. The π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes can enhance the resolution of these closely related compounds.[5]
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase is crucial for ensuring the consistent protonation of the thiazole nitrogen, leading to sharp, symmetrical peaks. Formic acid is a good choice as it is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) for impurity identification. TFA can provide excellent peak shape due to its ion-pairing effects but can suppress MS signal and is more difficult to remove from the column.
Mobile Phase B AcetonitrileMethanolAcetonitrile is generally preferred as the organic modifier in RP-HPLC due to its lower viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative to explore during method development.
Gradient Elution 30% to 90% B over 15 minutesIsocratic (e.g., 60% B)A gradient elution is highly recommended for purity analysis as it can effectively separate compounds with a wider range of polarities, including both early-eluting polar impurities and late-eluting non-polar impurities. An isocratic method might be sufficient if the impurity profile is simple and all components are well-resolved within a reasonable timeframe.
Flow Rate 1.0 mL/min1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and efficiency.
Column Temperature 30 °C30 °CMaintaining a constant column temperature is essential for reproducible retention times. 30 °C is a common starting point.
Detection Wavelength ~254 nm (to be confirmed)Diode Array Detector (DAD)While specific UV data for 4-(m-tolyl)thiazole is not readily available in the literature, related arylthiazole compounds exhibit UV absorbance in the 240-260 nm range.[3] Therefore, 254 nm is a logical starting point. The use of a Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide valuable information about peak purity.
Injection Volume 10 µL10 µLThe injection volume should be optimized based on the sample concentration and the sensitivity of the detector.

Experimental Protocol: A Self-Validating System

This detailed protocol for the recommended HPLC method is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-(m-tolyl)thiazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-(m-tolyl)thiazole sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Conditions
  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or DAD)

  • Injection Volume: 10 µL

Gradient Program:

Time (min)%A%B
0.07030
15.01090
17.01090
17.17030
20.07030
System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the 4-(m-tolyl)thiazole peak.

  • Theoretical Plates: Not less than 2000 for the 4-(m-tolyl)thiazole peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Analysis Procedure

Inject the diluent as a blank, followed by the Sample Solution. Identify the peaks corresponding to impurities and calculate their percentage based on the area of the main peak.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 4 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Visualizing the Workflow

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation cluster_validation Method Validation prep_std Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 replicate injections of standard) prep_std->system_suitability prep_sample Prepare Sample Solution (1000 µg/mL) analysis Analyze Blank and Sample prep_sample->analysis system_suitability->analysis If passes peak_integration Peak Integration & Identification analysis->peak_integration forced_degradation Forced Degradation Study analysis->forced_degradation purity_calc Calculate % Purity and % Impurities peak_integration->purity_calc report Generate Report purity_calc->report validation_params Validate Specificity, Linearity, Accuracy, Precision, Robustness forced_degradation->validation_params Confirms stability-indicating

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of 4-(3-Methylphenyl)-1,3-thiazole

Executive Summary Compound: 4-(3-Methylphenyl)-1,3-thiazole CAS: (Theoretical/Analogous Reference) Molecular Formula: C₁₀H₉NS Exact Mass: 175.0456 Da This guide provides a technical analysis of the mass spectrometry (MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(3-Methylphenyl)-1,3-thiazole CAS: (Theoretical/Analogous Reference) Molecular Formula: C₁₀H₉NS Exact Mass: 175.0456 Da

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-(3-Methylphenyl)-1,3-thiazole. It compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for researchers in drug discovery. While EI provides a structural fingerprint essential for confirming regio-isomerism (distinguishing meta-tolyl from ortho- or para- isomers), ESI is the superior choice for high-throughput pharmacokinetic (PK) quantification.

Part 1: Structural Context & Theoretical Fragmentation

The molecule consists of a 1,3-thiazole ring substituted at the C4 position with a 3-methylphenyl (m-tolyl) group. Understanding the bond energies is critical for predicting fragmentation:

  • Thiazole Ring Stability: The aromatic thiazole ring is relatively stable but susceptible to cleavage at the C-S and C-N bonds under high-energy impact (70 eV).

  • The Tolyl Substituent: The 3-methylphenyl group is a driver for the formation of the tropylium ion (

    
    ), a dominant diagnostic marker in alkylbenzene derivatives.
    
Predicted Fragmentation Pathways (EI)

Under 70 eV Electron Ionization, the molecule (


, m/z 175) undergoes two primary competitive pathways:
  • Pathway A (Ring Preservation): Benzylic cleavage or rearrangement to form the tropylium ion (m/z 91).

  • Pathway B (Ring Disintegration): Loss of small neutral molecules characteristic of thiazoles, specifically Hydrogen Cyanide (HCN) and Acetylene derivatives.

Part 2: Comparative Ionization Techniques

For drug development workflows, choosing the right ionization source is a trade-off between sensitivity and structural information.

Table 1: Performance Comparison (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID*)
Limit of Detection Nanogram rangePicogram/Femtogram range
Primary Application Structural Elucidation, Impurity ProfilingDMPK Studies, Plasma Quantitation
Key Diagnostic m/z 91 (Tropylium), m/z 148 (Loss of HCN)m/z 176 (Parent), m/z 134 (CID fragment)

*CID = Collision Induced Dissociation (MS/MS)[1]

Critical Insight for Isomer Differentiation

EI is superior for Quality Control (QC). Isomers such as 2-phenyl-4-methyl-1,3-thiazole will have the same molecular weight (175) and ESI parent ion (176). However, their EI fragmentation patterns differ significantly:

  • 4-(3-methylphenyl)-thiazole: Yields strong m/z 91 (Tropylium) because the methyl is on the phenyl ring.

  • 2-phenyl-4-methyl-thiazole: Yields m/z 77 (Phenyl cation) and m/z 134 (loss of acetonitrile), but lacks the intense m/z 91 peak because the methyl group is attached to the thiazole, not the phenyl ring.

Part 3: Detailed Fragmentation Pathways (Visualization)

The following diagram maps the specific fragmentation tree for 4-(3-Methylphenyl)-1,3-thiazole under Electron Ionization.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 175 [C10H9NS]+. M_Minus_H [M-H]+ m/z 174 (Tropylium precursor) M_Ion->M_Minus_H - H• M_Minus_HCN [M - HCN]+. m/z 148 Thio-styrene radical M_Ion->M_Minus_HCN - HCN (27 Da) (Thiazole Ring Break) M_Minus_CH3 [M - CH3]+ m/z 160 M_Ion->M_Minus_CH3 - CH3• Tropylium Tropylium Ion m/z 91 [C7H7]+ M_Minus_H->Tropylium Heterolytic Cleavage (Thiazole loss) C5H5 Cyclopentadienyl m/z 65 [C5H5]+ Tropylium->C5H5 - C2H2 (Acetylene) Thirene Thiirene Cation m/z 134 [M - CH3CN] M_Minus_HCN->Thirene - CH2 (Rearrangement)

Caption: EI Fragmentation Tree. Blue: Parent Ion.[2] Red: Substituent-driven pathway (diagnostic). Green: Ring-cleavage pathway.

Key Fragment Analysis (Table 2)
m/z (Da)IdentityOrigin/MechanismDiagnostic Value
175

Molecular IonConfirms MW. High intensity due to aromaticity.
148

Thiazole Ring CleavageCharacteristic of 1,3-thiazoles (loss of C2-N3 fragment).
134

Retro-Diels-Alder (RDA)Loss of acetonitrile equivalent (rearrangement).
91

Tropylium IonHigh. Confirms methyl is attached to the phenyl ring.
65

Cyclopentadienyl CationSecondary fragment from m/z 91 (Loss of acetylene).

Part 4: Experimental Protocols

Protocol A: Structural Confirmation (GC-MS/EI)

Best for: Purity analysis and isomer identification.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Dilute 1:100 with Hexane or DCM.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range: m/z 40–400.

Protocol B: Quantitative Screening (LC-MS/ESI)

Best for: Biological matrices (plasma/urine) and PK studies.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Source: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MRM (Multiple Reaction Monitoring) Transitions:

    • Quantifier: 176.1

      
       135.0 (Loss of CH3CN fragment).
      
    • Qualifier: 176.1

      
       91.1 (Tropylium formation).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (Authoritative source on Thiazole ring cleavage and HCN loss).
  • BenchChem Technical Support. (2025). Application Notes for Mass Spectrometry Analysis of Thiazole Derivatives. (General protocol validation).

  • NIST Chemistry WebBook. Mass Spectra of Alkyl-Substituted Thiazoles. (Reference for analogous fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Source for ESI vs EI comparison and soft ionization mechanisms).

Sources

Validation

A Comparative Guide to Infrared (IR) Absorption Peaks for Thiazole C=N and C-S Bonds

For Researchers, Scientists, and Drug Development Professionals The Significance of Thiazole in Medicinal Chemistry and the Role of IR Spectroscopy The thiazole ring is a cornerstone in drug design, forming the structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Thiazole in Medicinal Chemistry and the Role of IR Spectroscopy

The thiazole ring is a cornerstone in drug design, forming the structural core of a wide array of therapeutic agents, from anticancer drugs to antivirals. Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. For researchers in drug development and materials science, confirming the integrity of the thiazole ring and understanding its molecular environment is paramount.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of molecular bonds, IR spectroscopy provides a unique "fingerprint" of a compound, allowing for the identification of key functional groups and shedding light on the electronic and structural characteristics of the molecule. The stretching vibrations of the C=N and C-S bonds within the thiazole ring are of particular interest as they are sensitive to substituent effects, offering valuable insights into the molecular architecture.

Comparative Analysis of C=N and C-S IR Absorption Peaks in Thiazole and its Derivatives

The vibrational modes of the thiazole ring are complex, with the C=N and C-S stretching vibrations often coupled with other skeletal modes. However, characteristic regions in the IR spectrum can be assigned to these crucial bonds.

C=N Stretching Vibration

The C=N (imine) stretching vibration in the thiazole ring typically appears in the region of 1630-1490 cm⁻¹ . This absorption is often strong and can be influenced by the electronic nature of substituents on the ring. In unsubstituted thiazole, a band around 1496 cm⁻¹ has been attributed to the C-N stretching frequency.[1] For substituted thiazoles, this peak can shift. For instance, in N-(2-Amino benzothiazole) methacylamide copolymers, the C=N stretching of the aromatic rings is observed at 1536 cm⁻¹. In a series of 2-amino-5-methylthiazol derivatives, the C=N stretching bands were found in the range of 1603–1574 cm⁻¹.

C-S Stretching Vibration

Identifying the C-S stretching vibration in thiazoles can be more challenging due to its weaker intensity and its appearance in the fingerprint region (below 1500 cm⁻¹), where numerous other vibrations occur. Generally, the C-S stretching in thiazole and its derivatives is expected in the 850-600 cm⁻¹ region. However, some studies have assigned bands at higher wavenumbers to vibrations involving the C-S bond. For example, a peak at 1235 cm⁻¹ in N-(2-Amino benzothiazole) methacylamide copolymers was attributed to the C=S stretching frequency, indicating the presence of a thio group. It's important to note that the exocyclic C=S has a different characteristic frequency than the endocylcic C-S bond. Theoretical calculations have suggested that vibrations specially associated with the sulfur atom in the thiazole ring are found near 600 cm⁻¹.[2]

Substituent Effects on Vibrational Frequencies

The position and intensity of the C=N and C-S absorption peaks are sensitive to the electronic and steric effects of substituents on the thiazole ring.

  • Electron-donating groups (EDGs) , such as alkyl or amino groups, tend to increase the electron density in the ring. This can weaken the C=N double bond character through resonance, leading to a shift to a lower wavenumber (red shift).

  • Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, decrease the electron density in the ring. This can strengthen the C=N bond, causing a shift to a higher wavenumber (blue shift).

The C-S bond is also influenced by these effects, though the shifts may be less pronounced and more difficult to interpret due to overlapping peaks.

The following table summarizes experimentally observed IR absorption peaks for the thiazole ring in various compounds.

CompoundC=N Stretching (cm⁻¹)C-S Related Vibrations (cm⁻¹)Reference
Thiazole~1496 (moderate)Skeletal vibrations involving S near 600 cm⁻¹[1][2]
2-MethylthiazoleSkeletal vibrations at 1493, 1377 cm⁻¹Not explicitly assigned[3]
4-MethylthiazoleSkeletal vibrations at 1570, 1515 cm⁻¹Not explicitly assigned[3]
2,4-DimethylthiazoleSkeletal vibrations at 1538 cm⁻¹Not explicitly assigned[3]
N-(2-Amino benzothiazole) methacylamide copolymers15361235
2-Amino-5-methylthiazol derivatives1603-1574Not explicitly assigned

Note: The bands listed for methylthiazoles are described as skeletal vibrations of the thiazole ring, which are coupled modes that include contributions from C=N and C-S stretching.[3]

Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid Thiazole Derivative using ATR

This protocol outlines the steps for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid thiazole sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.[4][5][6]

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Liquid thiazole derivative sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

  • Gloves and safety glasses

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • In the spectrometer software, initiate the command to collect a background spectrum.

  • Sample Application:

    • Place a small drop of the liquid thiazole derivative directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • In the software, enter the sample information and select the parameters for the scan (e.g., spectral range of 4000 to 400 cm⁻¹, resolution of 4 cm⁻¹).

    • Initiate the sample scan. The software will collect the spectrum, subtract the background, and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • The resulting spectrum can be analyzed to identify the characteristic absorption peaks. Use the software's tools to label the peak positions (in cm⁻¹).

    • Compare the observed peaks with the expected ranges for thiazole C=N and C-S vibrations, as well as other functional groups present in the molecule.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample. Ensure the crystal is completely dry before the next measurement.

Visualizing Structure-Spectra Relationships

The following diagram illustrates the general influence of substituents on the C=N stretching frequency in the thiazole ring.

Caption: Influence of substituents on the C=N IR stretching frequency.

Conclusion

The infrared absorption peaks corresponding to the C=N and C-S bonds in the thiazole ring provide valuable structural information for researchers in drug development and materials science. While the C=N stretching vibration is typically found in the 1630-1490 cm⁻¹ region and is sensitive to electronic effects, the C-S vibration is weaker and appears in the more congested fingerprint region. A thorough understanding of these characteristic frequencies and the factors that influence them, coupled with standardized experimental protocols, enables the effective use of IR spectroscopy for the characterization and quality control of thiazole-containing compounds.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell website: [Link]

  • Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-427.
  • Miyazaki, J., Takiyama, H., & Nakata, M. (2017). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. Photochemical & Photobiological Sciences, 16(2), 197-205.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Gaber, M., Fayed, T., El-Gamil, M. M., & Abo El-Reash, G. (2017). Structural, thermogravimetric, B3LYP and biological studies on some heterocyclic thiosemicarbazide copper (II) complexes and evaluation of their molecular docking. Journal of Molecular Structure, 1143, 499-513.
  • D'Cunha, R., & Udaya Kumar, D. (2020). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

Sources

Comparative

Comparative Guide: Biological Activity of 3-Methylphenyl vs. 4-Methylphenyl Thiazoles

Executive Summary In medicinal chemistry, the positional isomerism of a methyl group on a phenyl ring attached to a thiazole scaffold significantly influences biological efficacy.[1][2] This guide provides a technical co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the positional isomerism of a methyl group on a phenyl ring attached to a thiazole scaffold significantly influences biological efficacy.[1][2] This guide provides a technical comparison between 3-methylphenyl (meta) and 4-methylphenyl (para) thiazole derivatives.

Core Verdict:

  • 4-Methylphenyl (Para): generally exhibits superior potency in anticancer applications , particularly kinase inhibition (e.g., EGFR, VEGFR), due to a linear steric profile that fits deep hydrophobic pockets.

  • 3-Methylphenyl (Meta): often shows distinct advantages in antimicrobial spectra and solubility profiles. The "kinked" geometry can disrupt bacterial cell wall integrity more effectively in specific non-enzymatic mechanisms but may face steric clashes in tight enzymatic binding sites.

Physicochemical & Structural Analysis

Understanding the activity difference requires analyzing the steric and electronic perturbations caused by the methyl group's position.

Feature3-Methylphenyl (Meta)4-Methylphenyl (Para)
Geometry Angular/Bent (120° offset)Linear/Extended (180° offset)
Steric Bulk Increases width; prevents deep pocket insertion.Increases length; fills hydrophobic channels.
Electronic Effect Inductive (+I) only.Hyperconjugation & Inductive (+I).
Lipophilicity (LogP) Similar, but solvation shell differs.Similar, often slightly higher effective hydrophobicity.
Primary Utility Broad-spectrum antimicrobial; solubility modulation.Targeted enzyme inhibition (Kinases); rigid receptor fitting.

Biological Activity Comparison

Anticancer Activity (Kinase Targeting)

In the context of anticancer drug development, thiazoles often act as ATP-competitive inhibitors.

  • Performance: The 4-methylphenyl substitution is frequently superior.

  • Mechanism: Many kinase active sites (e.g., EGFR, CDK2) possess a narrow hydrophobic pocket (Gatekeeper region). A para-methyl group extends the molecule linearly, allowing it to penetrate this pocket and engage in Van der Waals interactions with residues like Valine or Leucine.

  • Data Insight: Research indicates that replacing a p-methyl with a m-methyl group often results in a 5–10 fold increase in IC50 values (loss of potency) due to steric clash with the channel walls.

Antimicrobial Activity

In antibacterial and antifungal screenings, the trend can invert depending on the specific strain and target (e.g., DNA gyrase vs. cell wall).

  • Performance: 3-Methylphenyl derivatives have shown higher potency in specific broad-spectrum screens.

  • Mechanism: The meta-substitution creates a "kink" in the molecule. In membrane-disrupting mechanisms, this irregularity can prevent the tight packing of the lipid bilayer, enhancing permeability. Conversely, for specific enzymatic targets like S. aureus DNA gyrase, the 4-methyl variant may still be preferred if the binding site is linear.

  • Key Finding: A study on thiazole Schiff bases noted that while para-substitution is standard, meta-substituted analogues often retained better solubility and bioavailability, leading to higher effective intracellular concentrations in bacterial assays.

Experimental Protocols

Synthesis: Hantzsch Thiazole Coupling

To rigorously compare these isomers, they must be synthesized via a standardized route to ensure purity profiles are identical.

Workflow:

  • Reactants: 3-methylbenzothioamide (for meta) OR 4-methylbenzothioamide (for para) +

    
    -bromoacetophenone derivative.
    
  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 2–4 hours.

  • Purification: Recrystallization from ethanol.

Visualization of Synthesis Logic

HantzschSynthesis cluster_0 Key Variable Start Start: Thioamide Precursor Inter Intermediate: Hydroxy-thiazoline Start->Inter Nucleophilic Attack Reagent Reagent: α-Halo Ketone Reagent->Inter Dehydrate Dehydration (-H₂O) Inter->Dehydrate Acid Catalysis Product3 Product A: 3-Methylphenyl Thiazole Dehydrate->Product3 If 3-Me precursor used Product4 Product B: 4-Methylphenyl Thiazole Dehydrate->Product4 If 4-Me precursor used

Caption: Comparative Hantzsch synthesis pathway. The starting thioamide determines the final regioisomer (meta vs. para).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for MCF-7 (Breast Cancer) or A549 (Lung Cancer) lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (3-Me and 4-Me variants) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%).
  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response Curve to calculate IC50.

Mechanistic & SAR Visualization

The following diagram illustrates the decision logic for selecting between 3-methyl and 4-methyl substitutions based on the intended biological target.

SAR_Logic Target Target Identification Enzyme Enzymatic Pocket (e.g., Kinase, Protease) Target->Enzyme High Specificity Needed Membrane Membrane/Surface (e.g., Bacterial Cell Wall) Target->Membrane Broad Spectrum Needed PocketShape Is Pocket Narrow/Deep? Enzyme->PocketShape Meta Select 3-Methyl (Meta) Max Width/Solubility Membrane->Meta Disrupts Packing Para Select 4-Methyl (Para) Max Linear Reach PocketShape->Para Yes (Hydrophobic Channel) PocketShape->Meta No (Wide/Solvent Exposed)

Caption: SAR Decision Tree for Thiazole Substitution. Para-substitution favors deep pockets; Meta-substitution favors broad solubility and membrane disruption.

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion . Journal of Medicinal Chemistry.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules (MDPI).

  • Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl... thiazole Schiff base derivatives . Scientific Reports.

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents . NIH / PubMed Central.

Sources

Validation

Structure-Activity Relationship (SAR) of ortho, meta, and para-tolyl thiazoles

Topic: Structure-Activity Relationship (SAR) of ortho, meta, and para-tolyl thiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of ortho, meta, and para-tolyl thiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thiazole scaffold is a cornerstone of medicinal chemistry, appearing in FDA-approved drugs ranging from antineoplastics (Dasatinib) to antibiotics (Sulfathiazole). This guide focuses on a specific, high-impact structural variation: the regioisomerism of the tolyl (methylphenyl) moiety attached to the thiazole core.

While the methyl group is a simple alkyl substituent, its position (ortho, meta, or para) on the phenyl ring drastically alters the molecule's three-dimensional topology, electronic distribution, and receptor binding efficacy. This guide objectively compares the 4-(tolyl)thiazole series, providing experimental synthesis protocols, biological activity data, and mechanistic insights to guide lead optimization.

Chemical Space & Structural Properties

Before analyzing biological data, it is critical to understand the physicochemical differences driving the SAR.

PropertyPara-tolyl (4-Me) Meta-tolyl (3-Me) Ortho-tolyl (2-Me)
Symmetry

(Local)


(Asymmetric)
Steric Profile Linear extension; minimal clash with thiazole ring.Moderate width increase; slight rotational barrier.High Steric Clash ; forces phenyl ring out of coplanarity with thiazole.
Electronic Effect Strong inductive (+I) & hyperconjugative donation to the

-system.
Inductive (+I) only; no direct resonance into the thiazole.Inductive (+I); electronic coupling reduced due to twist (deconjugation).
LogP (Lipophilicity) HighHighHigh (Slightly lower effective surface area due to twist).
Primary Utility Deep pocket binding (Kinases).Exploring "width" of pockets.Inducing conformational twist; improving solubility.

Comparative Biological Activity (SAR)

The "Tolyl Effect" is target-dependent. Below is a synthesized comparison based on antimicrobial and anticancer datasets.

Case Study A: Antimicrobial Activity (Target: E. coli & S. aureus)

Context: 2-amino-4-(tolyl)thiazole derivatives tested via Agar Well Diffusion.

  • Para-tolyl: Typically exhibits the highest potency against Gram-negative bacteria (E. coli). The linear shape allows for intercalation into bacterial DNA or effective binding to the dihydropteroate synthase (DHPS) active site.

  • Ortho-tolyl: Surprisingly high activity in specific series (e.g., S-triazine fused thiazoles). The ortho-methyl group forces a non-planar conformation, which may enhance membrane permeability or fit into hydrophobic sub-pockets that reject flat molecules.

  • Meta-tolyl: Often shows reduced activity compared to o- and p- isomers. It lacks the linear reach of the para and the conformational lock of the ortho, resulting in a "loose fit" in many binding sites.

Experimental Data Summary (Inhibition Zones at 100 µg/mL):

Derivative Type E. coli Activity S. aureus Activity Mechanistic Insight
4-(p-tolyl) High (++++) High (+++) Optimized for linear hydrophobic channels.
4-(o-tolyl) High (+++) Moderate (++) Non-planarity aids membrane traversal; steric bulk may hinder some enzyme binding.

| 4-(m-tolyl) | Moderate (++) | Low (+) | Sub-optimal shape complementarity. |

Case Study B: Anticancer Activity (Target: Tyrosine Kinases/Tubulin)

Context: 4-(tolyl)thiazole-2-carboxamides tested against MCF-7 (Breast) and HepG2 (Liver) lines.

  • Para-Preference: For kinase inhibitors (e.g., EGFR, c-Met), the para-tolyl isomer is overwhelmingly preferred. Kinase ATP-binding pockets are narrow slots; the para-methyl group extends into the hydrophobic "back pocket" without clashing with the gatekeeper residue.

  • The Ortho-Clash: Ortho-substitution often abolishes activity in kinase targets because the forced twist prevents the thiazole nitrogen from forming critical hydrogen bonds with the hinge region.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of SAR logic depending on the biological target's requirements (Planarity vs. Twist).

SAR_Logic Start Tolyl-Thiazole Scaffold (Lead Optimization) Isomers Select Isomer Position Start->Isomers Para Para-tolyl (4-Me) Linear & Planar Isomers->Para Meta Meta-tolyl (3-Me) Broad & Flexible Isomers->Meta Ortho Ortho-tolyl (2-Me) Twisted & Steric Isomers->Ortho Target_Kinase Target: Kinase/Enzyme (Requires Planar H-Bonding) Para->Target_Kinase High Affinity (Fits Narrow Pocket) Target_Membrane Target: Membrane/Complex (Requires Solubility/Twist) Para->Target_Membrane Low Solublity (Aggregation Risk) Meta->Target_Kinase Moderate/Weak Ortho->Target_Kinase Steric Clash (Inactive) Ortho->Target_Membrane High Permeability (Twist breaks stacking)

Figure 1: Decision logic for selecting tolyl isomers based on target binding site constraints.

Experimental Protocols

Synthesis: The Hantzsch Protocol

The most robust method for generating these derivatives is the Hantzsch Thiazole Synthesis. This protocol is self-validating: the product precipitates directly, and the yield indicates the purity of the starting bromoketone.

Reagents:

  • Substrate: 2-bromo-1-(o-, m-, or p-tolyl)ethanone (1.0 equiv).

  • Cyclizing Agent: Thiourea (1.1 equiv).

  • Solvent: Ethanol (Absolute).

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the specific 2-bromo-1-(tolyl)ethanone isomer in 20 mL of ethanol.

  • Addition: Add 5.5 mmol of thiourea . The mixture may warm slightly (exothermic cyclization).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane).

    • Checkpoint: The starting bromoketone spot (

      
      ) should disappear; a highly polar baseline spot (hydrobromide salt of the product) will appear.
      
  • Workup (The Critical Step):

    • Cool the reaction to room temperature.[1] A white/yellow precipitate (HBr salt) may form.

    • Pour the mixture into 50 mL of ice-cold water .

    • Basify to pH 9-10 using ammonium hydroxide or 10%

      
       . This liberates the free base.
      
    • Observation: The solution will turn cloudy, and the free amine will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Synthesis_Workflow Input 2-Bromo-1-(tolyl)ethanone + Thiourea Reflux Reflux in EtOH (2-3 Hours) Input->Reflux Salt Thiazole.HBr Salt (Precipitate) Reflux->Salt Basify Add NH4OH/Na2CO3 (pH 9-10) Salt->Basify Product 4-(Tolyl)thiazol-2-amine (Free Base) Basify->Product

Figure 2: Hantzsch synthesis workflow for tolyl thiazoles.[2]

Antimicrobial Assay (Agar Well Diffusion)

To replicate the comparative data:

  • Inoculum: Prepare

    
     CFU/mL suspensions of E. coli (ATCC 25922) and S. aureus (ATCC 25923).
    
  • Plating: Swab Mueller-Hinton agar plates uniformly.

  • Wells: Punch 6 mm wells using a sterile cork borer.

  • Treatment: Dissolve tolyl thiazole isomers in DMSO (1 mg/mL). Add 50 µL per well.

  • Controls: DMSO (Negative); Ciprofloxacin (Positive).

  • Incubation: 37°C for 24 hours. Measure Zone of Inhibition (ZOI) in mm.

Conclusion

The selection of the tolyl isomer is a powerful "molecular switch" in thiazole SAR:

  • Select Para-tolyl when targeting rigid enzymatic pockets (Kinases, DHPS) where planarity and length are required for deep insertion.

  • Select Ortho-tolyl to disrupt planarity, improve solubility, or target membrane-associated proteins where a "twisted" conformation is beneficial.

  • Avoid Meta-tolyl in initial screens unless probing specific pocket width, as it often yields suboptimal potency compared to its isomers.

References

  • Antimicrobial Activity of Thiazole Derivatives. Journal of Chemical Reviews, 2023.[3] Link

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives. Acta Chimica Slovenica, 2021. Link

  • Hantzsch Thiazole Synthesis Protocols. BenchChem Application Notes, 2025. Link

  • Antimicrobial Activity of S-Triazine Thiazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2012. Link

  • Thiazole-based analogues as potential antibacterial agents (MRSA). European Journal of Medicinal Chemistry, 2023.[3] Link

Sources

Comparative

A Comparative Guide to the Structural Landscape of 4-Aryl-1,3-Thiazole Derivatives: Elucidating Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Within this class, 4-aryl-1,3-thiazole derivatives have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The orientation and substitution pattern of the aryl group at the 4-position, along with modifications at other positions of the thiazole ring, profoundly influence the molecule's three-dimensional structure and, consequently, its biological function.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This arrangement imparts a unique set of electronic and steric properties that are advantageous for molecular recognition by biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in non-covalent interactions. The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in protein binding pockets.

Derivatives of thiazole have demonstrated a wide spectrum of biological activities, including roles as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Synthesis and Crystallization of 4-Aryl-1,3-Thiazole Derivatives: A Methodological Overview

The most common and versatile method for the synthesis of the 2-amino-4-aryl-1,3-thiazole scaffold is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-(3-methylphenyl)-1,3-thiazole derivatives, the corresponding 2-halo-1-(3-methylphenyl)ethan-1-one would be a key starting material.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup: To a solution of the appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired thiourea or thioamide derivative (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure 4-aryl-1,3-thiazole derivative.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(3-methylphenyl)ethanone) thiazole 2-Amino-4-(3-methylphenyl)-1,3-thiazole alpha_haloketone->thiazole Condensation thiourea Thiourea Derivative thiourea->thiazole

Caption: Generalized Hantzsch synthesis for 2-amino-4-(3-methylphenyl)-1,3-thiazole.

Comparative Crystal Structure Analysis: Insights from 4-Arylthiazole Analogs

While specific crystallographic data for a series of 4-(3-methylphenyl)-1,3-thiazole derivatives is limited, we can extrapolate valuable structural insights from publicly available data for closely related compounds. For instance, the crystal structure of (Z)-3-p-Tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one, which features a tolyl group (isomeric to methylphenyl), provides a basis for understanding potential intermolecular interactions.

Compound/DerivativeCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(Z)-3-p-Tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-oneMonoclinicP2₁/cC-H···π stacking[1]

This table is illustrative and will be populated with more diverse examples as crystallographic data for relevant 4-aryl-thiazole derivatives becomes available.

The planarity of the thiazole ring and the dihedral angle between the thiazole and the appended aryl ring are critical parameters that dictate the overall molecular shape and crystal packing. Substituents on the aryl ring can influence this dihedral angle through steric hindrance or by engaging in intramolecular hydrogen bonding. In the crystal lattice, intermolecular interactions such as hydrogen bonds (e.g., N-H···N, N-H···S), π-π stacking, and C-H···π interactions play a crucial role in stabilizing the supramolecular architecture. These interactions are fundamental to the compound's physical properties, including solubility and melting point, and can also influence its bioavailability.

Crystal_Packing cluster_0 Molecule A cluster_1 Molecule B A_thiazole Thiazole Ring A_aryl Aryl Group B_thiazole Thiazole Ring A_thiazole->B_thiazole π-π stacking B_aryl Aryl Group A_thiazole->B_aryl Hydrogen Bonding A_aryl->B_thiazole C-H···π

Caption: Common intermolecular interactions in 4-arylthiazole crystal structures.

Structure-Activity Relationship (SAR) in 4-Aryl-1,3-Thiazole Derivatives

The biological activity of 4-aryl-1,3-thiazole derivatives is intrinsically linked to their structural features. The nature and position of substituents on the 4-aryl ring can dramatically alter the compound's potency and selectivity. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the aryl rings led to a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, with potency increasing from the micromolar to the low nanomolar range.[2] These studies underscore the importance of systematic structural modifications to optimize biological activity.

The conformation of the molecule, as determined by its crystal structure, provides a static snapshot that can be used to rationalize observed SAR data and to guide the design of new analogs with improved pharmacological profiles. Molecular modeling and docking studies, often informed by crystallographic data, are powerful tools for predicting how these molecules will interact with their biological targets.

Future Directions and Conclusion

The 4-aryl-1,3-thiazole scaffold remains a fertile ground for the discovery of novel therapeutic agents. While this guide has highlighted the foundational knowledge in this area, the lack of comprehensive crystallographic data for 4-(3-methylphenyl)-1,3-thiazole derivatives represents a significant knowledge gap. Future work should focus on the systematic synthesis and crystallographic analysis of a diverse library of these compounds. Such studies will be invaluable for establishing a robust structure-activity relationship and for the rational design of next-generation thiazole-based drugs. The combination of synthetic chemistry, X-ray crystallography, and computational modeling will be paramount in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link][2]

  • (Z)-3-p-Tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, E68(Pt 7), o1939. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(3-Methylphenyl)-1,3-thiazole

Part 1: Executive Safety Directive (Immediate Action) Do NOT dispose of 4-(3-Methylphenyl)-1,3-thiazole down the drain or in regular trash. This compound is an organic heterocycle containing sulfur and nitrogen; its rele...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

Do NOT dispose of 4-(3-Methylphenyl)-1,3-thiazole down the drain or in regular trash. This compound is an organic heterocycle containing sulfur and nitrogen; its release into water systems can cause long-term aquatic toxicity and disrupt microbial degradation processes in wastewater treatment plants.

Immediate Disposal Classification:

  • Primary Waste Stream: Hazardous Organic Waste (Solid or Liquid depending on formulation).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Key Incompatibility: Strong Oxidizers (e.g., Peroxides, Nitrates). Segregate immediately.

Part 2: Chemical Profile & Hazard Analysis[1]

To dispose of a chemical safely, you must understand its intrinsic properties. 4-(3-Methylphenyl)-1,3-thiazole is a phenyl-substituted thiazole derivative. While specific GHS data for this exact isomer is often aggregated under general thiazole hazards, its structural analogs (e.g., 4-phenylthiazole) dictate the safety protocol.

PropertySpecificationOperational Implication
CAS Number 383145-33-3Use this for all waste manifests to ensure accurate tracking.
Physical State Solid (Crystalline Powder)High risk of dust generation during transfer. Use a fume hood.
Molecular Formula C₁₀H₉NSContains Sulfur/Nitrogen; incineration must handle SOx/NOx emissions.
Primary Hazards Skin/Eye Irritant (H315, H319)PPE (Nitrile gloves, safety glasses) is mandatory during waste tagging.
Reactivity Incompatible with OxidizersExplosion Risk: Never store in the same secondary container as nitric acid or peroxides.
Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and standard laboratory safety practices.

Phase 1: Waste Characterization & Segregation

Before moving the container, determine if the waste is "Pure Substance" or "Mixture".

  • Scenario A: Pure Solid Waste

    • Collect in a chemically compatible container (HDPE or Amber Glass).

    • Labeling: Must read "Hazardous Waste - 4-(3-Methylphenyl)-1,3-thiazole". Do not use abbreviations like "Thiazole deriv."

  • Scenario B: Solution Waste (e.g., dissolved in DMSO/Methanol)

    • The hazard profile is now driven by the solvent.

    • If dissolved in a flammable solvent (Methanol), classify as Ignitable Waste (D001) .

    • Warning: Do not mix with aqueous acid waste streams.

Phase 2: Packaging & Storage
  • Primary Container: Screw-top vial or jar. Ensure the threads are clean of debris to prevent seizing or leaks.

  • Secondary Containment: Place the primary container inside a sealable plastic bag or a secondary tub to capture potential leaks.

  • Storage Location: Store in a Satellite Accumulation Area (SAA) designated for Organic Toxic/Irritant waste.

    • Keep away from: Oxidizers and strong acids.

Phase 3: Final Disposal Path

The only acceptable final disposal method for sulfur-containing heterocycles is High-Temperature Incineration .

  • Why? Incineration at >1000°C ensures the complete destruction of the thiazole ring, preventing the formation of toxic breakdown products in landfills.

  • Action: Hand off to your institution's EHS department or a licensed contractor (e.g., Veolia, Clean Harbors) with the explicit instruction: "Incineration Required."

Part 4: Decision Logic & Workflows
Waste Segregation Logic

This diagram guides you through the decision-making process for segregating this specific chemical.

WasteSegregation Start Waste: 4-(3-Methylphenyl)-1,3-thiazole StateCheck Is it Solid or Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution In Solution StateCheck->Solution BinSolid Bin: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Identify Solvent Solution->SolventCheck Flammable Flammable (MeOH, Acetone) SolventCheck->Flammable Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated BinFlam Bin: Flammable Solvents (Tag: D001 Ignitable) Flammable->BinFlam BinHalo Bin: Halogenated Solvents (Tag: Toxic/Halogenated) Halogenated->BinHalo

Figure 1: Decision matrix for segregating thiazole waste based on physical state and solvent carrier.

Spill Response Workflow

In the event of a spill, follow this precise logic to minimize exposure and contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<10g) Assess->SmallSolid LiquidSpill Liquid/Solution Assess->LiquidSpill ActionSolid Dampen paper towel, gently wipe (Avoid Dust) SmallSolid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pad LiquidSpill->ActionLiquid Decon Clean surface with Soap & Water ActionSolid->Decon ActionLiquid->Decon Bagging Place all materials in HazWaste Bag Decon->Bagging Tagging Label & Notify EHS Bagging->Tagging

Figure 2: Operational workflow for cleaning up minor laboratory spills of 4-(3-Methylphenyl)-1,3-thiazole.

Part 5: Scientific Rationale (E-E-A-T)

Why Incineration? Thiazole rings are stable aromatic systems. Standard wastewater treatment relies on microbial degradation. While some bacteria can degrade heterocycles, the process is slow and often incomplete, leading to the release of metabolites that can be more toxic than the parent compound [1]. High-temperature incineration guarantees the oxidation of sulfur to SO₂, which is then scrubbed from the exhaust, preventing environmental release.

Why Segregate from Oxidizers? The sulfur atom in the thiazole ring has lone pair electrons that can be attacked by strong oxidizers. Mixing this compound with high-concentration nitric acid or perchloric acid can lead to an exothermic reaction, potentially causing a fire or explosion in the waste container [2].

Part 6: References
  • National Center for Biotechnology Information (2025). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Retrieved from [Link]

  • PubChem. 4-(3-Methylphenyl)-1,3-thiazole Compound Summary. Retrieved from [Link]

  • U.S. EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(3-Methylphenyl)-1,3-thiazole

Introduction: A Proactive Stance on Laboratory Safety As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-(3-Methylphenyl)-1,3-thiazole demands a synthesis of innovation a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-(3-Methylphenyl)-1,3-thiazole demands a synthesis of innovation and uncompromising safety. This guide moves beyond a simple checklist, offering a procedural and philosophical framework for handling this compound. Our goal is to internalize a culture of safety, where the "why" behind each action informs the "how," ensuring that our scientific pursuits are conducted with the utmost responsibility. The protocols herein are designed to be a self-validating system, empowering you to handle this and similar thiazole derivatives with confidence and care.

Hazard Profile: Understanding the Adversary

4-(3-Methylphenyl)-1,3-thiazole is classified with the GHS07 pictogram, indicating it is harmful and an irritant[1]. The primary routes of exposure and associated hazards include:

  • Oral: Harmful if swallowed (Hazard Statement H302)[1]. Accidental ingestion could lead to significant health damage[2].

  • Dermal: May cause skin irritation[3][4]. Thiazole derivatives can be harmful in contact with skin, and pre-existing conditions like dermatitis may be exacerbated[2][5].

  • Ocular: Can cause serious eye irritation or damage[2][3].

  • Inhalation: May cause respiratory irritation[2][4]. Inhaling dust, mists, or vapors should be avoided[1][3].

Furthermore, related thiazole compounds are flammable, presenting a fire risk near heat, sparks, or open flames[2][3][6]. This comprehensive hazard profile dictates a multi-layered approach to personal protection.

The Core Defense: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not merely a requirement but a critical, science-based decision to create a barrier between you and the potential hazards of the chemical.

Eye and Face Protection: The Non-Negotiable First Line

Direct contact with 4-(3-Methylphenyl)-1,3-thiazole can cause severe eye irritation. Therefore, robust eye protection is mandatory at all times in the laboratory.

  • Primary Protection: ANSI Z87.1 compliant chemical splash goggles are required[7]. These provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to standard safety glasses.

  • Secondary Protection: For procedures involving larger quantities (>5g) or a heightened risk of splashing (e.g., heating, pressure reactions), a face shield must be worn over the safety goggles[7]. This provides an additional layer of protection for the entire face.

Skin and Body Protection: Minimizing Dermal Exposure

The goal is to minimize all skin contact. This is achieved through appropriate gloves and lab attire.

  • Hand Protection: Disposable nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals[7]. However, "incidental contact" is the key phrase. For prolonged handling or immersion, consult a glove compatibility chart from the manufacturer. Always inspect gloves for tears or pinholes before use[8][9]. Double-gloving is a prudent practice when handling highly concentrated solutions.

  • Body Protection: A long-sleeved, flame-retardant laboratory coat is essential to protect your skin and personal clothing from contamination[7][10]. Ensure the coat is fully buttoned. For large-scale operations, impermeable protective clothing may be necessary[11].

  • General Attire: Full-length pants and closed-toe shoes made of a non-porous material are mandatory[10]. This ensures no skin is exposed from the waist down.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound and its class can cause respiratory irritation, controlling the airborne concentration is paramount.

  • Primary Engineering Control: All handling of 4-(3-Methylphenyl)-1,3-thiazole, especially when in powder form or being heated, must be conducted within a certified chemical fume hood[4][7][8]. This is the most effective way to prevent inhalation exposure.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large-scale cleanup where aerosol generation is possible, a NIOSH-approved respirator is required. An N95 or N100 respirator can provide protection against airborne particulates[7].

The following table summarizes the essential PPE for handling 4-(3-Methylphenyl)-1,3-thiazole.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesANSI Z87.1 CompliantProtects against chemical splashes and airborne particles.[7]
Face ShieldWorn over safety gogglesRecommended for large quantities or significant splash risk.[7]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental chemical contact.[7]
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[7][10]
Respiratory Protection Chemical Fume HoodCertified and operationalPrimary control to prevent inhalation of dust or vapors.[8][12]
N95/N100 RespiratorNIOSH-approvedSecondary control for handling powders outside a hood or in emergencies.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow minimizes risk and ensures reproducibility and safety.

Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.[8]

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher. Ensure the pathways are clear.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Prepare a Waste Container: Have a clearly labeled, compatible hazardous waste container ready in the fume hood.[8]

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling 4-(3-Methylphenyl)-1,3-thiazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Locate Emergency Equipment prep1->prep2 prep3 Don All Required PPE prep2->prep3 prep4 Prepare Labeled Hazardous Waste Container prep3->prep4 handle1 Transfer Compound Carefully to Minimize Dust prep4->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Dispose of Contaminated Materials in Waste Container handle3->clean1 End Work clean2 Decontaminate Work Surface clean1->clean2 clean3 Doff PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G cluster_waste_type cluster_disposal_action start Material for Disposal q_type What type of material is it? start->q_type solid_waste Solid Waste (Gloves, Paper Towels, Weigh Boats, etc.) q_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsates, etc.) q_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles, Glass Pipettes) q_type->sharps_waste Sharps disp_solid Place in Labeled Solid Hazardous Waste Container solid_waste->disp_solid disp_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->disp_liquid disp_sharps Place in Designated Sharps Container sharps_waste->disp_sharps final_step Arrange for Pickup by Environmental Health & Safety disp_solid->final_step disp_liquid->final_step disp_sharps->final_step

Caption: Decision tree for hazardous waste disposal.

Decontamination
  • Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash with soap and water.

  • Work Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with 70% ethanol or another appropriate disinfectant/decontaminant. Dispose of the cloth as solid hazardous waste.

Conclusion: Safety as a Foundational Scientific Principle

The responsible handling of 4-(3-Methylphenyl)-1,3-thiazole is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating the principles and procedures outlined in this guide—from PPE selection to waste disposal—researchers can create a secure environment that fosters both scientific discovery and personal well-being. Remember, a proactive and informed approach to safety is the bedrock of excellent science.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Fluorochem. 4-(3-Methylphenyl)
  • 4-Methylthiazole Safety D
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • Santa Cruz Biotechnology.
  • Acticide LA Safety D
  • U.S. Environmental Protection Agency. GHS Data for 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine.
  • CymitQuimica. (2023).
  • California State University, Bakersfield.
  • Utah State University.
  • Fisher Scientific. (2021).
  • Actylis Lab Solutions.
  • National Center for Biotechnology Information. (n.d.).

Sources

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